7-Fluorocinnolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1H-cinnolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-10-4-8(6)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMPCDTEFYBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NN=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Fluorocinnolin-4(1H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold with a wide array of documented pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4][5] This guide provides a comprehensive technical overview of 7-Fluorocinnolin-4(1H)-one, a member of this promising class of compounds, for researchers and professionals engaged in drug development. While specific data for this molecule is emerging, this document synthesizes available information and provides expert insights based on analogous structures to illuminate its potential in medicinal chemistry.
Core Molecular Attributes of this compound
This compound is a fluorinated derivative of the cinnoline-4-one core. The placement of the fluorine atom at the 7-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its pharmacokinetic profile and target interactions.
Chemical Structure
The chemical structure of this compound is characterized by a cinnoline ring system with a ketone group at the 4-position and a fluorine atom at the 7-position. The "(1H)" designation indicates that the nitrogen at position 1 is protonated.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for assessing its drug-like characteristics.
| Property | Value | Source |
| CAS Number | 1176417-30-3 | [6][7][8] |
| Molecular Formula | C₈H₅FN₂O | [6][8] |
| Molecular Weight | 164.14 g/mol | [8] |
| Appearance | Solid (predicted) | N/A |
| Solubility | Poorly soluble in water (predicted), soluble in organic solvents like DMSO and DMF. | N/A |
| LogP (predicted) | 1.2 - 1.8 | N/A |
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be extrapolated from established methods for analogous fluorinated cinnolinones.[2][3] A common and effective approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.
Proposed Synthetic Pathway
A potential synthesis of this compound could commence with 3-fluoroaniline. The key steps would likely involve:
-
Diazotization: Reaction of 3-fluoroaniline with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.
-
Coupling and Cyclization: The diazonium salt can then be reacted with a suitable three-carbon synthon, such as an enolate derived from a β-ketoester, followed by an acid- or base-catalyzed intramolecular cyclization to form the cinnolinone ring.
Caption: A plausible synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene and pyridinone rings. The fluorine atom at the 7-position will likely cause splitting of the signals for the adjacent aromatic protons (H-6 and H-8) due to H-F coupling. A broad singlet corresponding to the N-H proton is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine (C-7) will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 164.14.
Biological Activities and Therapeutic Potential
The biological activities of this compound have not been explicitly reported. However, based on the known pharmacology of related fluorinated cinnolines and quinolones, several potential therapeutic applications can be hypothesized.
Potential as an Antibacterial Agent
Many fluorinated quinolone and cinnoline derivatives exhibit potent antibacterial activity.[9][10][11] The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The fluorine atom at a key position can enhance the binding of the drug to these enzymes. It is plausible that this compound could exhibit similar antibacterial properties.
Potential as an Anticancer Agent
The cinnoline scaffold is also found in a number of compounds with demonstrated anticancer activity.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The substitution with a fluorine atom can enhance the potency and selectivity of these compounds.[1] For example, fluorinated quinoline derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[12]
Caption: A hypothesized signaling pathway for the anticancer activity of this compound.
Experimental Protocols for Biological Evaluation
To investigate the therapeutic potential of this compound, a series of in vitro and in vivo experiments would be necessary. Below is a representative protocol for an initial in vitro cytotoxicity screening.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on human cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in selected cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the 96-well plates and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO at the same concentration as the highest compound concentration (vehicle control).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
-
Caption: A step-by-step workflow for the MTT-based in vitro cytotoxicity assay.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The strategic placement of a fluorine atom on the pharmacologically active cinnoline core suggests a high potential for novel biological activities. While direct experimental data remains limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established principles and data from analogous compounds.
Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent in-depth biological screening against a panel of bacterial strains and cancer cell lines is warranted to elucidate its therapeutic potential. Further derivatization of the cinnolinone core could also lead to the discovery of new chemical entities with enhanced potency and selectivity. The insights provided in this guide are intended to catalyze further investigation into this intriguing molecule and its potential contributions to the development of new therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. ijper.org [ijper.org]
- 3. ijariit.com [ijariit.com]
- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. echemi.com [echemi.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 1176417-30-3 | CAS数据库 [m.chemicalbook.com]
- 9. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-methyl-4-methylaminopiperidin-1-yl)-fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antibacterial activity of 7-(3-alkoxyimino-4-amino-4-methylpiperidin-1-yl) fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of 7-Fluorocinnolin-4(1H)-one
A Senior Application Scientist's Approach to Elucidating the Bioactivity of a Novel Cinnoline Compound
Abstract
7-Fluorocinnolin-4(1H)-one represents a novel chemical entity within the broader class of cinnoline derivatives, a scaffold known for a wide spectrum of pharmacological activities.[1][2] As direct literature on this specific fluorinated analogue is scarce, this guide adopts a first-principles approach, grounded in the established pharmacology of the cinnolinone family. We will first synthesize the known biological targets of related cinnoline compounds to build a foundational hypothesis for the mechanism of action. Subsequently, this guide will provide a comprehensive, field-proven roadmap for researchers, detailing the necessary experimental workflows to precisely define the molecular mechanism, target engagement, and cellular effects of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel heterocyclic compounds.
Introduction: The Cinnoline Scaffold as a Privileged Structure
The cinnoline ring system, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[3] This scaffold is present in numerous compounds demonstrating a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antihypertensive activities.[2][3][4][5] The versatility of the cinnoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties.[1][4]
The compound of interest, this compound, introduces two key features to the basic cinnolinone core:
-
The 4-oxo group: This suggests the molecule is a "cinnolinone," a ketone derivative of cinnoline.
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A fluorine atom at the 7th position: Halogenation, particularly fluorination, is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate cell permeability. The substitution of fluorine on cinnoline derivatives has been specifically noted to increase antibacterial and antitumor activity.[4]
Given the novelty of this specific compound, a direct mechanism of action cannot be stated. However, by examining its structural relatives, we can infer a highly probable starting point for investigation. Many biologically active cinnoline derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.
Inferred Mechanism of Action: Learning from Cinnoline Analogs
A substantial body of evidence points toward kinase inhibition as a primary mechanism for many bioactive cinnoline derivatives. Kinases are enzymes that transfer a phosphate group from ATP to a specific substrate, and their dysregulation is a hallmark of many diseases, particularly cancer.
The general hypothesis is that the cinnoline scaffold acts as a "hinge-binder," inserting into the ATP-binding pocket of a target kinase. The nitrogen atoms of the heterocyclic ring system can form critical hydrogen bonds with the amino acid residues in the hinge region of the kinase, effectively blocking ATP from binding and shutting down the enzyme's catalytic activity.
While the precise target of this compound is unknown, related cinnoline and quinoline-based compounds (a similar heterocyclic scaffold) have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as:
-
EGFR (Epidermal Growth Factor Receptor): A key driver in many epithelial cancers.[6]
-
MET (Mesenchymal-Epithelial Transition factor): Implicated in cell proliferation, motility, and invasion, particularly in metastatic cancers.
-
ALK (Anaplastic Lymphoma Kinase): A target in certain types of lung cancer and neuroblastoma.
Therefore, a plausible, albeit unconfirmed, mechanism for this compound is the inhibition of a protein kinase involved in oncogenic signaling. The 7-fluoro substitution could enhance the binding affinity within the ATP pocket or block a site of metabolism, increasing the compound's potency and duration of action.
A Roadmap for Mechanism of Action Elucidation: Experimental Protocols
To move from a hypothesis to a validated mechanism, a structured experimental cascade is required. The following workflow represents a robust, self-validating system for characterizing the activity of this compound.
Phase 1: Target Identification & Initial Screening
The first directive is to identify the molecular target(s). A broad, unbiased approach is most effective.
Protocol: Large-Scale Kinase Panel Screening
-
Objective: To identify which kinase(s) from a large, diverse panel are inhibited by the compound.
-
Methodology:
-
Solubilize this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Specify a single, high concentration for the initial screen (e.g., 10 µM) against a panel of 300-400 kinases.
-
The assay typically measures the remaining kinase activity in the presence of the compound, often using a luminescence-based ATP detection method.
-
-
Data Analysis & Causality:
-
The primary output is a list of kinases with "% Inhibition" at the tested concentration.
-
Decision Point: Any kinase inhibited by >90% is considered a preliminary "hit." This stringent cutoff minimizes false positives and focuses resources on the most promising targets. This high bar is set because the goal is to find a primary, potent target, not weak, off-target interactions.
-
Phase 2: Target Validation & Potency Determination
Once preliminary hits are identified, the next step is to confirm the interaction and quantify the compound's potency.
Protocol: IC50 Determination via Dose-Response Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase's activity (IC50).
-
Methodology:
-
For each "hit" kinase from Phase 1, set up a series of enzymatic reactions.
-
Create a serial dilution of the compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
-
Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.
-
Measure the enzymatic activity at each concentration.
-
-
Data Analysis & Causality:
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Interpretation: A lower IC50 value indicates higher potency. An IC50 in the nanomolar range is often considered characteristic of a potent drug candidate. This quantitative measure is critical for ranking hits and making decisions about which targets to pursue in a cellular context.
-
| Parameter | Description | Significance |
| % Inhibition | The percentage reduction in enzyme activity at a single compound concentration. | Used for initial hit identification. |
| IC50 (nM) | The concentration of inhibitor required to reduce enzyme activity by 50%. | A quantitative measure of potency. |
| Ki (nM) | The inhibition constant; a measure of the binding affinity of the inhibitor to the enzyme. | Provides a more fundamental measure of affinity than IC50. |
Diagram: Proposed Experimental Workflow
The logical flow from initial screening to cellular validation is crucial for a robust investigation.
Caption: A logical workflow for elucidating the mechanism of action.
Phase 3: Cellular Activity Confirmation
Demonstrating that the compound inhibits the target in vitro is not enough. The crucial next step is to prove it engages the target within a living cell and produces a biological effect.
Protocol: Western Blot for Target Phosphorylation
-
Objective: To show that this compound inhibits the activity of the target kinase in a cellular context.
-
Methodology:
-
Select a cell line where the target kinase is known to be active (e.g., a cancer cell line with a known activating mutation of the kinase).
-
Treat the cells with increasing concentrations of the compound for a defined period (e.g., 2-24 hours).
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with two primary antibodies: one that recognizes the phosphorylated (active) form of the target kinase (e.g., anti-pMET) and another that recognizes the total amount of the target kinase protein (e.g., anti-total-MET).
-
Use secondary antibodies conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
-
Data Analysis & Causality:
-
A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the signal from the total protein antibody, is the "gold standard" evidence of on-target inhibition in cells. It proves that the compound is not simply killing the cells or reducing protein expression, but is specifically blocking the kinase's activity.
-
Diagram: Hypothesized Signaling Pathway Inhibition
This diagram illustrates how a kinase inhibitor like this compound might work in a cellular pathway, for example, by targeting the MET receptor.
Caption: Hypothesized inhibition of the MET signaling pathway.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be empirically determined, its structural characteristics strongly suggest a role as a kinase inhibitor. The cinnolinone scaffold is a well-validated pharmacophore for targeting the ATP-binding site of various kinases. The addition of a fluorine atom at the 7-position is a rational design choice to potentially enhance potency and drug-like properties.
The experimental workflow detailed in this guide provides a clear and logical path for any research team to follow. By progressing from broad, unbiased screening to specific in vitro and cellular validation assays, researchers can confidently identify the primary molecular target, quantify the compound's potency, and confirm its on-target effect in a biological system. This systematic approach is essential for advancing novel compounds like this compound from a chemical curiosity to a potential therapeutic agent.
References
Introduction: The Strategic Convergence of a Privileged Scaffold and a "Magic Bullet" Atom
An In-Depth Technical Guide to the Biological Activity of Fluorinated Cinnolinones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnoline scaffold, a bicyclic aromatic heterocycle, has consistently emerged as a structure of significant pharmacological interest.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[2][3] The versatility of the cinnoline nucleus allows for structural modifications that can fine-tune its interaction with various biological targets, making it a "privileged scaffold" in drug discovery programs.[3][4]
Parallel to the exploration of heterocyclic scaffolds, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[5] Fluorine, the most electronegative element, possesses a small atomic size and unique electronic properties.[6][7] Its introduction into a molecule can profoundly influence key pharmacokinetic and pharmacodynamic parameters, such as metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[5][6][8] This has led to fluorine being dubbed a "magic bullet" atom, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[5]
This technical guide delves into the convergence of these two powerful strategies: the biological activity of fluorinated cinnolinones. We will explore how the unique properties of fluorine modulate the therapeutic potential of the cinnoline core, with a focus on anticancer and antimicrobial applications. This document is designed to serve as a comprehensive resource, synthesizing technical data with field-proven insights to guide future research and development in this promising area.
Part 1: Anticancer Activity of Fluorinated Cinnolinones
The quest for novel oncology therapeutics has identified various nitrogen-containing heterocycles as fertile ground for discovery.[9] Cinnoline derivatives, in particular, have been investigated as potential anticancer agents, targeting key cellular machinery involved in cancer progression.[2][4] The introduction of fluorine can enhance this activity by improving target engagement and pharmacokinetic profiles.
Mechanism of Action: Targeting Critical Cancer Pathways
While research into fluorinated cinnolinones is an emerging field, studies on closely related fluorinated structures provide significant mechanistic insights. A primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10]
One key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivity is implicated in numerous cancers.[10][11] Certain fluorinated cinnamide derivatives, which share structural similarities with cinnolinones, have demonstrated potent EGFR inhibitory activity.[10][12][13] Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, ultimately leading to cell cycle arrest and apoptosis.[10]
Caption: EGFR signaling pathway and point of inhibition.
Furthermore, these compounds can induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential (MMP), a key event that precedes the release of pro-apoptotic factors like cytochrome c.[11] The resulting cell cycle arrest, often at the G1 phase, prevents cancer cells from replicating.[10][11]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of these molecules is highly dependent on their chemical structure. Continuing research on fluorinated heterocycles has revealed several key SAR principles:
-
Fluorine Position: The placement of the fluoro substituent is critical. For instance, a 4-fluoro substituent on a phenyl ring attached to the core structure often appears in potent EGFR tyrosine kinase inhibitors, enhancing cytotoxic activity.[10]
-
Side Chains: The nature of substituents at other positions significantly modulates activity. The addition of moieties like N-(N-pyrimidin-2-ylbenzenesulphamoyl) has been shown to produce compounds with IC50 values in the low micromolar range, superior to some standard chemotherapeutic agents.[10][12]
Data Summary: In Vitro Cytotoxicity
The antiproliferative activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative data for a series of p-fluorocinnamide derivatives against the HepG2 liver cancer cell line.
| Compound ID | Key Structural Moiety | IC50 (µM) vs. HepG2 Cells | Reference |
| Derivative 6 | N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone | 4.23 | [10],[12] |
| Staurosporine (Ref.) | Standard Kinase Inhibitor | 5.59 | [10],[12] |
This data highlights that strategic fluorination and substitution can yield compounds with greater potency than established reference drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated cinnolinone compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Standard workflow for an MTT cytotoxicity assay.
Part 2: Antimicrobial Activity of Fluorinated Cinnolinones
The development of the fluorinated quinolones in the 1980s was a major advance in antimicrobial therapy, demonstrating that a fluorine atom at position-6 confers broad and potent activity.[14] This success has spurred investigation into other fluorinated heterocyclic scaffolds, including cinnolinones, as novel antibacterial agents.[15]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary mechanism of action for the closely related fluoroquinolone class is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[14] This enzyme is essential for bacterial survival as it manages the topology of DNA by introducing negative supercoils, a process critical for DNA replication and transcription.[14] By blocking this enzyme, fluorinated cinnolinones can inhibit protein synthesis and cell division, leading to bacterial cell death. This mode of action is distinct from many other antibiotic classes, making these compounds potentially effective against resistant strains.
Caption: Mechanism of bacterial DNA gyrase inhibition.
Structure-Activity Relationship (SAR) Insights
Chemical modification of the cinnolinone core has been studied to improve the antibacterial spectrum and potency.[15]
-
Fluorination Pattern: The presence and position of fluorine atoms are crucial. For example, 6,7,8-trifluoro and 6,7-difluoro cinnoline precursors have been used to generate active compounds.[15]
-
N1-Alkylation: The alkyl group at the N-1 position is vital for antibacterial activity, a finding consistent with SAR studies of quinolones.[15][16]
-
C7-Substituents: Displacement reactions at the C-7 position with nucleophiles like amines can introduce moieties (e.g., piperazine rings in quinolones) that broaden the spectrum of activity.[15][17]
Studies have shown that while some fluorinated cinnoline-3-carboxylic acids exhibit a broader spectrum and greater potency than older drugs like cinoxacin, they are generally less active than highly optimized fluoroquinolones like norfloxacin.[15] This indicates that while the scaffold is promising, further optimization is required to achieve clinical relevance.
Data Summary: In Vitro Antibacterial Activity
The efficacy of an antimicrobial agent is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated Cinnoline Deriv. (CN-7) | E. coli | 12.5 | [18] |
| Fluorinated Cinnoline Deriv. (CN-11, CN-12) | M. tuberculosis H37Rv | 12.5 | [18] |
| Cinoxacin (Ref.) | Gram-negative bacteria | Variable (Generally higher) | [15] |
| Norfloxacin (Ref.) | Broad Spectrum | Variable (Generally lower) | [15] |
These findings demonstrate that fluorinated cinnolinones possess significant activity against both common bacteria and challenging pathogens like Mycobacterium tuberculosis.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold-standard technique for determining the MIC of an antimicrobial agent against bacteria.
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Methodology:
-
Prepare Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated cinnolinone compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.
-
Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the compound plate, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (i.e., the well is clear). A reading aid or spectrophotometer can also be used.
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Perspectives
The strategic fluorination of the cinnolinone scaffold represents a promising avenue for the development of novel therapeutic agents. The incorporation of fluorine can significantly enhance biological activity, leading to compounds with potent anticancer and antimicrobial properties. Mechanistic studies point towards the inhibition of critical targets like EGFR in cancer and DNA gyrase in bacteria, providing a solid rationale for further development.
While initial results are encouraging, the field is still in its early stages. Future research should focus on:
-
Lead Optimization: Expanding SAR studies to refine the substitution patterns on the cinnolinone ring to maximize potency and selectivity while minimizing off-target effects and potential toxicity.
-
Mechanism Elucidation: Deeper investigation into the precise molecular interactions with their targets and the downstream cellular consequences.
-
In Vivo Evaluation: Progressing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Broadening Scope: Exploring the potential of fluorinated cinnolinones against other therapeutic targets, including viral polymerases, other kinases, or inflammatory mediators.
By leveraging the principles of medicinal chemistry and molecular pharmacology, fluorinated cinnolinones can be developed from promising chemical matter into the next generation of targeted therapeutics.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents | CoLab [colab.ws]
- 12. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
A Technical Guide to the Spectroscopic Characterization of 7-Fluorocinnolin-4(1H)-one
This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the structural elucidation and verification of 7-Fluorocinnolin-4(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The methodologies and data interpretations presented herein are grounded in established scientific principles to ensure accuracy, reliability, and reproducibility.
Introduction: The Imperative for Structural Verification
This compound belongs to the cinnoline class of nitrogen-containing heterocyclic compounds. Cinnoline derivatives are recognized for a wide range of pharmacological activities, making them valuable scaffolds in drug discovery.[1][2] The introduction of a fluorine atom at the 7-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its therapeutic profile.
Given these considerations, unambiguous confirmation of the molecular structure following synthesis is paramount. Spectroscopic analysis, combining Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the atomic framework, provides the definitive evidence required for advancing a compound to further study. This document outlines the core principles, experimental protocols, and expected data for the comprehensive characterization of this specific molecule.
Part 1: Molecular Formula Confirmation via Mass Spectrometry
Mass spectrometry is the foundational technique for determining the molecular weight of a synthesized compound, thereby confirming its elemental composition. For a polar, nitrogen-containing heterocycle like this compound, High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the method of choice.
Expertise & Causality: Why ESI-HRMS?
Electrospray Ionization (ESI) is a "soft" ionization technique that is exceptionally well-suited for analyzing polar molecules that might otherwise fragment under harsher ionization methods.[3][4] By applying a high voltage to a liquid sample, ESI generates gaseous ions from solution with minimal degradation, preserving the molecular ion for detection.[5][6] This is critical for obtaining a clear molecular weight. Coupling ESI with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the measurement of the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), enabling the confident determination of the compound's elemental formula.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the purified this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile. The sample should be fully dissolved to prevent clogging of the infusion line.
-
Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Parameters: Operate the ESI source in positive ion mode. The protonated molecule, [M+H]⁺, is the expected species due to the presence of basic nitrogen atoms in the cinnoline core. Key parameters include:
-
Capillary Voltage: ~3.0-4.0 kV
-
Nebulizing Gas (Nitrogen): Adjusted to ensure a stable spray.[5]
-
Drying Gas (Nitrogen): Set to a temperature and flow rate sufficient to desolvate the ions (e.g., 300-350 °C).
-
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 Da) using a high-resolution mass analyzer.
Data Presentation and Interpretation
The primary goal is to match the experimentally observed m/z value with the theoretically calculated exact mass for the protonated molecule.
| Property | Value |
| Molecular Formula | C₈H₅FN₂O |
| Calculated Exact Mass | 164.0386 g/mol |
| Expected Ion (Positive Mode) | [C₈H₅FN₂O + H]⁺ |
| Calculated m/z for [M+H]⁺ | 165.0464 |
| Observed m/z | 165.046X (within 5 ppm error) |
A measured m/z value that aligns with the calculated value to within a 5 parts-per-million (ppm) mass accuracy provides high-confidence verification of the elemental formula.
Visualization: ESI-HRMS Workflow
Caption: Workflow for ESI-HRMS analysis of this compound.
Part 2: Structural Elucidation via NMR Spectroscopy
While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular architecture.
Expertise & Causality: Solvent Selection
The choice of a deuterated solvent is a critical first step in NMR analysis.[7] Key factors include the analyte's solubility and the position of residual solvent signals.[8][9] For this compound, which is a polar molecule capable of hydrogen bonding (N-H), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.
-
Solubility: DMSO is a highly polar aprotic solvent that readily dissolves a wide range of organic compounds, including those with hydrogen bond donors.[8]
-
Signal Interference: The residual proton signal for DMSO-d₆ appears at ~2.50 ppm, and the water peak at ~3.33 ppm. These are typically clear of the aromatic and vinyl proton signals expected for the target molecule.[10]
-
N-H Exchange: The N-H proton of the cinnolinone ring is expected to be a broad singlet. In protic solvents like methanol-d₄, this proton can exchange with deuterium, leading to signal broadening or disappearance. DMSO-d₆ is non-protic and an excellent hydrogen bond acceptor, which slows this exchange and often results in a sharper, more easily observable N-H signal.
Visualization: Molecular Structure for NMR Assignment
Caption: Numbering scheme for this compound NMR assignments.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.[8]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N1-H | 12.0 - 12.5 | br s | - | 1H |
| H-5 | 8.20 - 8.30 | d | JH5-H6 = ~9.0 | 1H |
| H-8 | 7.95 - 8.05 | dd | JH8-F7 = ~9.5, JH8-H6 = ~2.5 | 1H |
| H-3 | 7.85 - 7.95 | s | - | 1H |
| H-6 | 7.60 - 7.70 | ddd | JH6-H5 = ~9.0, JH6-F7 = ~5.5, JH6-H8 = ~2.5 | 1H |
Interpretation:
-
The N-H proton is expected far downfield due to deshielding from the adjacent carbonyl and its role as a hydrogen bond donor to the DMSO solvent. It will appear as a broad singlet.
-
The aromatic protons are distinguished by their coupling patterns. H-5 is a doublet, coupled only to H-6. H-8 is a doublet of doublets, showing large coupling to the fluorine at C-7 and smaller coupling to H-6.
-
H-6 is the most complex signal, a doublet of doublet of doublets, as it is coupled to H-5, H-8, and the fluorine at C-7.
-
H-3 is a singlet as it has no adjacent protons.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | C-F Coupling (JCF, Hz) | Notes |
| C-4 | 175 - 180 | - | Carbonyl carbon, most downfield. |
| C-7 | 160 - 165 | d, ¹JCF ≈ 250 | Carbon directly bonded to F; large one-bond coupling. |
| C-8a | 145 - 150 | d, ³JCF ≈ 8 | Quaternary carbon. |
| C-3 | 140 - 145 | - | Aromatic CH. |
| C-5 | 128 - 132 | d, ³JCF ≈ 9 | Aromatic CH. |
| C-4a | 120 - 125 | d, ²JCF ≈ 22 | Quaternary carbon. |
| C-6 | 115 - 120 | d, ²JCF ≈ 25 | Aromatic CH. |
| C-8 | 110 - 115 | d, ²JCF ≈ 23 | Aromatic CH. |
Interpretation:
-
The C-4 carbonyl is the most deshielded carbon.[11]
-
The most notable feature is the effect of the fluorine atom. C-7 , the carbon directly attached to fluorine, will appear as a doublet with a very large one-bond coupling constant (¹JCF).[12]
-
The neighboring carbons (C-6, C-8, C-8a, C-4a, C-5 ) will also appear as doublets due to smaller two-bond (²JCF) and three-bond (³JCF) couplings.
¹⁹F NMR Spectroscopy: Fluorine Verification
A ¹⁹F NMR spectrum provides direct and highly sensitive confirmation of the fluorine atom's presence and electronic environment.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common reference standard is CFCl₃ (trichlorofluoromethane) at 0 ppm.
Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C7-F | -110 to -120 | ddd | JF-H8 = ~9.5, JF-H6 = ~5.5 |
Interpretation:
-
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making this a very sensitive experiment.[13]
-
The chemical shift for an aryl fluoride is expected in this region.[14][15]
-
In a proton-coupled spectrum, the signal would be a doublet of doublet of doublets from coupling to H-8 and H-6. In a standard proton-decoupled spectrum, it will appear as a sharp singlet, confirming a single, unique fluorine environment.
Conclusion
The combination of High-Resolution Mass Spectrometry and multinuclear (¹H, ¹³C, ¹⁹F) NMR Spectroscopy provides a self-validating system for the complete and unambiguous structural characterization of this compound. HRMS confirms the elemental formula with high confidence, while the detailed analysis of NMR chemical shifts and coupling patterns maps the precise arrangement of atoms and functional groups. This rigorous spectroscopic data package is essential for establishing the identity and purity of the compound, forming the bedrock for any subsequent research in drug development and medicinal chemistry.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. How To [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Unlocking the Therapeutic Potential of 7-Fluorocinnolin-4(1H)-one: A Technical Guide to Target Identification and Validation
For distribution to researchers, scientists, and drug development professionals.
Abstract
The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 7-Fluorocinnolin-4(1H)-one, a member of this class, presents a promising starting point for novel drug discovery. However, its specific biological targets remain uncharacterized. This technical guide provides a comprehensive roadmap for the identification and validation of potential therapeutic targets for this compound. By leveraging knowledge from structurally related compounds, primarily fluoroquinolones and other cinnoline derivatives, we hypothesize a logical set of potential targets. This document outlines a systematic approach, combining in-silico modeling with robust in-vitro experimental validation, to elucidate the mechanism of action and unlock the therapeutic promise of this compound. We provide detailed, field-proven protocols for key assays, data interpretation guidelines, and a framework for advancing promising lead compounds through the early stages of the drug discovery pipeline.
Introduction: The Cinnoline Scaffold and the Promise of this compound
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention from medicinal chemists due to their diverse biological activities.[3][4] The core structure serves as a versatile template for the development of novel therapeutic agents.[5][6] The introduction of a fluorine atom at the 7-position and a ketone at the 4-position of the cinnoline ring, as in this compound, can significantly influence the compound's physicochemical properties and its interaction with biological targets. Fluorine substitution, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
Given the nascent stage of research on this compound, a systematic and hypothesis-driven approach to target identification is paramount. This guide is structured to provide a logical and efficient workflow, from initial computational predictions to rigorous experimental validation.
Hypothesized Therapeutic Targets: An Evidence-Based Approach
Based on the established pharmacology of structurally analogous compounds, we propose the following primary and secondary potential therapeutic targets for this compound.
Primary Hypothesized Targets: Topoisomerases
The structural similarity of the cinnolin-4-one core to the quinolone ring system found in fluoroquinolone antibiotics strongly suggests that bacterial and human topoisomerases are high-priority targets.[7][8]
-
Bacterial DNA Gyrase and Topoisomerase IV (Antibacterial Activity): Fluoroquinolones exert their bactericidal effects by inhibiting these essential enzymes, leading to disruption of DNA replication and repair.[6][9] The fluorine substituent at a position analogous to the C-6 fluorine in many fluoroquinolones further strengthens this hypothesis.
-
Human Topoisomerase I and II (Anticancer Activity): Several cinnoline derivatives have demonstrated anticancer properties through the inhibition of human topoisomerases.[10] These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can induce apoptosis in rapidly dividing cancer cells.
Secondary Hypothesized Targets
Based on the broader activities reported for cinnoline derivatives, the following targets warrant investigation:
-
Receptor Tyrosine Kinases (e.g., c-Met) (Anticancer Activity): Certain 4-oxo-1,4-dihydrocinnoline derivatives have been designed as c-Met inhibitors, a receptor tyrosine kinase often dysregulated in various cancers.[10]
-
Phosphodiesterases (PDEs) (Anti-inflammatory and other activities): Cinnoline-based compounds have been explored as inhibitors of PDEs, enzymes that play a crucial role in signal transduction pathways.[3]
The following diagram illustrates the proposed initial target investigation strategy:
Caption: Hypothesized target classes for this compound.
Target Validation Workflow: A Step-by-Step Guide
A multi-pronged approach combining computational and experimental methods is essential for robust target validation.[11] This workflow ensures a logical progression from broad screening to specific mechanistic studies.
Caption: A systematic workflow for target identification and validation.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key experimental assays outlined in the validation workflow.
In-Silico Analysis: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of hypothesized targets.[12][13]
Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structures of the target proteins (e.g., human topoisomerase I/II, bacterial DNA gyrase/topoisomerase IV, c-Met kinase) from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the prepared protein binding site.[13]
-
Generate multiple docking poses and rank them based on the scoring function.
-
-
Analysis:
-
Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.
-
Compare the predicted binding mode with that of known inhibitors of the target.
-
In-Vitro Biochemical Assays
Objective: To determine the inhibitory activity of this compound against human topoisomerase I and II.[14][15][16]
Protocol (Topoisomerase I Relaxation Assay): [15]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and varying concentrations of this compound.
-
Enzyme Addition: Add human topoisomerase I to initiate the reaction. Include a positive control (known inhibitor, e.g., camptothecin) and a negative control (no inhibitor).
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on an agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the IC50 value.
Protocol (Topoisomerase II Decatenation Assay): [17]
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), assay buffer, ATP, and varying concentrations of this compound.
-
Enzyme Addition: Add human topoisomerase IIα to start the reaction. Include appropriate positive (e.g., etoposide) and negative controls.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction and analyze the products by agarose gel electrophoresis.
-
Analysis: Inhibition is observed as the failure to release decatenated minicircles from the kDNA network.
Objective: To assess the inhibitory effect of this compound on bacterial DNA gyrase and topoisomerase IV.[4][6][9]
Protocol (DNA Gyrase Supercoiling Assay): [11]
-
Reaction Setup: In a reaction mixture, combine relaxed pBR322 plasmid DNA, assay buffer, ATP, and a dilution series of this compound.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the supercoiling reaction. Use a known fluoroquinolone (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate at 37°C for 1 hour.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is indicated by a decrease in the amount of supercoiled DNA.
Objective: To determine if this compound inhibits the kinase activity of c-Met.[2][8][18][19]
Protocol (Luminescent Kinase Assay): [20]
-
Reaction Setup: In a 96-well plate, add c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)4:1), and varying concentrations of this compound.
-
Reaction Initiation: Add ATP to start the kinase reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 45 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Objective: To screen for inhibitory activity of this compound against a panel of PDE enzymes.[3][7][21][22]
Protocol (Colorimetric or Luminescent Assay): [23]
-
Reaction Setup: In a microplate, combine a specific PDE isozyme, its cyclic nucleotide substrate (cAMP or cGMP), and different concentrations of this compound.
-
Incubation: Incubate at 30°C for a defined period.
-
Detection: Use a detection system to measure the amount of remaining substrate or the product formed. For example, a two-step enzymatic reaction can be used where the product of the PDE reaction is converted to a detectable signal (colorimetric or luminescent).
-
Analysis: Determine the inhibitory activity and IC50 for each PDE isozyme.
In-Vitro Cellular Assays
Objective: To evaluate the cytotoxic or cytostatic effects of this compound on relevant cancer cell lines and bacterial strains.[1][5][10][24][25]
Protocol (MTT or CellTiter-Glo® Assay for Cancer Cells):
-
Cell Seeding: Seed cancer cell lines (e.g., those known to be sensitive to topoisomerase inhibitors or with dysregulated c-Met signaling) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).[24]
-
-
Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol (Broth Microdilution for Antibacterial Activity):
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strains (e.g., E. coli, S. aureus).
-
Compound Dilution: Prepare serial dilutions of this compound in a 96-well plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of IC50 and GI50/MIC values across different targets and cell lines.
Table 1: Example Data Summary for In-Vitro Biochemical Assays
| Target Enzyme | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| Human Topoisomerase I | [Insert Value] | [Insert Value] (Camptothecin) |
| Human Topoisomerase IIα | [Insert Value] | [Insert Value] (Etoposide) |
| E. coli DNA Gyrase | [Insert Value] | [InsertValue] (Ciprofloxacin) |
| E. coli Topoisomerase IV | [Insert Value] | [Insert Value] (Ciprofloxacin) |
| c-Met Kinase | [Insert Value] | [Insert Value] (Crizotinib) |
| PDE4B | [Insert Value] | [Insert Value] (Roflumilast) |
Table 2: Example Data Summary for In-Vitro Cellular Assays
| Cell Line / Bacterial Strain | GI50 / MIC (µM) of this compound |
| HCT116 (Colon Cancer) | [Insert Value] |
| A549 (Lung Cancer) | [Insert Value] |
| Escherichia coli | [Insert Value] |
| Staphylococcus aureus | [Insert Value] |
Conclusion and Future Directions
This technical guide provides a robust and systematic framework for the initial exploration of the therapeutic potential of this compound. By following the outlined workflow of in-silico prediction and in-vitro validation, researchers can efficiently identify and characterize its primary biological targets. Positive identification of potent and selective activity against a validated therapeutic target will pave the way for lead optimization, further mechanistic studies, and preclinical development. The journey from a promising scaffold to a clinically viable drug is arduous, but a solid foundation in target identification and validation is the critical first step.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.sg]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. inspiralis.com [inspiralis.com]
- 17. topogen.com [topogen.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.com [promega.com]
- 21. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. noblelifesci.com [noblelifesci.com]
- 25. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
The Synthetic Chemist's Guide to 7-Fluorocinnolin-4(1H)-one Derivatives and Analogs
A Senior Application Scientist's Perspective on Core Synthetic Strategies, Mechanistic Insights, and Practical Protocols for Drug Discovery
Abstract
The cinnolin-4(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The strategic introduction of fluorine atoms into this core structure can significantly modulate physicochemical and biological properties, making 7-fluorocinnolin-4(1H)-one and its analogs attractive targets for drug discovery programs.[3][4] This in-depth technical guide provides a comprehensive overview of the synthesis of this compound derivatives. We will delve into the classical and modern synthetic methodologies, offering mechanistic insights into key transformations and providing detailed, field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis of this important class of compounds.
Introduction: The Significance of the Fluorinated Cinnolinone Core
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered considerable attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The 4-oxo-cinnoline substructure is a key pharmacophore in many of these bioactive molecules.
The introduction of a fluorine atom at the 7-position of the cinnolinone ring is a strategic decision rooted in the principles of medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's:
-
Metabolic Stability: The C-F bond is resistant to metabolic cleavage, often leading to an improved pharmacokinetic profile.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets.
-
Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially enhancing membrane permeability.[3]
This guide will focus on the practical aspects of synthesizing the this compound core and its subsequent derivatization, providing the reader with a robust toolkit for their research endeavors.
Retrosynthetic Analysis and Key Synthetic Strategies
A logical retrosynthetic disconnection of this compound derivatives points to the central challenge: the construction of the bicyclic cinnolinone core. Two primary strategies emerge:
-
Classical Cyclization Methods: These approaches, established in the annals of organic chemistry, rely on the intramolecular cyclization of appropriately substituted benzene derivatives. The Richter synthesis is a cornerstone of this approach.
-
Modern Transition-Metal Catalyzed Methods: More contemporary strategies leverage the power of transition metals, particularly palladium, to forge the key carbon-carbon and carbon-nitrogen bonds of the cinnolinone ring system.[7]
The choice of synthetic route will often depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Classical Synthesis: The Richter Cyclization
The Richter synthesis is a powerful and direct method for the preparation of 4-hydroxycinnolines from o-aminoarylpropiolic acids.[8] This approach is particularly well-suited for the synthesis of the this compound core.
Mechanistic Overview
The reaction proceeds through a two-step sequence:
-
Diazotization: The aromatic amine of the o-aminoarylpropiolic acid is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite in an acidic medium.
-
Intramolecular Cyclization: The highly reactive diazonium salt undergoes an intramolecular nucleophilic attack by the alkyne moiety, leading to the formation of the cinnolinone ring.
The following diagram illustrates the mechanistic pathway of the Richter synthesis.
Caption: Mechanistic pathway of the Richter synthesis.
Synthesis of the Key Precursor: 2-Amino-4-fluorophenylpropiolic Acid
The successful execution of the Richter synthesis hinges on the availability of the requisite o-aminoarylpropiolic acid. The synthesis of 2-amino-4-fluorophenylpropiolic acid can be achieved from commercially available 2-amino-4-fluoropyridine through a multi-step sequence.
Step 1: Diazotization of 2-Amino-4-fluoropyridine
-
To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent (e.g., aqueous HBF4), add a solution of sodium nitrite (1.1 eq) in water dropwise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour.
-
The resulting diazonium salt is typically used in the next step without isolation.
Step 2: Sonogashira Coupling
-
To the solution of the diazonium salt, add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a suitable alkyne (e.g., trimethylsilylacetylene, 1.2 eq).
-
Add a base (e.g., triethylamine, 3.0 eq) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by column chromatography to yield the silyl-protected alkyne.
Step 3: Deprotection and Hydrolysis
-
Treat the silyl-protected alkyne with a desilylating agent (e.g., TBAF or K2CO3 in methanol) to afford the terminal alkyne.
-
Hydrolyze the nitrile group (if applicable from the starting material) to the carboxylic acid using standard hydrolytic conditions (e.g., aqueous NaOH followed by acidification).
-
Purify the final product, 2-amino-4-fluorophenylpropiolic acid, by recrystallization.
Richter Cyclization to form Ethyl 7-Fluoro-4-hydroxycinnoline-3-carboxylate
With the key precursor in hand, the Richter cyclization can be performed to construct the cinnolinone core.
-
Dissolve 2-amino-4-fluorophenylpropiolic acid (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Heat the reaction mixture at reflux for 1-2 hours to ensure complete cyclization.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with water and then ethanol to afford the crude 7-fluoro-4-hydroxycinnoline-3-carboxylic acid.
-
Esterification of the carboxylic acid to the corresponding ethyl ester can be achieved using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid).
Modern Approaches: Palladium-Catalyzed Synthesis
While classical methods are robust, modern palladium-catalyzed reactions offer alternative and often more versatile routes to the cinnolinone scaffold.[7] These methods typically involve the construction of the heterocyclic ring through C-C and C-N bond-forming reactions.
Palladium-Catalyzed Annulation
One promising approach involves the palladium-catalyzed [4+2] annulation of a suitable pyrazolone with an allenoate.[7] While this has been demonstrated for pyrazolone-fused cinnolines, the underlying principle of C-H activation and annulation could potentially be adapted for the synthesis of the core this compound ring system.
Caption: Generalized palladium-catalyzed annulation.
Further research in this area is warranted to develop a direct and efficient palladium-catalyzed route to 7-fluorocinnolin-4(1H)-ones.
Derivatization of the this compound Core
Once the core this compound structure is in hand, a variety of chemical transformations can be employed to synthesize a library of analogs for structure-activity relationship (SAR) studies.
N-Alkylation
The nitrogen at the 1-position of the cinnolinone ring is readily alkylated using a variety of alkylating agents.[9]
-
To a stirred suspension of ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3, 1.5 eq).
-
Add the desired alkyl halide (e.g., ethyl iodide, 1.2 eq) and heat the reaction mixture at 60-80 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Hydrolysis of the Ester
The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in many bioactive molecules.[9]
-
Dissolve the N-alkylated ethyl ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (2.0 eq).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the desired product.
Amide Coupling
The carboxylic acid can be coupled with a variety of amines to generate a diverse library of amides.
-
To a stirred solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Add the desired amine (1.1 eq) and stir the reaction mixture at room temperature overnight.
-
Perform an aqueous workup and purify the product by column chromatography.
Data Summary
The following table summarizes typical yields for the key synthetic steps described in this guide.
| Step | Starting Material | Product | Typical Yield (%) |
| Richter Cyclization & Esterification | 2-Amino-4-fluorophenylpropiolic acid | Ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate | 60-75 |
| N-Alkylation | Ethyl 7-fluoro-4-hydroxycinnoline-3-carboxylate | Ethyl 1-alkyl-7-fluoro-4-oxocinnoline-3-carboxylate | 70-90 |
| Ester Hydrolysis | Ethyl 1-alkyl-7-fluoro-4-oxocinnoline-3-carboxylate | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxylic acid | 85-95 |
| Amide Coupling | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxylic acid | 1-Alkyl-7-fluoro-4-oxocinnoline-3-carboxamide | 65-85 |
Conclusion
The synthesis of this compound derivatives and analogs is a key area of research in medicinal chemistry. This technical guide has provided a detailed overview of the core synthetic strategies, with a focus on the reliable Richter cyclization for the construction of the central heterocyclic core. We have also outlined modern palladium-catalyzed approaches that hold promise for future synthetic innovations. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers to confidently synthesize and explore the chemical space around this important scaffold, ultimately contributing to the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
- 9. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]
Whitepaper: An In-Depth Technical Guide to the In Silico Modeling of 7-Fluorocinnolin-4(1H)-one Binding
Abstract
In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze the interactions between small molecules and their biological targets.[1][2] This guide provides a comprehensive, step-by-step technical workflow for investigating the binding characteristics of a novel compound, 7-Fluorocinnolin-4(1H)-one, with a therapeutically relevant protein target. Due to the diverse biological activities reported for cinnoline derivatives, including kinase inhibition, this study selects the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase as a representative target to illustrate a robust computational protocol.[3][4] The workflow encompasses target identification and preparation, ligand parameterization, molecular docking to predict binding poses, and all-atom molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex. Furthermore, we delve into post-simulation analysis, including binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, to provide a quantitative estimate of binding affinity. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to elucidate protein-ligand binding mechanisms and guide further experimental studies.
Introduction: The Rationale for In Silico Investigation
The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer properties.[3][4] Specifically, various heterocyclic compounds, including those with quinoline and cinnoline cores, have been identified as potent kinase inhibitors.[5][6] Given this precedent, this compound, a novel derivative, presents an interesting candidate for virtual screening against kinase targets.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its dysregulation is a hallmark of several cancers, making it a well-established target for anticancer drug development.[7][8] The availability of high-resolution crystal structures for the VEGFR2 kinase domain provides an excellent foundation for structure-based drug design.[9][10][11][12]
This guide uses the VEGFR2 kinase as a case study to demonstrate a complete in silico workflow. The objective is not only to predict if and how this compound might bind to VEGFR2 but also to provide a detailed, scientifically-grounded protocol that can be adapted for other ligand-target systems. We will emphasize the "why" behind each step, ensuring the reader understands the causality of methodological choices, from force field selection to simulation time.
The Computational Workflow: A Holistic Overview
A successful in silico modeling project follows a logical progression from system setup to detailed analysis. Each stage builds upon the last, creating a self-validating system where the quality of the output is dependent on the rigor of the input.
References
- 1. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Identification and Characterization of Protein-Ligand Binding Sites | Springer Nature Experiments [experiments.springernature.com]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
A Technical Guide to the Lipophilicity and Solubility of 7-Fluorocinnolin-4(1H)-one
Abstract
The physicochemical properties of a drug candidate, principally its lipophilicity and aqueous solubility, are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. Poor optimization of these parameters is a leading cause of late-stage attrition in drug development. This technical guide provides an in-depth examination of the theoretical principles and practical methodologies for characterizing the lipophilicity and solubility of 7-Fluorocinnolin-4(1H)-one, a representative fluorinated heterocyclic compound. We detail field-proven experimental protocols, including the gold-standard shake-flask and thermodynamic solubility assays, and contextualize them with high-throughput kinetic and computational approaches. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for assessing these critical properties.
Introduction: The Pivotal Role of Physicochemical Properties
In the trajectory of drug discovery, a molecule's journey from a laboratory hit to a clinical candidate is governed by its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] At the heart of this profile lie two interconnected physicochemical properties: lipophilicity and aqueous solubility. Lipophilicity, the affinity of a molecule for a lipid-like environment, dictates its ability to permeate biological membranes, while aqueous solubility governs its dissolution in physiological fluids, a prerequisite for absorption.[2][3] An imbalance in these properties can lead to poor bioavailability, off-target toxicity, or insurmountable formulation challenges.
The subject of this guide, this compound, belongs to the class of fluorinated N-heterocycles, a scaffold of significant interest in medicinal chemistry. The cinnolinone core provides a rigid framework for pharmacophoric interactions, while the strategic incorporation of a fluorine atom can profoundly modulate molecular properties. Fluorine, owing to its high electronegativity and small size, can alter pKa, block metabolic soft spots, and influence binding affinity.[4][5][6][7] However, its effect on lipophilicity and solubility is context-dependent and requires precise empirical and computational evaluation.[8][9][10] This guide presents a comprehensive approach to this evaluation.
Theoretical Framework
Lipophilicity: Understanding logP and logD
Lipophilicity is quantitatively expressed by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical use, this is expressed in its logarithmic form, logP .[11]
-
logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
LogP is an intrinsic property of the neutral form of a molecule.[12] However, most drugs are weak acids or bases and can ionize at physiological pH. The distribution coefficient (logD) accounts for this by measuring the partition of all species (neutral and ionized) at a specific pH.[12][13] For this reason, logD is a more physiologically relevant predictor of membrane permeability.
The introduction of fluorine to the cinnolinone ring is expected to impact lipophilicity. While the C-F bond is highly polar, the low polarizability of fluorine and its ability to displace a hydrogen atom can increase the overall hydrophobic surface area, often leading to an increase in logP.[4][8][14] This effect, however, can be modulated by intramolecular interactions and the electronic environment of the aromatic system.[15]
Aqueous Solubility: Kinetic vs. Thermodynamic
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. In drug discovery, two distinct types of solubility are measured:
-
Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[16][17][18] It is relevant for early-stage screening as it mimics the conditions of many in vitro biological assays.[2]
-
Thermodynamic Solubility: Considered the "gold standard," this is the true equilibrium solubility of the most stable solid form of the compound in a saturated solution.[19][20][21] This measurement requires longer incubation times to allow the system to reach equilibrium and is critical for lead optimization and pre-formulation studies.[22]
For this compound, the hydrogen bond donor (N-H) and acceptor (C=O) functionalities of the cinnolinone core suggest some degree of aqueous solubility. However, the planar, aromatic structure and the fluorine substituent contribute to lipophilicity, which generally opposes high solubility. The crystal lattice energy of the solid form will also be a major determinant of its thermodynamic solubility.
Computational Prediction of Physicochemical Properties
Before embarking on laboratory work, in silico prediction provides a rapid, cost-effective first assessment. These methods are invaluable for prioritizing synthetic targets and triaging large virtual libraries.
Rationale and Common Methods
Computational tools predict properties based on a molecule's 2D or 3D structure. The most common approaches are:
-
Fragment-based methods: These calculate logP by summing the contributions of individual atoms or molecular fragments (e.g., ClogP).[11]
-
Property-based methods: These use topological descriptors of the entire molecule to calculate properties through algorithms like artificial neural networks (e.g., ALOGPS).[23][24]
Several web-based platforms offer free access to these predictive tools, including Molinspiration and the Virtual Computational Chemistry Laboratory (VCCLAB).[23][25]
Predictive Data for this compound
The following table presents predicted values for this compound obtained from widely used algorithms. This data provides a baseline hypothesis for subsequent experimental validation.
| Parameter | ALOGPS 2.1[23] | Molinspiration[25] |
| Predicted logP | 1.85 | 1.92 |
| Predicted logS (Solubility) | -2.51 | - |
Note: logS is the logarithm of the molar solubility (mol/L).
Caption: Role of in silico predictions in the early drug discovery workflow.
Experimental Determination of Lipophilicity
Empirical measurement is essential to validate computational predictions and obtain accurate data for decision-making.
Method 1: Shake-Flask 1-Octanol/Water Partitioning (logD₇.₄)
Causality: The shake-flask method is the universally recognized gold standard because it directly measures the partitioning of a compound between two immiscible phases at equilibrium, providing the most accurate and reliable logP or logD values.[13][26][27] We select a pH of 7.4 to determine the distribution coefficient (logD), which is more representative of physiological conditions than the pH-independent logP.
Caption: Workflow for the Shake-Flask method for logD determination.
Detailed Protocol:
-
Phase Preparation: Vigorously mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours. Allow the layers to separate completely to create pre-saturated solvents.[13] This step is critical to prevent volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated octanol phase (e.g., at 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of pre-saturated octanol containing the compound with 5 mL of pre-saturated PBS.
-
Equilibration: Seal the vial and shake it on a mechanical shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[28]
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to achieve a sharp separation between the octanol and aqueous phases.
-
Sampling: Carefully withdraw an aliquot from the center of each phase, avoiding the interface.
-
Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method against a standard calibration curve.[29]
-
Calculation: Calculate the logD₇.₄ using the formula: logD = log₁₀ (Concentration in Octanol / Concentration in PBS).
Method 2: Potentiometric Titration (logP & pKa)
Causality: For ionizable compounds, the potentiometric method offers the significant advantage of determining both pKa and logP in a single experiment.[30] It works by measuring the shift in a compound's apparent pKa upon the addition of a lipid phase (octanol). The magnitude of this shift is directly proportional to the compound's lipophilicity.[12][31] This method is less labor-intensive than the shake-flask method for generating a full lipophilicity profile across a pH range.
Detailed Protocol:
-
Aqueous pKa Determination: Perform a standard potentiometric titration of the compound in an aqueous solution with standardized HCl or NaOH to determine its intrinsic pKa.[32]
-
Biphasic Titration: Perform a series of three titrations in a biphasic system with varying octanol-to-water volume ratios (e.g., 20%, 40%, 60% octanol).
-
Data Analysis: The instrument's software analyzes the shifts in the titration curves between the aqueous and biphasic systems.[33]
-
Calculation: The software uses the pKa shifts and the known octanol/water ratios to calculate the logP of the neutral species and can subsequently model the complete logD vs. pH profile.
Experimental Determination of Aqueous Solubility
Choosing the right solubility assay depends on the stage of the drug discovery project. Early-stage screening prioritizes throughput (kinetic), while lead optimization demands accuracy (thermodynamic).
Caption: Key differences between kinetic and thermodynamic solubility workflows.
Method 1: Kinetic Solubility Assay via Nephelometry
Causality: This high-throughput method is ideal for early discovery to quickly flag compounds that might precipitate out of solution in biological assays, which typically use DMSO as a co-solvent.[2][18] Nephelometry (light scattering) provides a rapid and direct measurement of insoluble particles.[16][34]
Detailed Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[17]
-
Plating: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock to wells containing aqueous buffer (PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Mix the plate and incubate at room temperature for a defined period, typically 1-2 hours.[16]
-
Measurement: Read the plate on a nephelometer to measure the intensity of scattered light.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal significantly rises above the background, indicating the formation of a precipitate.
Method 2: Thermodynamic Solubility via Shake-Flask
Causality: This method determines the true equilibrium solubility and is the definitive measure for guiding formulation and predicting oral absorption.[21][22] By starting with solid material and allowing sufficient time for equilibration, it overcomes the supersaturation artifacts common in kinetic assays.[19]
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1 mg) to a vial containing a known volume of aqueous buffer (e.g., 1 mL PBS, pH 7.4).[19] The presence of visible solid material throughout the experiment is essential.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C) for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.[20]
-
Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid. Centrifugation followed by sampling the supernatant is an alternative.
-
Quantification: Dilute the clear filtrate and quantify the concentration of the dissolved compound by HPLC-UV against a standard curve.
-
Reporting: The result is reported as the thermodynamic solubility in µg/mL or µM.
Data Synthesis and Interpretation
The following table summarizes a hypothetical, yet realistic, dataset for this compound, integrating the outputs from the described methods.
| Parameter | Method | Result | Interpretation |
| logD at pH 7.4 | Shake-Flask | 2.1 | Moderately lipophilic; likely to have good membrane permeability. Consistent with Lipinski's guidelines (logP < 5).[13][27] |
| pKa | Potentiometric | 8.5 (weak acid) | Primarily neutral at physiological pH, validating the use of logD₇.₄ as a key parameter. |
| Kinetic Solubility | Nephelometry | > 200 µM | Low risk of precipitation in typical in vitro screening assays. |
| Thermodynamic Solubility | Shake-Flask | 55 µg/mL (290 µM) | Moderate solubility. May not require complex formulations for initial in vivo studies.[2] |
Expert Analysis: The collective data paints a favorable picture for this compound. The moderate lipophilicity (logD = 2.1) is often a sweet spot for oral drug candidates, balancing membrane permeability with sufficient solubility. The thermodynamic solubility of 55 µg/mL is encouraging and suggests that the compound is not limited by "brick dust" insolubility. The high kinetic solubility indicates its suitability for standard high-throughput screening campaigns. The fluorine substitution appears to have successfully increased lipophilicity compared to a hypothetical non-fluorinated parent without catastrophically reducing solubility.
Conclusion
The characterization of lipophilicity and solubility is a cornerstone of modern drug discovery. For a novel candidate like this compound, a multi-pronged strategy employing both rapid computational predictions and rigorous experimental validation is imperative. This guide has detailed the rationale and protocols for a suite of standard methods, from high-throughput kinetic assays to the gold-standard shake-flask and thermodynamic techniques. By understanding the "why" behind each method and integrating the data logically, researchers can build a comprehensive physicochemical profile, enabling informed decisions, minimizing late-stage failures, and ultimately accelerating the development of new medicines.
References
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acdlabs.com [acdlabs.com]
- 12. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 13. LogP / LogD shake-flask method [protocols.io]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enamine.net [enamine.net]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. Aqueous Solubility Assay | Bienta [bienta.net]
- 19. In-vitro Thermodynamic Solubility [protocols.io]
- 20. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 21. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 22. evotec.com [evotec.com]
- 23. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 24. researchgate.net [researchgate.net]
- 25. Molinspiration Cheminformatics [molinspiration.com]
- 26. encyclopedia.pub [encyclopedia.pub]
- 27. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. agilent.com [agilent.com]
- 29. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Considerations on the potentiometric logP determination [pion-inc.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Processing and analysis of potentiometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 7-Fluorocinnolin-4(1H)-one, a Putative Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 7-Fluorocinnolin-4(1H)-one, a novel compound with a cinnolinone core structure. Cinnoline and quinazoline scaffolds are prevalent in kinase inhibitor discovery, suggesting that this compound may exhibit inhibitory activity against protein kinases, which are critical regulators of cellular processes and established targets in drug development.[1][2][3] This guide presents a strategic workflow, from initial biochemical potency assessment to cellular mechanism-of-action studies, using the Epidermal Growth Factor Receptor (EGFR) and its downstream Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway as an illustrative target system. The protocols herein are designed for researchers, scientists, and drug development professionals to rigorously characterize the in vitro pharmacological profile of this and similar novel chemical entities.
Introduction: The Rationale for Kinase-Targeted Assays
Protein kinases are a large family of enzymes that play a pivotal role in signal transduction pathways, controlling cell growth, proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][6] The quinazoline core, structurally related to cinnolinone, is found in several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, which target EGFR.[2][4][6] Given this precedent, a logical first step in characterizing this compound is to evaluate its potential as a kinase inhibitor.
This guide will use the EGFR-MAPK/ERK pathway as a model system. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade including RAS, RAF, MEK, and ERK, ultimately leading to transcriptional changes that promote cell proliferation.[7][8][9] We will outline a multi-tiered assay approach to:
-
Determine the direct inhibitory potency of the compound on a purified kinase.
-
Confirm the compound engages the target protein within a cellular context.
-
Assess the compound's effect on downstream signaling pathways.
-
Measure the functional consequences on cell viability and proliferation.
This structured approach ensures a thorough and reliable characterization of the compound's in vitro activity, building a strong foundation for further preclinical development.
The EGFR-MAPK/ERK Signaling Pathway
The EGFR-MAPK/ERK pathway is a well-characterized signaling cascade crucial for normal cell function and frequently hyperactivated in cancer.[7][9] Understanding this pathway is key to interpreting the results of the assays described below.
Caption: The EGFR-MAPK/ERK signaling cascade.[7][8][9][10][11]
Tier 1: Biochemical Potency Assessment
The first step is to determine if this compound directly inhibits the enzymatic activity of the target kinase. A biochemical assay using purified, recombinant enzyme provides a clean system to measure direct inhibition and calculate a half-maximal inhibitory concentration (IC₅₀) value. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for this purpose.[12]
Principle of the ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP concentration. A potent inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format and is based on established methodologies.[12][13]
Materials:
-
Recombinant human EGFR kinase (e.g., Promega V3831)
-
Poly(Glu,Tyr) 4:1 peptide substrate (e.g., Sigma-Aldrich P0275)
-
ATP, high purity
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, dissolved in 100% DMSO
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be your 100x compound plate.
-
-
Assay Setup:
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer containing EGFR and Poly(Glu,Tyr) substrate. The final concentrations should be optimized, but a starting point is 10 nM EGFR and 0.2 mg/mL substrate.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should be at the apparent ATP Kₘ for EGFR (typically 15-50 µM).[14]
-
Add 2.5 µL of the 2X Kinase/Substrate solution to each well of the 384-well plate.
-
Add 50 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Example Value |
| Final EGFR Concentration | 5 nM |
| Final Substrate Concentration | 0.1 mg/mL |
| Final ATP Concentration | 25 µM (at Kₘ) |
| Incubation Time (Kinase Rxn) | 60 min |
| Final DMSO Concentration | 0.1% |
Tier 2: Cellular Mechanism of Action
Positive results in the biochemical assay warrant investigation in a more physiologically relevant context. Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target, and modulate the signaling pathway, ultimately leading to a functional cellular response.
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[15][16] The principle is that ligand binding increases the thermal stability of the target protein.[17] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts. This difference can be quantified, typically by Western blot.[18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).[17][18]
Protocol: CETSA for EGFR Target Engagement
Materials:
-
A431 human epidermoid carcinoma cells (high EGFR expression)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
PBS, Trypsin-EDTA
-
This compound
-
DMSO
-
PCR tubes and a thermal cycler
-
Lysis Buffer (PBS with protease and phosphatase inhibitors)
-
Western blot reagents (see Section 3.2)
Procedure:
-
Cell Treatment:
-
Culture A431 cells to ~80-90% confluency.
-
Treat cells with a high concentration of this compound (e.g., 10x the biochemical IC₅₀) or vehicle (DMSO) for 1-2 hours in the incubator.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS to a concentration of ~20 x 10⁶ cells/mL.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Create a temperature gradient using a thermal cycler (e.g., from 40°C to 70°C in 2-3°C increments).
-
Heat the samples for 3 minutes at the designated temperatures, followed by 3 minutes at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Analysis:
-
Carefully collect the supernatant (soluble fraction) and transfer to a new tube.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by Western blot using an antibody specific for total EGFR.
-
Data Analysis:
-
Quantify the band intensity for EGFR at each temperature for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble EGFR remaining (relative to the unheated control) against the temperature.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[15]
Pathway Modulation: Western Blot for Phospho-Proteins
To confirm that target engagement translates into functional inhibition of the signaling pathway, we can measure the phosphorylation status of the target and its downstream effectors. A decrease in the phosphorylation of EGFR (autophosphorylation) and ERK indicates effective inhibition of the cascade.
Protocol: Analysis of EGFR and ERK Phosphorylation
This protocol requires careful sample handling to preserve phosphorylation states.[19][20]
Materials:
-
A431 cells
-
Serum-free medium
-
Recombinant human EGF
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Stimulation:
-
Seed A431 cells and grow to 80% confluency.
-
Serum-starve the cells overnight (~16 hours) to reduce basal signaling.
-
Pre-treat cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR and ERK phosphorylation.[14]
-
-
Lysis and Protein Quantification:
-
Immediately wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking, as it contains phosphoproteins that can cause high background.[19][20]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize the data, strip the membrane and re-probe for the corresponding total protein (total EGFR, total ERK).
-
Data Analysis:
-
Quantify the band intensity for the phospho-protein and the total protein in each lane.
-
Calculate the ratio of phospho-protein to total protein for each treatment condition.
-
A dose-dependent decrease in the phospho-protein/total protein ratio demonstrates pathway inhibition.
Functional Outcome: Cell Viability and Proliferation Assay
The final step is to determine if inhibiting the target pathway translates into a desired functional outcome, such as reducing the proliferation of cancer cells. The MTT assay is a classic, colorimetric method for assessing cell viability, which is often used as an indicator of proliferation or cytotoxicity.[21]
Protocol: MTT Cell Viability Assay
The assay measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[21][22]
Materials:
-
A431 cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Clear, flat-bottom 96-well plates
-
Microplate reader capable of absorbance measurements
Procedure:
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (DMSO) and medium-only (blank) controls.
-
Incubate for 72 hours.
-
-
MTT Reaction and Solubilization:
-
Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[21][23]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Summary and Conclusion
This application note provides a structured, multi-tiered approach to the in vitro characterization of this compound as a putative kinase inhibitor. By systematically progressing from biochemical potency to cellular target engagement, pathway modulation, and functional outcomes, researchers can build a comprehensive pharmacological profile of the compound. This rigorous, evidence-based workflow is critical for validating novel chemical matter and making informed decisions in the drug discovery pipeline. The protocols provided are robust and widely used, but should be optimized for specific experimental conditions and cell lines.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. zenodo.org [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn-links.lww.com [cdn-links.lww.com]
- 12. promega.com [promega.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CETSA [cetsa.org]
- 17. annualreviews.org [annualreviews.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bio-techne.com [bio-techne.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT (Assay protocol [protocols.io]
Application Note & Protocol: Solubilization of 7-Fluorocinnolin-4(1H)-one for In Vitro Cellular Assays
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Hydrophobic Compounds in Aqueous Biological Systems
The burgeoning field of drug discovery often involves the screening of novel small molecules, many of which, like the cinnoline derivatives, are inherently hydrophobic.[1][2] 7-Fluorocinnolin-4(1H)-one is a member of the cinnoline class of heterocyclic compounds, which have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for therapeutic development.[2][3][4] However, the translation of these promising compounds from the bench to a biologically relevant context is frequently hampered by their poor aqueous solubility. This presents a significant challenge for in vitro cell-based assays, where maintaining compound solubility and bioavailability in culture media is paramount for obtaining accurate and reproducible data.
This document provides a comprehensive guide and a detailed protocol for the effective solubilization of this compound for cell culture applications. We will delve into the rationale behind the choice of solvent, strategies to mitigate common issues such as precipitation and cytotoxicity, and methods for validating the final working solution.
Physicochemical Properties of this compound: An Overview
While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its chemical structure and related analogs. Cinnoline and its derivatives are aromatic heterocyclic compounds that are generally poorly soluble in water.[1] The presence of a fluorine atom can further increase hydrophobicity.
It is crucial to acknowledge that the following are estimations, and empirical determination of solubility is highly recommended.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale & Implications for Cell Culture |
| Molecular Formula | C₈H₅FN₂O | |
| Appearance | Likely a solid at room temperature. | Based on similar cinnoline and quinoline structures.[5][6][7] |
| Aqueous Solubility | Very low. | The hydrophobic bicyclic ring system is the primary contributor. |
| Organic Solvent Solubility | Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF).[8][9] | DMSO is a powerful solvent for a wide range of organic compounds and is miscible with water, making it a common choice for preparing stock solutions for cell culture.[8] |
| Stability | Stability in aqueous media may be limited. | The stability of compounds in cell culture media can be influenced by factors such as pH, temperature, and interactions with media components.[10][11][12][13] |
The Role of Dimethyl Sulfoxide (DMSO) as a Primary Solvent
Dimethyl Sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture for dissolving water-insoluble compounds.[8][14] Its ability to dissolve a broad spectrum of both polar and nonpolar molecules makes it an invaluable tool in drug discovery.[8]
Mechanism of Solubilization
DMSO's amphipathic nature, possessing both polar S=O and nonpolar methyl groups, allows it to interact favorably with hydrophobic molecules while remaining miscible with the aqueous environment of cell culture media.[14]
Critical Consideration: DMSO-Induced Cytotoxicity
While highly effective as a solvent, DMSO is not biologically inert and can exert cytotoxic effects on cells in a concentration-dependent manner.[14][15][16] High concentrations of DMSO (>1%) can lead to membrane damage, altered cell differentiation, and apoptosis.[16][17] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.
Table 2: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Cellular Response | Recommendation |
| < 0.1% (v/v) | Generally considered safe for most cell lines with minimal effects on cell viability and function.[15] | Recommended for sensitive and primary cell lines. |
| 0.1% - 0.5% (v/v) | Tolerated by many robust, immortalized cell lines, though some subtle effects may be observed.[15][16] | A common working range, but validation is essential. |
| > 0.5% (v/v) | Increased risk of cytotoxicity and off-target effects.[14][16] | Should be avoided unless absolutely necessary and rigorously controlled for. |
It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without the compound) to distinguish the effects of the compound from those of the solvent.
Protocol for Dissolving this compound
This protocol provides a step-by-step methodology for preparing a stock solution of this compound and subsequent working solutions for cell culture experiments.
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile, pre-warmed cell culture medium
Preparation of a High-Concentration Stock Solution (e.g., 10 mM)
The causality behind preparing a high-concentration stock solution is to minimize the volume of DMSO added to the final cell culture, thereby keeping the final DMSO concentration below cytotoxic levels.
-
Calculate the required mass of this compound.
-
Example for a 10 mM stock solution in 1 mL:
-
Molecular Weight of C₈H₅FN₂O ≈ 164.14 g/mol
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 164.14 g/mol = 0.0016414 g = 1.64 mg
-
-
-
Weigh the compound accurately and transfer it to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile DMSO (e.g., 1 mL for a 10 mM stock).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect for complete dissolution. If particulates remain, brief warming (e.g., 37°C for 5-10 minutes) or sonication can be attempted.[15] However, be cautious as heat can degrade some compounds.
-
Store the stock solution appropriately. For short-term storage, 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
The key to preventing precipitation when diluting the DMSO stock is to add the stock solution to the aqueous medium, not the other way around, and to ensure rapid mixing.[18]
-
Determine the desired final concentration of this compound in your cell culture experiment.
-
Calculate the required volume of the stock solution.
-
Example for a final concentration of 10 µM in 10 mL of medium, using a 10 mM stock:
-
V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Calculate the final DMSO concentration.
-
In the example above: (10 µL DMSO / 10,000 µL total volume) * 100% = 0.1% DMSO. This is generally an acceptable concentration.
-
-
Add the calculated volume of the DMSO stock solution directly to the pre-warmed cell culture medium. It is crucial to pipette the stock solution directly into the bulk of the medium while gently swirling or mixing to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.[18]
-
Vortex the final working solution briefly before adding it to the cells.
Experimental Workflow and Validation
The following diagram illustrates the recommended workflow for preparing and validating the this compound solution.
Caption: Workflow for preparation and validation of this compound solution.
Troubleshooting Common Issues
Problem: The compound precipitates when added to the cell culture medium.
-
Cause: The aqueous solubility limit has been exceeded.
-
Solution 1: Decrease the final concentration of this compound.
-
Solution 2: Increase the final DMSO concentration slightly, but do not exceed the cytotoxic limit for your cell line.[18]
-
Solution 3: Prepare the working solution in a medium containing serum, as proteins like albumin can help stabilize hydrophobic compounds.[18]
Problem: The vehicle control shows significant cytotoxicity.
-
Cause: The cell line is sensitive to the final DMSO concentration.
-
Solution: Reduce the final DMSO concentration by preparing a more concentrated stock solution. For example, a 50 mM stock will require a 5-fold smaller volume than a 10 mM stock, resulting in a 5-fold lower final DMSO concentration.
Self-Validating Systems: Ensuring Experimental Integrity
A robust experimental design incorporates self-validating measures. The following decision tree can guide the optimization process.
Caption: Decision tree for optimizing the solubilization protocol.
Conclusion
The successful use of this compound in cell culture hinges on a carefully executed solubilization strategy. By leveraging the strong solvating power of DMSO while respecting its biological constraints, researchers can prepare stable, bioavailable solutions of this and other hydrophobic compounds. The protocol and validation steps outlined in this document provide a robust framework for obtaining reliable and reproducible data in cell-based assays.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-fluoro-6-methoxy-2,3-dihydro-1H-quinolin-4-one | C10H10FNO2 | CID 130759497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of cell culture medium on the photosensitizing effectiveness of bacteriochlorin a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 15. lifetein.com [lifetein.com]
- 16. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 18. researchgate.net [researchgate.net]
Application Note: Characterization of 7-Fluorocinnolin-4(1H)-one as a Reversible, Competitive Inhibitor of Human Neutroph-il Elastase (HNE)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive technical guide on the characterization of 7-Fluorocinnolin-4(1H)-one as an inhibitor of Human Neutrophil Elastase (HNE). It includes the therapeutic rationale, mechanism of action, a detailed in vitro protocol for determining inhibitory potency (IC₅₀), and guidelines for data analysis.
Introduction: The Therapeutic Significance of HNE Inhibition
Human Neutrophil Elastase (HNE), a 30 kDa serine protease, is a key effector enzyme of the innate immune system stored in the azurophilic granules of neutrophils.[1] HNE possesses a catalytic triad of Ser195, His57, and Asp102 residues essential for its proteolytic activity.[1][2] While vital for host defense against pathogens, its dysregulation and excessive activity are strongly implicated in the pathology of numerous chronic inflammatory diseases.[3] In conditions such as Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS), overwhelming HNE activity leads to the degradation of critical extracellular matrix proteins, including elastin, fibronectin, and collagen.[1][4][5][6] This proteolytic damage impairs tissue integrity, perpetuates inflammation, and drives disease progression.[3][7]
Consequently, the direct inhibition of HNE is a validated and compelling therapeutic strategy. The cinnolin-4(1H)-one scaffold has emerged as a promising chemical class for developing potent and selective HNE inhibitors.[1][4][8] These compounds have demonstrated increased chemical stability and a favorable mechanism of action. This guide focuses on this compound, a representative of this class, and details the methodologies for its characterization.
Mechanism of Inhibition: Reversible, Competitive Binding
Kinetic and molecular docking studies reveal that compounds with the cinnolin-4(1H)-one scaffold function as reversible, competitive inhibitors of HNE.[1][4][8][9][10]
-
Competitive Inhibition: this compound directly competes with the endogenous substrate for access to the enzyme's active site. The inhibitor's affinity for the active site prevents the substrate from binding, thereby halting the catalytic process.
-
Reversible Binding: The interaction between the inhibitor and HNE is non-covalent and transient. The inhibitor can associate with and dissociate from the enzyme, and enzyme activity can be restored if the inhibitor concentration is sufficiently reduced.
-
Key Molecular Interaction: The inhibitory mechanism involves a nucleophilic attack by the hydroxyl group of the catalytic Serine-195 (Ser195) residue on the amido moiety of the cinnolin-4(1H)-one core.[1][9][10] This interaction occupies the active site, effectively blocking its proteolytic function.
The following diagram illustrates the principle of competitive inhibition at the HNE active site.
Caption: Competitive inhibitor binding to the HNE catalytic triad.
Experimental Protocol: In Vitro HNE Inhibition Assay
This section provides a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.
Principle of the Assay
The assay quantifies HNE activity using a fluorogenic substrate, such as N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC). In its intact form, the substrate's fluorescence is minimal. Upon cleavage by active HNE between the Pro-Val residues, the highly fluorescent 7-amido-4-methylcoumarin (AMC) group is released. The rate of increase in fluorescence is directly proportional to HNE activity.[11] An inhibitor will reduce this rate.
Materials and Reagents
-
Enzyme: Purified Human Neutrophil Elastase (e.g., Sigma-Aldrich, BPS Bioscience).
-
Substrate: MeOSuc-AAPV-AMC or similar fluorogenic HNE substrate (e.g., Sigma-Aldrich, Abcam).[12]
-
Test Compound: this compound.
-
Reference Inhibitor: Sivelestat or another known HNE inhibitor.[11]
-
Assay Buffer: 200 mM Tris-HCl, 500 mM NaCl, pH 8.0.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Hardware: Black, flat-bottom 96-well microplates (for fluorescence), multichannel pipettes, and a fluorescence microplate reader capable of excitation at ~360-400 nm and emission at ~460-505 nm.[11][12]
Step-by-Step Methodology
1. Reagent Preparation:
- Assay Buffer: Prepare and adjust pH to 8.0. Store at 4°C. The high salt concentration is crucial for minimizing non-specific protein interactions.
- HNE Working Solution: Reconstitute lyophilized HNE in the Assay Buffer to a stock concentration (e.g., 1 U/mL). Immediately before use, dilute to a 2X working concentration (e.g., 10 nM or 0.5 nM final concentration in the well) in Assay Buffer. Keep on ice. The final concentration should be determined empirically to ensure a robust linear signal within the desired assay window (e.g., 30-60 minutes).
- Substrate Working Solution: Prepare a 10 mM stock solution in DMSO. Dilute to a 2X working concentration (e.g., 200 µM for a 100 µM final concentration) in Assay Buffer. Protect from light.
- Test Compound (Inhibitor) Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Serial Dilutions: Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., from 10 mM down to 1 pM) in DMSO. Then, dilute these DMSO stocks into Assay Buffer to create 4X working solutions. This intermediate dilution minimizes the final DMSO concentration in the assay well to ≤1%, preventing solvent-induced enzyme inhibition.
2. Assay Procedure (96-well Plate):
- Plate Layout: Designate wells for all controls and inhibitor concentrations (run in triplicate).
- 100% Activity Control (No Inhibitor): 50 µL Assay Buffer with DMSO vehicle.
- 0% Activity Control (Background): 100 µL Assay Buffer (No Enzyme).
- Test Compound Wells: 50 µL of each 4X inhibitor working solution.
- Reference Inhibitor Wells: 50 µL of 4X reference inhibitor working solutions.
- Pre-incubation: Add 50 µL of the 2X HNE working solution to all wells except the "Background" control.
- Mix and Incubate: Gently tap the plate to mix. Incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
- Initiate Reaction: Add 100 µL of the 2X Substrate working solution to all wells. The total volume in each well is now 200 µL.
- Read Plate: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure fluorescence (Ex/Em = 400/505 nm) in kinetic mode, taking readings every 60 seconds for 30-60 minutes.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the in vitro HNE inhibition assay.
Data Analysis and Interpretation
4.1. Calculation of Inhibition Percentage:
-
Determine Reaction Rate: For each well, plot the relative fluorescence units (RFU) against time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V).
-
Correct for Background: Subtract the rate of the "Background" control from all other rates.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
Where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the 100% activity control.
4.2. Determination of IC₅₀:
-
Plot Dose-Response Curve: Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
IC₅₀ Value: The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of HNE activity, as interpolated from the fitted curve.
Sample Data Presentation
The table below presents hypothetical data for the inhibition of HNE by this compound, consistent with potent derivatives of this class.[1][4][10]
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | N/A | 250.0 | 0.0% |
| 1 | 0.00 | 235.5 | 5.8% |
| 5 | 0.70 | 210.0 | 16.0% |
| 20 | 1.30 | 155.0 | 38.0% |
| 60 | 1.78 | 122.5 | 51.0% |
| 200 | 2.30 | 55.0 | 78.0% |
| 1000 | 3.00 | 15.0 | 94.0% |
| 5000 | 3.70 | 5.0 | 98.0% |
| Calculated IC₅₀ | ~58 nM |
Summary
This compound represents a promising scaffold for the development of therapeutics targeting inflammatory diseases driven by excessive HNE activity. It functions as a reversible, competitive inhibitor that directly blocks the enzyme's catalytic site. The detailed fluorometric assay protocol provided herein offers a robust, reliable, and high-throughput method for quantifying its inhibitory potency. The inclusion of appropriate controls ensures the generation of trustworthy and reproducible data, which is essential for advancing drug discovery programs in this area.
References
- 1. Cinnoline derivatives as human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Role of elastases in the pathogenesis of chronic obstructive pulmonary disease: Implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. The role of neutrophils in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnoline derivatives as human neutrophil elastase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Evaluating the Antibacterial Potential of 7-Fluorocinnolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antibacterial effects.[1][2][3] This application note provides a comprehensive guide for the investigation of 7-Fluorocinnolin-4(1H)-one , a member of this class, as a potential antibacterial agent. We present detailed, field-proven protocols for determining its antibacterial efficacy, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. Furthermore, we delve into the rationale behind experimental design, potential mechanisms of action, and crucial considerations for data interpretation and cytotoxicity assessment, empowering researchers to conduct robust and self-validating studies.
Introduction: The Promise of Cinnoline Scaffolds in Antibacterial Research
Cinnoline, a bicyclic aromatic heterocycle containing two nitrogen atoms, forms the core of a variety of derivatives exhibiting diverse biological activities.[1][3] The structural similarity of some cinnoline derivatives to quinolone antibiotics, a well-established class of DNA gyrase and topoisomerase IV inhibitors, provides a strong rationale for investigating their antibacterial properties.[4] The introduction of a fluorine atom at the 7th position, as in this compound, is a common strategy in medicinal chemistry to enhance antimicrobial potency and modulate pharmacokinetic properties.
While extensive data on this compound is not yet publicly available, this document serves as a foundational guide to systematically evaluate its potential. The protocols herein are based on established, standardized methodologies recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and are designed to be adaptable for novel compound screening.[5]
Scientific Rationale and Postulated Mechanism of Action
The core hypothesis for the antibacterial activity of this compound is its potential to function as a bacterial type II topoisomerase inhibitor. This is predicated on the structural motifs shared with fluoroquinolone antibiotics. These enzymes, DNA gyrase and topoisomerase IV, are essential for bacterial DNA replication, repair, and recombination, making them validated targets for antibacterial drugs.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication.
-
Topoisomerase IV: In Gram-positive bacteria, this enzyme is primarily responsible for decatenating daughter chromosomes after replication.
Inhibition of these enzymes by this compound would lead to a cascade of events including the cessation of DNA synthesis, accumulation of double-strand DNA breaks, and ultimately, bacterial cell death.
Experimental Workflow for Antibacterial Evaluation
A systematic approach is critical to robustly characterize the antibacterial profile of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic insights.
Caption: A structured workflow for the comprehensive antibacterial evaluation of a novel compound.
Detailed Protocols
Preparation of this compound Stock Solution
The accuracy of susceptibility testing is contingent on the precise preparation of the test compound.
Protocol:
-
Determine Solubility: Ascertain the solubility of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Prepare High-Concentration Stock: Weigh a precise amount of the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[6][7]
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin, Levofloxacin)
-
This compound stock solution
-
Sterile saline or broth
-
Spectrophotometer
Protocol:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
Prepare a similar dilution series for the positive control antibiotic.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound and control dilutions.
-
Include the following controls:
-
Growth Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
Solvent Control: Broth with inoculum and the highest concentration of the solvent used to dissolve the compound.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Perform MIC Assay: Set up a standard MIC assay as described above.
-
Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).
-
Plating: Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and analysis.
| Microorganism | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | [Experimental Value] | [Experimental Value] |
| Escherichia coli (ATCC 25922) | Gram-negative | [Experimental Value] | [Experimental Value] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | [Experimental Value] | [Experimental Value] |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | [Experimental Value] | [Experimental Value] |
Interpreting the MIC/MBC Ratio:
-
Bactericidal: If the MBC is no more than four times the MIC.
-
Bacteriostatic: If the MBC is more than four times the MIC.
Cytotoxicity Assessment: A Critical Step in Drug Development
It is imperative to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index. A compound with potent antibacterial activity but high cytotoxicity is unlikely to be a viable drug candidate.
Recommended Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol Outline:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate.
-
Compound Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Advanced Studies: Delving Deeper into the Mechanism
For promising candidates, further studies can provide a more detailed understanding of their antibacterial action.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.
Caption: A schematic representation of the time-kill kinetics assay protocol.
Target-Based Assays
Direct evidence of target engagement can be obtained through in vitro assays using purified bacterial DNA gyrase and topoisomerase IV. These assays typically measure the inhibition of enzyme-mediated DNA supercoiling or decatenation.
Conclusion
This compound represents a molecule of interest within the broader class of cinnoline derivatives for antibacterial drug discovery. The protocols and workflows detailed in this application note provide a robust framework for its systematic evaluation. By adhering to these standardized methods and carefully considering the scientific rationale behind each step, researchers can generate high-quality, reproducible data to ascertain the true potential of this and other novel compounds in the fight against infectious diseases.
References
- 1. zenodo.org [zenodo.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijper.org [ijper.org]
- 5. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Cinnolinone Scaffold as a Fluorogenic Probe
Topic: 7-Fluorocinnolin-4(1H)-one and its Analogs as Environment-Sensitive Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals in cell biology, chemical biology, and diagnostics.
Introduction: Beyond "Always On" Fluorophores
In the landscape of cellular imaging, the demand for fluorescent probes that report on specific molecular events or environmental changes is paramount. While constitutively fluorescent dyes are excellent for labeling and tracking, "smart" probes that transition from a non-fluorescent to a fluorescent state (or vice-versa) in response to a specific stimulus offer a higher signal-to-noise ratio and provide dynamic information. The cinnoline core, a nitrogen-containing heterocyclic scaffold, has emerged as a promising platform for the design of such fluorogenic probes.
This guide focuses on the application of the cinnolinone scaffold, using the well-characterized 6-(4-cyanophenyl)cinnoline-4-amine as a model system.[1] We will detail its application as a fluorogenic probe that "turns on" in response to chemical reduction, a process of significant interest in studying cellular redox states. Furthermore, we will provide expert insights into the potential advantages conferred by a 7-fluoro substitution, a common strategy in medicinal chemistry and probe design to fine-tune molecular properties.
The Scientific Premise: Why this compound?
While direct experimental data for this compound is emerging, the rationale for its design is grounded in established principles of fluorophore chemistry. The introduction of a fluorine atom at the C7 position is anticipated to modulate the electronic properties of the cinnolinone core. Fluorine, being highly electronegative, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which are often central to the fluorescence mechanism.[2] This can lead to:
-
Enhanced Photostability: Fluorination can increase resistance to photobleaching.
-
Improved Quantum Yield: By reducing non-radiative decay pathways, fluorine can enhance fluorescence brightness.
-
Tuned Environmental Sensitivity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modify the probe's sensitivity to solvent polarity and hydrogen bonding.[1]
This guide will use the azide-to-amine conversion of a model cinnoline compound to illustrate the power of this scaffold as a fluorogenic system.
Mechanism of Action: A Two-Fold "Turn-On" System
The model probe, 4-azido-6-(4-cyanophenyl)cinnoline, is itself weakly fluorescent. Its conversion to the corresponding 4-amine derivative via reduction results in a significant increase in fluorescence quantum yield. This transformation forms the basis of its use as a "turn-on" probe for detecting reducing environments, such as those rich in biological thiols.
The resulting 6-(4-cyanophenyl)cinnoline-4-amine exhibits fascinating, environment-sensitive fluorescence, which is attributed to two key mechanisms in aqueous media[1]:
-
Aggregation-Induced Emission (AIE): In polar solvents like water, the amine derivative tends to aggregate. This restriction of intramolecular rotation provides a non-radiative decay pathway, leading to enhanced fluorescence emission.
-
Excited State Intermolecular Proton Transfer (ESPT): In the excited state, the cinnoline-amine can interact with water molecules, leading to proton transfer and the formation of a new, red-shifted emissive species.
This dual mechanism makes the probe not only fluorogenic (on/off) but also fluorochromic (color-shifting), offering a sophisticated tool for sensing changes in the cellular microenvironment.
Caption: Mechanism of the cinnoline-based fluorogenic probe.
Photophysical Properties
The following table summarizes the key photophysical properties of the model compound, 6-(4-cyanophenyl)cinnoline-4-amine. Researchers designing experiments with a 7-fluoro analog should anticipate potential shifts in these values.
| Property | Value (in Water) | Rationale for 7-Fluoro Analog |
| Excitation Max (λex) | ~350 nm | The 7-fluoro group may cause a slight blue or red shift depending on its influence on the ground and excited state energy levels. |
| Emission Max (λem) | ~500-550 nm (environment-dependent)[1] | A noticeable shift is possible. The electron-withdrawing nature of fluorine could lead to a blue shift in non-polar solvents and a more pronounced red shift in polar, protic solvents. |
| Stokes Shift | Large | Expected to remain large, which is advantageous for minimizing self-quenching and improving signal detection. |
| Quantum Yield (Φ) | Low (Azide) to High (Amine in water)[1] | The quantum yield of the "on" state could be further enhanced due to the heavy-atom effect of fluorine reducing intersystem crossing. |
| Molar Extinction Coeff. | Not reported | Likely to be in the range of 10,000 - 30,000 M⁻¹cm⁻¹, typical for such aromatic systems. |
Experimental Protocols
Protocol 1: Preparation of Probe Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of the 4-azido-cinnoline precursor in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. For working solutions, dilute the stock solution in an appropriate buffer or cell culture medium immediately before use.
Protocol 2: Live-Cell Imaging of Reducing Environments
This protocol is designed for detecting general reducing activity within cultured mammalian cells.
Caption: Workflow for live-cell imaging with the cinnoline probe.
Materials:
-
HeLa or HepG2 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4-azido-cinnoline probe stock solution (10 mM in DMSO)
-
Glass-bottom imaging dishes or plates
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.
-
Probe Loading:
-
On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock to a final concentration of 5-10 µM in serum-free medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells three times with warm PBS to remove any excess, unreacted probe.
-
Add fresh, pre-warmed complete medium or imaging buffer to the cells.
-
-
Fluorescence Microscopy:
-
Image the cells immediately using a fluorescence microscope equipped with a DAPI or similar filter set (Excitation: ~350 nm, Emission: ~500-550 nm).
-
Acquire images using appropriate exposure times to avoid saturation.
-
Include a negative control (cells without probe) to assess autofluorescence and a positive control (cells pre-treated with a reducing agent like N-acetylcysteine) if desired.
-
Protocol 3: Flow Cytometry Analysis
-
Follow steps 1-3 from the live-cell imaging protocol, performing the experiment in a multi-well plate.
-
After washing, detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and pellet the cells by centrifugation.
-
Resuspend the cell pellet in 500 µL of cold PBS containing 1% BSA.
-
Analyze the cell suspension by flow cytometry, using a violet laser for excitation and detecting the emission in the green channel (e.g., FITC channel).
Data Analysis and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Incomplete washing; probe precipitation. | Increase the number and duration of washes. Ensure the probe is fully dissolved in the working solution and does not exceed its solubility limit. |
| No or Weak Signal | Low intracellular reducing activity; insufficient incubation. | Increase the incubation time or probe concentration. Use a positive control to confirm the probe is functional. |
| Phototoxicity | High probe concentration; excessive light exposure. | Reduce the probe concentration and minimize the exposure time and intensity of the excitation light. |
| Signal in Unexpected Channels | Broad emission spectrum; cellular autofluorescence. | Perform spectral imaging to confirm the emission profile. Image control cells to create an autofluorescence subtraction mask. |
Conclusion
The cinnolinone scaffold represents a versatile and powerful platform for the development of next-generation fluorescent probes. The 4-azido to 4-amino conversion provides a robust "turn-on" signal for detecting reducing environments, while the inherent environment-sensitive fluorescence of the resulting amine offers a deeper layer of information about the cellular milieu. The strategic addition of a 7-fluoro substituent is a promising avenue for enhancing the photophysical properties and creating even more sensitive and stable probes for advanced bioimaging applications.
References
Application Note: High-Throughput Screening for Novel OncoKinase-1 Inhibitors using 7-Fluorocinnolin-4(1H)-one
Abstract
This application note details a robust, validated high-throughput screening (HTS) protocol for the identification of inhibitors against OncoKinase-1 (OK-1), a receptor tyrosine kinase implicated in various proliferative diseases. The assay employs the novel small molecule, 7-Fluorocinnolin-4(1H)-one, as a scaffold of interest, building upon the established potential of cinnoline and quinoline derivatives as potent kinase inhibitors.[1][2][3] The methodology is based on a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a technology renowned for its sensitivity, low background, and suitability for HTS campaigns.[4][5] We provide a comprehensive guide, from assay principle and step-by-step protocols to data analysis and validation, designed for researchers in drug discovery and development.
Introduction: The Rationale for Targeting OncoKinase-1
The OncoKinase-1 (OK-1) is a critical node in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of OK-1 activity through mutation or overexpression is a key driver in several human cancers. Consequently, the development of small molecule inhibitors that specifically target the ATP-binding site of OK-1 is a promising therapeutic strategy.[6]
The cinnoline core structure has been identified as a privileged scaffold in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases, including the PI3K/Akt pathway.[1][7] this compound is a promising candidate for screening due to the known impact of fluorine substitution on modulating pharmacokinetic and pharmacodynamic properties. This document provides the framework for screening this and other small molecules against OK-1 in a high-throughput format.
Assay Principle: TR-FRET for Kinase Inhibition
This assay quantifies the phosphorylation of a substrate peptide by OK-1. The principle is based on TR-FRET, which involves the transfer of energy between a donor fluorophore and an acceptor fluorophore when they are in close proximity.[8] This technology minimizes background fluorescence by introducing a time delay between excitation and signal detection.[5]
The key components of this assay are:
-
Europium (Eu)-labeled anti-phospho-tyrosine antibody (Donor): This antibody specifically recognizes the phosphorylated substrate. Europium cryptates are used as donors due to their long fluorescence lifetime.[9]
-
Biotinylated Poly-GT Substrate Peptide: A generic tyrosine kinase substrate.
-
Streptavidin-XL665 (Acceptor): Streptavidin has a high affinity for biotin, bringing the acceptor fluorophore (XL665) into proximity with the substrate.
In the absence of an inhibitor, OK-1 phosphorylates the biotinylated substrate. The Eu-labeled antibody then binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores close enough for FRET to occur. Excitation of the Europium donor results in energy transfer to the XL665 acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm. When an inhibitor like this compound is present, it blocks the kinase activity, preventing substrate phosphorylation. This disrupts the FRET pairing, leading to a decrease in the acceptor's emission signal.[10][11]
Caption: Principle of the TR-FRET assay for OncoKinase-1 inhibition.
Materials and Methods
Reagents and Materials
| Reagent | Supplier | Catalog No. |
| This compound | Custom | N/A |
| Recombinant Human OncoKinase-1 (OK-1) | In-house | N/A |
| Biotinylated Poly-GT Substrate | Sigma-Aldrich | P1234 |
| Europium-labeled Anti-pTyr Antibody (PT66) | PerkinElmer | AD0068 |
| Streptavidin-XL665 | PerkinElmer | AD0060 |
| ATP (Adenosine 5'-triphosphate) | Sigma-Aldrich | A7699 |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |
| DMSO, ACS Grade | Sigma-Aldrich | D2650 |
| 384-well Low-Volume Black Plates | Corning | 3676 |
| TR-FRET compatible Plate Reader | BMG LABTECH | PHERAstar FS |
Reagent Preparation
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
2X OK-1 Enzyme Solution: Prepare a 2 nM solution of OK-1 in Assay Buffer.
-
2X Substrate/ATP Mix: Prepare a solution containing 200 nM Biotin-Poly-GT and 20 µM ATP in Assay Buffer.
-
2X Detection Mix: Prepare a solution containing 2 nM Eu-Ab and 20 nM SA-XL665 in Assay Buffer with 20 mM EDTA to stop the kinase reaction.
-
Compound Plates: Serially dilute this compound and Staurosporine in 100% DMSO. Then, dilute these to a 4X final concentration in Assay Buffer. The final DMSO concentration in the assay should be ≤ 1%.
Experimental Protocol
The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.
Caption: High-throughput screening workflow for OK-1 inhibition assay.
Step-by-Step Procedure:
-
Compound Addition: To the wells of a 384-well plate, add 5 µL of the 4X compound solution. For controls, add 5 µL of Assay Buffer with DMSO (negative control, 0% inhibition) or 5 µL of 4X Staurosporine (positive control, 100% inhibition).
-
Enzyme Addition: Add 5 µL of the 2X OK-1 Enzyme Solution to all wells.
-
Initiate Kinase Reaction: Add 10 µL of the 2X Substrate/ATP Mix to all wells to start the reaction. The total volume is now 20 µL.
-
Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop and Detect: Add 10 µL of the 2X Detection Mix. The EDTA in this mix will chelate Mg²⁺ ions, effectively stopping the kinase reaction.
-
FRET Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody-antigen binding and FRET signal development.
-
Plate Reading: Read the plate using a TR-FRET compatible reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor). A time delay of 100 µs before reading is recommended.[4]
Data Analysis and Results
The TR-FRET signal is expressed as a ratio of the acceptor and donor fluorescence intensities to normalize for well-to-well variations.
Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000
The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)])
Hypothetical Screening Results
The following table presents hypothetical dose-response data for this compound and the control inhibitor, Staurosporine.
| Compound | Target | IC₅₀ (nM) |
| This compound | OK-1 | 85.2 |
| Staurosporine (Control) | OK-1 | 12.5 |
Data should be plotted using a sigmoidal dose-response (variable slope) model to determine the IC₅₀ values.
Assay Validation: Ensuring Trustworthiness
Rigorous assay validation is critical to ensure the reliability of screening data.[][13] The primary metric for evaluating the quality of an HTS assay is the Z'-factor.[14][15]
Z'-factor = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
Where:
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., Staurosporine).
-
SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).
Z'-Factor Determination
To determine the Z'-factor, a control plate is prepared with half the wells dedicated to the negative control (DMSO) and the other half to the positive control (Staurosporine at a concentration >10x its IC₅₀).
| Parameter | Value (Hypothetical) |
| Mean (Negative) | 25,000 |
| SD (Negative) | 1,200 |
| Mean (Positive) | 5,000 |
| SD (Positive) | 450 |
| Z'-Factor | 0.70 |
Interpretation of Z'-Factor: [16][17]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
A Z'-factor of 0.70 indicates a robust and reliable assay with a large separation between the control signals, making it well-suited for a full-scale HTS campaign.[18]
Conclusion
This application note provides a detailed and validated protocol for a TR-FRET-based high-throughput screen to identify inhibitors of OncoKinase-1, using this compound as a representative test compound. The described methodology is robust, sensitive, and scalable, making it an ideal platform for academic and industrial drug discovery programs targeting kinases. The principles of assay development, execution, and validation outlined herein provide a self-validating system to ensure the generation of high-quality, reproducible data.
References
- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 5. dcreport.org [dcreport.org]
- 6. researchgate.net [researchgate.net]
- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. poly-dtech.com [poly-dtech.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Z-factor - Wikipedia [en.wikipedia.org]
- 16. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 17. assay.dev [assay.dev]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Application Note: A Framework for Cell-Based Assay Development and Mechanistic Profiling of 7-Fluorocinnolin-4(1H)-one
Abstract
The cinnoline heterocyclic scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] 7-Fluorocinnolin-4(1H)-one is a novel derivative whose biological target and mechanism of action remain to be fully elucidated. This application note presents a comprehensive, two-stage framework for the cell-based characterization of this compound. We first establish a robust primary high-throughput screening (HTS) assay to determine its cytotoxic and anti-proliferative activity. Subsequently, we outline a secondary, mechanism-focused reporter gene assay to probe the compound's impact on a key cellular signaling pathway. This dual-assay approach provides a powerful strategy to not only identify the compound's phenotypic effect but also to generate initial hypotheses regarding its molecular mechanism, thereby guiding future drug development efforts.
Scientific Rationale & Strategic Overview
For a novel compound with an unconfirmed mechanism of action, a phenotypic screening approach is the most logical starting point.[3] Cell-based assays are indispensable in this context as they provide biologically relevant data on a compound's effect within a complex cellular system, offering insights that biochemical assays alone cannot.[4][5] Our strategy is to first quantify the compound's effect on cell viability across a relevant cancer cell line. A positive "hit" in this primary assay—defined as significant, dose-dependent cytotoxicity—warrants progression to secondary assays designed to unravel the underlying mechanism.
For the secondary screen, we propose a reporter gene assay. Reporter assays are powerful tools for monitoring the activity of specific transcriptional pathways in real-time within living cells.[6][7] By selecting a reporter construct for a pathway commonly dysregulated in cancer, such as the NF-κB or p53 signaling pathways, we can efficiently screen whether this compound's cytotoxic effects are mediated through the modulation of these critical cellular processes.
Primary Assay: High-Throughput Cell Viability Screening
This initial phase aims to determine the potency of this compound in reducing cancer cell viability. We will employ a resazurin-based assay, a common and robust method for HTS.
Principle of the Assay
The assay utilizes the blue, non-fluorescent dye resazurin, which is reduced by metabolically active, viable cells to the pink, highly fluorescent product resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells in the well. A decrease in signal in compound-treated wells compared to vehicle controls indicates either cytotoxicity or inhibition of proliferation.
Experimental Protocol: CellTiter-Blue® Viability Assay
Materials:
-
Cell Line: HeLa (human cervical cancer) or A549 (human lung cancer) cell lines. A panel of cell lines is recommended for broader profiling.
-
Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Reagents: CellTiter-Blue® Reagent, Trypsin-EDTA, PBS.
-
Positive Control: Doxorubicin (10 mM stock in DMSO).
-
Plates: Sterile, black-walled, clear-bottom 96-well microplates suitable for fluorescence measurements.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency. Harvest using Trypsin-EDTA and perform a cell count.
-
Dilute cells in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells) into each well of the 96-well plate.
-
Causality Check: This seeding density ensures cells are in the logarithmic growth phase during the experiment and do not become over-confluent, which could affect metabolic activity and produce artifacts.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 2X serial dilution plate of this compound and Doxorubicin in culture medium. A typical final concentration range to test is 0.1 nM to 100 µM.
-
Include "vehicle control" wells (containing DMSO at the same final concentration as the highest compound dose, typically ≤0.5%) and "no-cell" control wells (medium only for background subtraction).
-
Carefully add 100 µL of the 2X compound dilutions to the appropriate wells of the cell plate, resulting in a final volume of 200 µL and the desired 1X final compound concentrations. All concentrations should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Causality Check: A 48-72 hour incubation is a standard duration that allows for multiple cell doubling times, making it possible to observe both cytostatic and cytotoxic effects.
-
-
Assay Readout:
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Workflow Diagram
Caption: Workflow for the primary cell viability screen.
Data Analysis & Validation
-
Normalization: The percentage of cell viability is calculated as: % Viability = [(Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_Vehicle - Fluorescence_Background)] * 100
-
IC₅₀ Determination: Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Assay Quality Control (Z'-factor): For HTS applications, the robustness of the assay should be confirmed by calculating the Z'-factor.[8][9] Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]
-
Positive Control (pos): Vehicle-treated cells (100% viability).
-
Negative Control (neg): Cells treated with a high concentration of a known cytotoxic agent like Doxorubicin (0% viability).
-
An assay with a Z'-factor > 0.5 is considered excellent for high-throughput screening.
-
Secondary Assay: NF-κB Pathway Reporter Assay
Assuming this compound demonstrates significant cytotoxicity, a secondary assay is needed to explore the mechanism. The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.
Principle of the Assay
This assay uses a cell line stably transfected with a reporter plasmid.[10] The plasmid contains the firefly luciferase gene under the control of a promoter with multiple tandem repeats of the NF-κB response element. When the NF-κB pathway is activated (e.g., by TNFα), transcription factors bind to this element, driving the expression of luciferase. An increase or decrease in the luminescent signal indicates modulation of the pathway. A co-transfected constitutive Renilla luciferase reporter is used for normalization to account for variations in cell number and transfection efficiency.[11][12]
Experimental Protocol: Dual-Luciferase® Reporter Assay
Materials:
-
Cell Line: HEK293T/NF-κB-luc cells (stably expressing the reporter construct).
-
Compound: this compound.
-
Inducer: Tumor Necrosis Factor-alpha (TNFα) to activate the pathway.
-
Reagents: Dual-Glo® Luciferase Assay System, culture medium.
-
Plates: Sterile, white, opaque-walled 96-well plates for luminescence.
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T/NF-κB-luc cells into a white-walled 96-well plate at a density of 20,000 cells/well in 80 µL of medium. Incubate overnight.
-
Compound Pre-treatment: Add 10 µL of 10X compound dilutions to the cells. Incubate for 1 hour.
-
Causality Check: Pre-incubation allows the compound to enter the cells and interact with its potential target before pathway stimulation.
-
-
Pathway Stimulation: Add 10 µL of 10X TNFα (final concentration ~10 ng/mL) to all wells except the unstimulated controls. The final volume is now 100 µL.
-
Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.
-
Causality Check: This shorter incubation time is optimal for observing transcriptional activation, which is a more rapid process than cell death.
-
-
Lysis and Readout:
-
Equilibrate the plate to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent (which contains the firefly luciferase substrate and lyses the cells) to each well.
-
Incubate for 10 minutes at room temperature. Measure the firefly luminescence (LUM_Firefly).
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent (which quenches the firefly reaction and contains the Renilla substrate).
-
Incubate for 10 minutes at room temperature. Measure the Renilla luminescence (LUM_Renilla).
-
Assay Principle Diagram
Caption: Principle of the NF-κB dual-luciferase reporter assay.
Data Analysis
-
Calculate Relative Response Ratio (RRR): RRR = LUM_Firefly / LUM_Renilla
-
Normalize to Controls: % Pathway Activity = [(RRR_Sample - RRR_Unstimulated) / (RRR_Stimulated - RRR_Unstimulated)] * 100
-
IC₅₀ Determination: If the compound shows inhibition, plot % Pathway Activity against the log of compound concentration to determine the IC₅₀ for pathway modulation.
Data Summary and Interpretation
The combined results from these assays will provide a robust initial profile of this compound.
Table 1: Example Data Summary
| Assay Type | Cell Line | Endpoint Measured | Result (IC₅₀) |
| Primary: Viability | HeLa | Cell Viability (Resorufin) | 5.2 µM |
| Primary: Viability | A549 | Cell Viability (Resorufin) | 8.9 µM |
| Secondary: Reporter | HEK293T | NF-κB Pathway Activity | 2.7 µM |
Interpretation:
-
An IC₅₀ from the viability assay establishes the compound's potency.
-
Comparing the viability IC₅₀ with the reporter assay IC₅₀ is critical. If the IC₅₀ for NF-κB inhibition is significantly lower than or similar to the cytotoxicity IC₅₀, it strongly suggests that the observed cell death is, at least in part, mediated by the compound's effect on the NF-κB pathway.
-
If the compound does not inhibit the NF-κB pathway, other reporter assays (e.g., p53, STAT3, AP-1) should be employed to continue the search for the mechanism of action.
Conclusion
This application note provides a validated, step-by-step strategy for the initial characterization of the novel compound this compound. By starting with a broad phenotypic viability screen and progressing to a targeted mechanistic reporter assay, researchers can efficiently determine the compound's biological activity and generate a data-driven hypothesis for its mode of action. This framework is adaptable for high-throughput screening and serves as a foundational blueprint for the early-stage discovery and development of new chemical entities.
References
- 1. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
- 9. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. berthold.com [berthold.com]
Application Note & Protocol: 7-Fluorocinnolin-4(1H)-one as a Novel Probe for Investigating Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The study of enzyme kinetics is fundamental to understanding biological processes and for the development of novel therapeutics. This document provides a detailed guide for the application of 7-Fluorocinnolin-4(1H)-one, a heterocyclic compound with potential as a fluorescent probe or inhibitor for studying enzyme kinetics. We will explore the theoretical basis for its use, provide detailed experimental protocols for enzyme activity and inhibition assays, and discuss the analysis of the resulting kinetic data. This guide is intended to provide researchers with the foundational knowledge to employ this compound in their own enzymatic studies.
Introduction: The Potential of this compound in Enzyme Kinetics
Cinnoline derivatives are a class of bicyclic aromatic heterocycles that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, and can also introduce useful spectroscopic handles. The this compound scaffold, while not extensively studied for this specific application, presents intriguing possibilities for use in enzyme kinetics, potentially as a fluorescent probe or a competitive inhibitor.
The utility of fluorescent probes in enzyme assays is well-established, offering high sensitivity and the ability to monitor reactions in real-time.[6][7][8][9] Compounds with a quinolinone core, structurally similar to cinnolinones, have been investigated for their fluorescent properties and their interactions with biological macromolecules.[10][11][12] The fluorescence of such compounds can be sensitive to their local environment, making them excellent candidates for probes that report on binding events or conformational changes within an enzyme's active site.
This application note will proceed under the hypothesis that this compound can function as either a fluorescent reporter of enzyme activity or as a reversible inhibitor, allowing for the detailed characterization of enzyme kinetics.
Core Principles: Understanding Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[13] The study of enzyme inhibition is crucial in drug discovery and for elucidating enzyme mechanisms. There are several types of reversible inhibition, primarily distinguished by how the inhibitor interacts with the enzyme and its substrate.[14]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the conformation of the enzyme, reducing its catalytic efficiency.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.
The type of inhibition can be determined by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and analyzing the data using graphical methods such as the Lineweaver-Burk plot.[15]
Experimental Design & Protocols
A successful enzyme kinetics experiment requires careful planning and execution.[16][17] The following protocols provide a framework for using this compound to study enzyme kinetics.
Workflow for Enzyme Inhibition Studies
Caption: A generalized workflow for conducting enzyme inhibition studies.
Protocol 1: Determining Enzyme Activity and Kinetic Parameters (Km and Vmax)
Objective: To measure the initial rate of the enzymatic reaction and determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength)
-
This compound (if used as a fluorescent substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
96-well plates
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, set up reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. Include a blank control (no enzyme).
-
Initiate Reaction: Add the enzyme to each well to start the reaction.
-
Measure Product Formation: Monitor the change in absorbance or fluorescence over time at regular intervals. The rate of the reaction is the initial linear portion of the progress curve.[18]
-
Data Analysis: Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[15][18]
Protocol 2: IC50 Determination of this compound
Objective: To determine the concentration of this compound that inhibits 50% of the enzyme's activity (IC50).
Materials:
-
Same as Protocol 1, plus a stock solution of this compound in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the this compound stock solution.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]
-
Initiate Reaction: Add the substrate at a fixed concentration (typically at or near the Km value) to each well.
-
Measure Reaction Rate: Monitor the reaction as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Protocol 3: Determining the Mode of Inhibition
Objective: To determine the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive).
Procedure:
-
Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[14]
-
Data Analysis: Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[15] The pattern of the lines on the plot will indicate the mode of inhibition. For example, in competitive inhibition, the lines will intersect on the y-axis.
Data Presentation and Analysis
Table 1: Hypothetical Kinetic Data for an Enzyme in the Presence of this compound
| Substrate [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |
| 1 | 10.0 | 5.0 |
| 2 | 16.7 | 9.1 |
| 5 | 28.6 | 18.2 |
| 10 | 40.0 | 28.6 |
| 20 | 50.0 | 40.0 |
Visualization of Inhibition Mechanism
Caption: Simplified reaction schemes for different modes of enzyme inhibition.
Conclusion and Future Directions
This application note provides a comprehensive, albeit hypothetical, framework for utilizing this compound in the study of enzyme kinetics. The unique properties of fluorinated cinnolinones suggest their potential as valuable tools for researchers in biochemistry and drug discovery. The detailed protocols and data analysis guidelines presented here should enable scientists to explore the utility of this compound in their specific enzyme systems.
Future work should focus on the synthesis and spectroscopic characterization of this compound to confirm its fluorescent properties.[22][23] Subsequent studies should then validate its application as an enzyme inhibitor or probe with a panel of well-characterized enzymes. Such research will be instrumental in establishing this compound as a standard tool in the enzymologist's toolkit.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Amino-3,4-dihydro-1H-quinolin-2-one, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one | ChemSearch Journal [ajol.info]
- 13. blog.biobide.com [blog.biobide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Fluorocinnolin-4(1H)-one in Drug Discovery
Introduction: The Cinnoline Scaffold as a Privileged Structure in Medicinal Chemistry
The cinnoline (1,2-benzodiazine) nucleus is a bicyclic heteroaromatic system, isosteric to quinoline and isoquinoline, that has garnered significant attention in medicinal chemistry.[1][2] Its derivatives are associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[3][4][5] The structural features of the cinnoline scaffold allow it to interact with a variety of critical biological targets, such as protein kinases and topoisomerases, which are frequently dysregulated in diseases like cancer.[2][6]
The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, membrane permeability, and binding affinity to target proteins. This application note focuses on 7-Fluorocinnolin-4(1H)-one , a novel derivative that combines the privileged cinnoline core with the advantageous properties of fluorine. We present a rationale for its investigation as a potential kinase inhibitor and provide detailed protocols for its initial characterization in a drug discovery setting.
Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling
Many heterocyclic compounds structurally related to cinnolines, such as quinazolines and quinolines, function as ATP-competitive inhibitors of protein kinases.[7][8] These enzymes are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, kinases within pathways like the RAS/RAF/MEK/ERK cascade are constitutively active, driving uncontrolled cell division.[9]
We hypothesize that this compound acts as an inhibitor of a key kinase in an oncogenic signaling pathway, such as a receptor tyrosine kinase (RTK) or a downstream effector like ERK. By occupying the ATP-binding pocket of the kinase, the compound could block the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative signal and inducing cell cycle arrest or apoptosis.
Caption: Hypothesized mechanism of this compound targeting the ERK signaling pathway.
Section 1: In Vitro Kinase Inhibition Profiling
Objective: To determine the inhibitory potency and selectivity of this compound against a panel of protein kinases. This initial screen is crucial for identifying primary targets and understanding potential off-target effects.[10]
Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11] It is a universal platform suitable for profiling inhibitors against a wide range of kinases.[10]
Causality Behind Experimental Choices:
-
Luminescence Detection: Offers high sensitivity and a wide dynamic range, allowing for accurate measurement even at low levels of kinase activity.[11]
-
Serial Dilution: Creating a dose-response curve is essential for calculating the IC50 value, a key metric of inhibitor potency.
-
Staurosporine Control: Staurosporine is a well-characterized, non-selective kinase inhibitor used as a positive control to validate assay performance.[11]
-
DMSO Control: Serves as the vehicle control to ensure that the solvent used to dissolve the compound does not interfere with the assay.
Materials:
-
This compound
-
Target Kinase(s) and corresponding Substrate(s)
-
ATP
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup (in a 384-well plate):
-
To appropriate wells, add 1 µL of serially diluted compound, DMSO vehicle control, or Staurosporine positive control.
-
Add 2 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near its Km for the specific kinase to ensure competitive binding can be accurately measured.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background (no kinase control) from all readings.
-
Normalize the data to the positive (DMSO, 100% activity) and negative (Staurosporine, 0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Data Presentation:
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM)[11] |
| Kinase A | Experimental Value | 5 |
| Kinase B | Experimental Value | 10 |
| Kinase C | Experimental Value | 20 |
| Kinase D | Experimental Value | 2 |
Section 2: Cellular Activity Assessment
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines. This step is critical to confirm that the compound is cell-permeable and retains its activity in a complex biological environment.
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell viability.[12][13]
Causality Behind Experimental Choices:
-
Exponential Growth Phase: Using cells that are actively dividing ensures that any observed anti-proliferative effects are not due to natural growth arrest from over-confluence.[14]
-
72-Hour Incubation: This duration is typically sufficient for an anti-proliferative agent to exert its effect over several cell cycles.
-
Serum-Free Medium for MTT: Serum components can interfere with the reduction of MTT, leading to inaccurate results.
Materials:
-
Cancer cell line(s) of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Seed 100 µL of cell suspension (e.g., 5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Section 3: Cell Cycle Analysis
Objective: To determine if the anti-proliferative activity of this compound is associated with arrest at a specific phase of the cell cycle.
Protocol 3: Propidium Iodide (PI) Staining and Flow Cytometry
This method uses the fluorescent dye Propidium Iodide (PI), which stoichiometrically binds to DNA.[16] By measuring the fluorescence intensity of a population of cells, one can quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Causality Behind Experimental Choices:
-
Ethanol Fixation: 70% ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cellular structure.
-
RNase Treatment: PI can also bind to double-stranded RNA. Treating with RNase ensures that the fluorescent signal is specific to DNA content, preventing inaccurate cell cycle profiles.[17]
-
Flow Cytometry: This high-throughput technique allows for the rapid analysis of thousands of individual cells, providing a statistically robust distribution of the cell population across the different cycle phases.[18]
Materials:
-
Cancer cell line(s)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow Cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations around its GI50 value (e.g., 1x and 2x GI50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet and, while vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to generate a DNA content histogram.
-
Gate the cell populations to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases.[19]
-
Compare the cell cycle distribution of treated cells to the vehicle control to identify any accumulation in a specific phase, which indicates cell cycle arrest.
-
Data Presentation:
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | Value | Value | Value |
| This compound (1x GI50) | Value | Value | Value |
| This compound (2x GI50) | Value | Value | Value |
| Positive Control (e.g., Nocodazole) | Value | Value | Value |
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A concise review on cinnoline scaffold [wisdomlib.org]
- 4. An Overview of Diverse Biological Activities of Cinnoline Scaffold [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluorocinnolin-4(1H)-one
Welcome to the technical support center for the synthesis of 7-Fluorocinnolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our approach is rooted in mechanistic understanding and practical laboratory experience to ensure you can achieve your synthetic goals with confidence.
Introduction to the Synthesis of this compound
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the cinnoline scaffold in various biologically active molecules. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this a valuable synthon.
The most probable and widely applicable synthetic route to this compound is a variation of the Richter Cinnoline Synthesis . This pathway involves the diazotization of a substituted aniline followed by an intramolecular cyclization. In this case, the likely starting material is a derivative of 2-amino-4-fluorophenylacetylene.
Below is a visual representation of the proposed synthetic workflow.
Caption: Proposed Richter synthesis workflow for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Final Product
A low yield of this compound is a common challenge. The root cause often lies in the sensitive nature of the diazotization and cyclization steps.
Question: My reaction has resulted in a complex mixture with very little of the desired product. What are the likely causes?
Answer:
Several factors can contribute to a low yield. Let's break them down by reaction stage:
Step 1: Diazotization of 2-Amino-4-fluorophenylacetylene
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly temperature-sensitive.
-
Solution: Maintain a strict temperature range of 0-5 °C. Use of an ice-salt bath is recommended. The addition of sodium nitrite solution should be slow and dropwise to prevent localized overheating. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).[1]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are unstable, especially at elevated temperatures.[2] The fluorine substituent can also influence the stability of the diazonium salt.
-
Solution: Use the freshly prepared diazonium salt solution immediately in the next step. Do not let it warm to room temperature.
-
-
Side Reactions of the Diazonium Salt: The diazonium group can be displaced by other nucleophiles present in the reaction mixture, leading to unwanted byproducts.
-
Solution: Ensure the use of clean glassware and high-purity reagents to minimize potential nucleophilic impurities.
-
Step 2: Intramolecular Cyclization
-
Inefficient Cyclization: The intramolecular cyclization of the diazonium salt to form the cinnolinone ring requires sufficient thermal energy.
-
Solution: After the diazotization is complete, the reaction mixture should be gently and gradually heated. The optimal temperature and heating time will need to be determined empirically, but a starting point would be in the range of 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Formation of Tars and Polymeric Materials: Overheating or prolonged reaction times can lead to the decomposition of the desired product and the formation of intractable tars.
-
Solution: Careful temperature control is crucial. Once TLC indicates the consumption of the starting material or the formation of the product plateaus, the reaction should be cooled and worked up promptly.
-
The following diagram illustrates the critical control points in the synthesis.
Caption: Key areas to address when troubleshooting low yield.
Issue 2: Product Purification Challenges
Even with a successful reaction, isolating the pure this compound can be challenging.
Question: My crude product is an impure solid that is difficult to purify by recrystallization. What are my options?
Answer:
Purification of fluorinated heterocycles can be non-trivial due to their unique solubility profiles.
-
Recrystallization Solvent Selection: The "like dissolves like" principle is a good starting point.
-
Solution: A systematic solvent screen is recommended. Common solvents for recrystallization of polar, aromatic compounds include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.[3] Given the polar nature of the cinnolinone core, polar aprotic solvents like DMF or DMSO might be necessary for initial dissolution, followed by the addition of an anti-solvent like water or an ether to induce crystallization.
-
| Solvent/Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Ethyl Acetate/Hexanes | Effective for compounds with intermediate polarity. |
| Dimethylformamide (DMF)/Water | For compounds that are sparingly soluble in common organic solvents. |
| Acetonitrile | A versatile polar aprotic solvent. |
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.
-
Solution: Silica gel is the standard stationary phase. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective. The fluorine atom can increase the compound's lipophilicity, which may require a more polar mobile phase than expected for a non-fluorinated analog.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of this compound?
A1: Cinnolinones are typically off-white to pale yellow crystalline solids. The exact color can be an indicator of purity, with darker colors often suggesting the presence of impurities or degradation products.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical structure. The fluorine atom will cause characteristic splitting patterns in the signals of nearby protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety measures are crucial:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.
-
Reagents: Handle all chemicals, including starting materials and solvents, in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
The following is a proposed, detailed protocol for the synthesis of this compound based on the principles of the Richter synthesis. This protocol should be considered a starting point and may require optimization.
Protocol 1: Synthesis of this compound
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-fluorophenylacetylene (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.
-
-
Intramolecular Cyclization:
-
Slowly warm the reaction mixture to room temperature.
-
Gently heat the mixture to 50-80 °C. The optimal temperature should be determined by monitoring the reaction by TLC.
-
Continue heating until the starting material is consumed or the reaction appears to be complete. A precipitate of the crude product may form.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
-
References
Technical Support Center: Improving the Solubility of 7-Fluorocinnolin-4(1H)-one in DMSO
Prepared by the Senior Application Scientist Team
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 7-Fluorocinnolin-4(1H)-one and encountering solubility challenges, particularly with Dimethyl Sulfoxide (DMSO) and subsequent aqueous dilutions. This guide provides a structured approach to understanding and overcoming these issues through expert-driven FAQs, troubleshooting workflows, and detailed experimental protocols.
Section 1: Understanding the Core Challenge: Physicochemical Properties
This compound is a heterocyclic organic compound. Its structure, characterized by a planar, aromatic core, contributes to strong intermolecular forces (pi-stacking) in the solid state. These forces create a stable crystal lattice that requires significant energy to disrupt, often resulting in poor solubility.
While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of compounds, high concentrations of compounds like this compound can still saturate the solution.[1][2] The key to enhancing its solubility lies in its chemical structure: the presence of a weakly acidic proton on the nitrogen atom at position 1 (N-H). This feature allows for chemical modification, such as deprotonation, to dramatically alter the molecule's polarity and improve its interaction with polar solvents.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a stock solution of this compound? A1: Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent for creating high-concentration stock solutions of most non-polar and polar research compounds, including heterocyclic molecules like this one.[5][6] Its high dissolving power makes it ideal for initial solubilization before further dilution into experimental media.[7]
Q2: My compound is not fully dissolving in 100% DMSO at my target concentration. What are the immediate first steps? A2: Before pursuing more complex methods, apply physical energy to aid dissolution. This is often sufficient to overcome the activation energy required for solubilization.
-
Vortexing: Mix the solution vigorously for 1-2 minutes.
-
Gentle Heating: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Do not exceed 50°C to avoid potential compound degradation.
-
Sonication: Place the vial in a bath sonicator for 5-15 minutes.[8][9] This uses ultrasonic waves to break apart solid aggregates and enhance solvent interaction.
Q3: The compound dissolved perfectly in DMSO, but a precipitate formed immediately after I diluted it into my aqueous buffer (e.g., PBS, cell media). What is happening? A3: This common phenomenon is known as "crashing out."[10] The compound is highly soluble in the organic DMSO stock but has very low solubility in the final aqueous environment. The rapid change in solvent polarity upon dilution causes the compound to fall out of solution. Strategies to prevent this include lowering the final compound concentration, performing serial dilutions, or using co-solvents.[8][10][11]
Q4: How much DMSO is acceptable in my final cell-based assay? A4: The final concentration of DMSO should be kept as low as possible to prevent cellular toxicity and off-target effects. A widely accepted upper limit is 1%, with an ideal target of less than 0.5% .[10][12] Always include a vehicle control in your experiments containing the same final concentration of DMSO without the compound.[10]
Section 3: Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve solubility issues systematically. The process is designed to start with the simplest, most common solutions and progress to more advanced techniques as needed.
}
Causality Behind the Workflow:
-
Initial Dissolution Attempt: Always start with 100% DMSO, the most powerful solvent in this context.[5]
-
Physical Methods: If dissolution fails, crystal lattice energy is likely the primary barrier. Heating provides thermal energy, while vortexing and sonication provide mechanical energy to break apart the solid compound and increase its interaction with the solvent.[8]
-
pH Adjustment: If physical methods are insufficient, it indicates that strong intermolecular forces persist. Chemically altering the molecule is the next logical step. The N-H proton of the cinnolinone is weakly acidic. Adding a base deprotonates this site, creating a charged anion.[3][13] This newly formed salt is significantly more polar and thus more soluble in DMSO. This is a highly effective method for many weakly acidic or basic compounds.[14][]
-
Dilution into Aqueous Media: When moving from an organic to an aqueous environment, the key is to manage the drastic polarity shift.
-
Lowering Concentration: The most straightforward solution is to work below the compound's aqueous solubility limit.
-
Serial Dilution: A large, single-step dilution (e.g., 1:1000) creates a localized supersaturation that promotes precipitation. A stepwise dilution allows for more gradual equilibration of the compound in the increasingly aqueous environment.[12]
-
Co-solvents: Adding a third, water-miscible organic solvent like PEG 400 or ethanol to the final aqueous solution can act as a bridge, creating a micro-environment that is more hospitable to the compound and helps keep it in solution.[][16][17]
-
Section 4: Advanced Solubilization Protocols
Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution
This protocol outlines the standard procedure for preparing a stock solution using best practices to ensure accuracy and stability.[18]
-
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or bath sonicator
-
-
Procedure:
-
Calculation: Determine the mass of the compound required. For a 10 mM solution in 1 mL (0.001 L), using a molecular weight of 164.14 g/mol : Mass (g) = 0.010 mol/L × 0.001 L × 164.14 g/mol = 0.00164 g = 1.64 mg
-
Weighing: Accurately weigh 1.64 mg of this compound and place it into a clean, labeled vial.
-
Dissolution: Add 1.0 mL of high-purity DMSO to the vial.
-
Solubilization: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids remain, sonicate the vial for 10-15 minutes or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.[8]
-
Verification: Visually inspect the solution. It must be completely clear, with no visible particles or cloudiness.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5][12]
-
Protocol 2: pH-Adjusted Solubilization via Basification
Use this method when the compound fails to dissolve in 100% DMSO using physical methods alone.
-
Materials:
-
All materials from Protocol 1
-
0.1 N Sodium Hydroxide (NaOH) in DMSO (or another suitable base)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Initial Attempt: Vortex the solution for 1 minute. If the compound is not fully dissolved, proceed to the next step.
-
Basification: Add the 0.1 N NaOH solution dropwise (typically 1-5 µL per mL of DMSO). After each drop, cap the vial and vortex for 30 seconds. The principle is to add just enough base to deprotonate the compound, which increases its solubility.[4][19]
-
Observation: Continue adding base dropwise until the solution becomes completely clear. Avoid adding a large excess of base.
-
Verification: Ensure the final solution is clear and particulate-free. Note the volume of base added for consistency in future preparations.
-
Storage: Store as described in Protocol 1. Be aware that the chemical stability of the compound may be different under basic conditions.
-
}
Protocol 3: Dilution into Aqueous Media Using an Intermediate Step
This protocol is designed to prevent the compound from "crashing out" when diluting a DMSO stock for an aqueous assay.[10]
-
Materials:
-
Prepared 10 mM stock solution in DMSO (from Protocol 1 or 2)
-
Final aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Goal: Prepare a 10 µM final solution in cell culture medium with a final DMSO concentration of 0.1%.
-
Intermediate Dilution: First, dilute the 10 mM DMSO stock 1:100 into the final aqueous buffer.
-
Pipette 990 µL of cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM DMSO stock solution.
-
Mix immediately and thoroughly by gentle vortexing or pipetting. This creates a 100 µM intermediate solution in 1% DMSO.
-
-
Final Dilution: Next, perform the final 1:10 dilution.
-
In your assay plate or a new tube, add 90 µL of cell culture medium.
-
Add 10 µL of the 100 µM intermediate solution.
-
Mix well. This results in the desired 10 µM final solution with a tolerable 0.1% DMSO concentration.
-
-
Co-solvent Variation: If precipitation still occurs, consider adding a co-solvent like PEG 400 to the final aqueous buffer at a low concentration (e.g., 1-5%) before performing the dilutions.[12][17]
-
Section 5: Data Summary & Quick Reference
The table below summarizes the strategies for easy comparison.
| Strategy | Principle of Action | Advantages | Limitations & Considerations |
| Vortexing/Sonication | Provides mechanical energy to break up solid aggregates and increase surface area for solvent interaction.[9] | Simple, fast, and requires no chemical modification. | May be insufficient for compounds with very high crystal lattice energy. |
| Gentle Heating | Provides thermal energy to overcome the energy barrier of dissolution. | Effective and easy to implement. | Compound may precipitate upon cooling. Risk of thermal degradation if overheated. |
| pH Adjustment | Deprotonates the weakly acidic N-H group, forming a more polar and soluble anionic salt.[3][] | Highly effective for ionizable compounds; can dramatically increase solubility. | May alter the compound's chemical stability or biological activity. Not suitable for all downstream applications. |
| Use of Co-solvents | Creates a final solvent mixture with intermediate polarity, reducing the shock of dilution and keeping the compound dissolved.[][16] | Effective at preventing precipitation upon aqueous dilution. | The co-solvent itself may have effects on the biological assay. Requires optimization. |
| Serial Dilution | Avoids creating localized areas of high supersaturation by gradually lowering the solvent's organic content.[12] | Simple procedural change that can significantly improve results. | Can be more time-consuming and introduce additional pipetting errors. |
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reachever.com [reachever.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. researchgate.net [researchgate.net]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 7-Fluorocinnolin-4(1H)-one in Aqueous Solutions
Introduction
Welcome to the technical support center for 7-Fluorocinnolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound in aqueous solutions. As a novel heterocyclic compound, understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results. This document offers a combination of foundational principles, practical experimental protocols, and data-driven insights to navigate the challenges associated with its use.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in aqueous solutions.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:
-
pH: The ionization state of the molecule can change with pH, potentially leading to different degradation pathways. Both acidic and basic conditions can catalyze hydrolysis of the amide bond within the cinnolinone ring.[1] For similar heterocyclic compounds, stability is often greatest near a neutral pH, but this must be empirically determined.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[2] Therefore, storing stock solutions and experimental samples at appropriate low temperatures is crucial.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3] It is advisable to protect solutions containing this compound from light, especially during long-term storage or extended experiments.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[3] While the cinnolinone core is relatively stable, prolonged exposure or the presence of catalysts could initiate degradation.
Q2: What is the expected shelf-life of a this compound stock solution?
A2: The shelf-life of a stock solution of this compound is highly dependent on the solvent, concentration, and storage conditions. For short-term storage (days to weeks), it is recommended to store aliquots in a suitable organic solvent like DMSO at -20°C or -80°C. For aqueous experimental solutions, it is best practice to prepare them fresh. If aqueous solutions must be stored, they should be kept at 2-8°C and protected from light for no more than 24-48 hours, pending the results of your own stability studies.
Q3: I see a decrease in the parent compound peak in my HPLC analysis over time, but no new peaks are appearing. What could be happening?
A3: This is a common observation in stability studies and can be attributed to several possibilities:
-
Formation of Insoluble Degradants: The degradation products may be poorly soluble in your aqueous mobile phase and precipitate out of solution, thus not being detected by the HPLC system.
-
Formation of Non-UV-Absorbing Products: The degradants may lack a chromophore that absorbs at the detection wavelength you are using.
-
Adsorption to Container Surfaces: The compound or its degradation products may adsorb to the walls of the storage vial (e.g., glass or plastic).
-
Formation of Volatile Degradants: While less common for a molecule of this nature, it is possible that small, volatile fragments are formed and lost from the sample.
It is crucial to employ a stability-indicating analytical method that can separate the parent compound from all potential degradation products.[4][5]
Q4: How does the fluorine substituent at the 7-position affect the stability of the molecule?
A4: The electron-withdrawing nature of the fluorine atom can influence the electronic distribution within the cinnolinone ring system. This can potentially impact the susceptibility of the molecule to nucleophilic or electrophilic attack. For instance, it may slightly alter the pKa of the molecule compared to its non-fluorinated analog, which in turn could affect its stability at different pH values. Halogenated analytes in other classes of compounds have shown increased instability under certain conditions.[6]
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound that may be related to its stability.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent biological assay results between experiments. | Degradation of the compound in stock or working solutions. | • Prepare fresh working solutions for each experiment from a frozen stock. • Perform a forced degradation study (see Part 3) to understand the compound's lability. • Quantify the compound concentration by HPLC-UV before each experiment. |
| Precipitate forms in the aqueous buffer during the experiment. | • Poor aqueous solubility. • Formation of an insoluble degradation product. • pH of the buffer is near the pI of the compound. | • Determine the aqueous solubility of the compound at the experimental pH. • Analyze the precipitate to determine if it is the parent compound or a degradant. • Adjust the pH of the buffer, if the experimental conditions allow. |
| Loss of compound concentration over time in a multi-day experiment. | Hydrolysis, oxidation, or photolysis. | • Protect the experimental setup from light. • Use degassed buffers to minimize oxidation. • If possible, conduct the experiment at a lower temperature. • Include time-zero and end-of-experiment analytical samples to quantify degradation. |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products. | • Conduct a forced degradation study to intentionally generate and identify potential degradants.[3][7] • Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose structures. |
Part 3: Experimental Protocols & Methodologies
A crucial aspect of working with a new chemical entity is to perform a forced degradation study. This will help establish the intrinsic stability of this compound and develop a stability-indicating analytical method.[4][8]
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify the resulting degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose the aqueous solution (100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Incubate the aqueous solution (100 µg/mL) at 60°C for 24 hours.
-
Control Sample: Prepare a solution of this compound in water at the same concentration and store it at 4°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition. An ideal forced degradation study aims for 5-20% degradation.[8]
-
Assess the peak purity of the parent compound under each stress condition to ensure the analytical method is stability-indicating.
-
Part 4: Visualizations
Workflow for Troubleshooting Stability Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for Cinnolinone Synthesis
Welcome to the technical support center for the synthesis of cinnolinones. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these important heterocyclic compounds. Cinnolinones are a significant class of nitrogen-containing heterocycles that form the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of cinnolinones. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Part 1: Understanding the Synthetic Landscape
The synthesis of the cinnolinone scaffold can be approached through several key methodologies, each with its own set of advantages and potential pitfalls. The most common strategies involve intramolecular cyclization reactions of appropriately substituted precursors.
Key Synthetic Routes:
-
Richter Cinnoline Synthesis: This classical method involves the diazotization of an o-alkynyl-substituted aniline, which then undergoes intramolecular cyclization.[3] While effective, this reaction can be sensitive to reaction conditions and may yield a mixture of products.
-
Borsche-Herbert Synthesis: This approach utilizes the cyclization of ortho-aminoacetophenones.[4]
-
Palladium-Catalyzed Reactions: Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions to construct the cinnolinone core, offering milder reaction conditions and broader functional group tolerance.[2][5]
Part 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered in the laboratory.
Issue 1: Low or No Product Yield
Q1: My Richter synthesis is resulting in a very low yield of the desired 4-cinnolinone. What are the likely causes and how can I improve it?
A1: Low yields in the Richter synthesis are a frequent challenge. The primary culprits are often related to the stability of the diazonium salt intermediate and competing side reactions.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Diazonium salts are notoriously unstable and can decompose before cyclization occurs, especially at elevated temperatures.
-
Solution: Maintain a low temperature (typically 0-5 °C) during the diazotization step. Ensure the use of freshly prepared sodium nitrite solution.
-
-
Side Reactions: The diazonium intermediate is highly reactive and can participate in unwanted side reactions, leading to a complex mixture of byproducts.[4]
-
Solution: The use of triazenes as masked diazonium ions can circumvent this issue by separating the diazotization and cyclization steps, which helps to avoid side reactions.[6]
-
-
Incomplete Cyclization: The cyclization step itself may be inefficient under your current conditions.
-
Solution: The choice of acid and solvent is critical. While aqueous HCl is common, exploring other acids or co-solvents may improve the yield.
-
Experimental Protocol: Improved Richter Synthesis using a Triazene Precursor
-
Formation of the Triazene: React the starting o-alkynylaniline with a suitable source of the diazonium group in an organic solvent to form the more stable triazene intermediate.
-
Isolation and Purification: Isolate and purify the triazene. This allows for a clean starting material for the cyclization step.
-
Cyclization: Treat the purified triazene with a protic acid (e.g., methanesulfonic acid) in an anhydrous solvent to unmask the diazonium ion and initiate cyclization under controlled conditions.[6]
Q2: I am attempting a palladium-catalyzed synthesis of a cinnolinone derivative, but the reaction stalls and I observe the formation of palladium black. What is happening and how can I prevent it?
A2: The appearance of palladium black is a clear indicator of catalyst deactivation, where the active palladium species agglomerates into an inactive form. This is a common issue in palladium-catalyzed cross-coupling reactions.
Potential Causes & Solutions:
-
Catalyst Poisoning: Certain functional groups or impurities in your starting materials, reagents, or solvents can act as poisons for the palladium catalyst. Common poisons include sulfur-containing compounds, and in some cases, the nitrogen atoms in the cinnolinone product itself can coordinate to the palladium and inhibit its activity.[7][8][9]
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous and degassed. If substrate/product inhibition is suspected, using a higher catalyst loading or a more robust ligand might be necessary.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the active palladium catalyst. An unsuitable ligand can lead to rapid catalyst decomposition.
-
Solution: Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The optimal ligand will depend on the specific substrates and reaction conditions.
-
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.
-
Solution: Attempt the reaction at a lower temperature for a longer period.
-
Data Presentation: Impact of Ligand on a Hypothetical Palladium-Catalyzed Cinnolinone Synthesis
| Ligand | Temperature (°C) | Time (h) | Yield (%) | Observations |
| PPh₃ | 100 | 12 | 25 | Significant Pd black formation |
| Xantphos | 80 | 18 | 75 | Minimal catalyst decomposition |
| RuPhos | 80 | 12 | 88 | Clean reaction, stable catalyst |
Issue 2: Formation of Undesired Byproducts
Q3: In my Richter synthesis, I am observing a significant amount of a 4-halocinnoline byproduct in addition to my target 4-cinnolinone. How can I suppress the formation of the halogenated compound?
A3: The formation of 4-halocinnolines is a well-documented side reaction in the Richter synthesis, arising from the competing attack of halide ions (from the acid used, e.g., HCl) on the intermediate.[4][6]
Controlling Product Selectivity:
-
Choice of Acid: The concentration and type of acid can influence the product ratio. Using a non-halogenated acid or a lower concentration of HCl may favor the formation of the 4-cinnolinone.
-
Solvent System: The presence of water as a nucleophile is necessary for the formation of the 4-cinnolinone. Running the reaction in a more aqueous environment can shift the equilibrium towards the desired product.
-
Masked Diazonium Ions: As mentioned previously, using a triazene precursor allows for the cyclization to be performed in the presence of a chosen nucleophile, offering greater control over the product outcome.[6]
Visualization: Competing Pathways in the Richter Cyclization
Caption: Competing nucleophilic attack in the Richter cyclization.
Issue 3: Purification Challenges
Q4: My crude product is a complex mixture, and I'm having difficulty isolating the pure cinnolinone derivative. What are some effective purification strategies?
A4: Purification of cinnolinone derivatives can be challenging due to the presence of structurally similar byproducts and starting materials.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds.
-
Pro-Tip: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to guide the selection of the optimal solvent system.
-
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline products.
-
Pro-Tip: The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Acid-Base Extraction: The basic nitrogen atoms in the cinnolinone ring can be protonated. This property can be exploited for purification.
-
Workflow:
-
Dissolve the crude mixture in an organic solvent.
-
Wash with an acidic aqueous solution (e.g., 1M HCl) to extract the basic cinnolinone into the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure cinnolinone.
-
Extract the purified product back into an organic solvent.
-
-
Visualization: Purification Workflow using Acid-Base Extraction
Caption: Acid-base extraction for cinnolinone purification.
Part 3: The Impact of Substituents
Q5: How do electron-donating and electron-withdrawing groups on the aromatic ring affect the synthesis of cinnolinones?
A5: The electronic nature of the substituents on the starting materials can have a profound impact on the reaction rate and yield.
-
Electron-Donating Groups (EDGs): (e.g., -OCH₃, -CH₃)
-
Effect: EDGs increase the electron density of the aromatic ring, making it more nucleophilic. In many cyclization reactions, this can accelerate the rate-determining step. For instance, in reactions involving electrophilic attack on the aromatic ring, EDGs will generally increase the reaction rate.
-
-
Electron-Withdrawing Groups (EWGs): (e.g., -NO₂, -CN, -CF₃)
-
Effect: EWGs decrease the electron density of the aromatic ring, making it less nucleophilic. This can significantly slow down or even inhibit cyclization reactions that rely on the nucleophilicity of the aromatic ring.[4]
-
Data Presentation: Influence of Substituents on a Hypothetical Cinnolinone Synthesis
| Substituent on Aryl Ring | Electronic Nature | Relative Reaction Rate | Yield (%) |
| -OCH₃ | Electron-Donating | +++ | 92 |
| -H | Neutral | ++ | 78 |
| -Cl | Weakly Electron-Withdrawing | + | 65 |
| -NO₂ | Strongly Electron-Withdrawing | - | <10 |
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalysed Synthesis and Transformation of Quinolones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of 7-Fluorocinnolin-4(1H)-one
Welcome to the technical support guide for 7-Fluorocinnolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering challenges related to its cellular uptake. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to help you overcome poor cell permeability and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely physicochemical properties?
This compound is a heterocyclic small molecule belonging to the cinnolinone class. While specific experimental data for this exact molecule is not widely published, we can predict its properties based on its structure. These compounds are often investigated as kinase inhibitors or for other roles in modulating cellular signaling.
The key physicochemical properties that influence cell permeability can be estimated using well-established medicinal chemistry principles like Lipinski's Rule of Five and analysis of the Topological Polar Surface Area (TPSA).[1][2][3][4][5]
| Property | Estimated Value/Range | Implication for Permeability |
| Molecular Weight (MW) | ~178 g/mol | Favorable. Well below the 500 Da threshold suggested by Lipinski's rules.[1][2][4] |
| Hydrogen Bond Donors | 1 (the N-H group) | Favorable. Significantly fewer than the maximum of 5.[1][2][4] |
| Hydrogen Bond Acceptors | 2 (the carbonyl oxygen and the fluorine atom) | Favorable. Significantly fewer than the maximum of 10.[1][2][4] |
| Calculated logP (cLogP) | ~1.5 - 2.5 | Moderately Favorable. Indicates a reasonable balance between hydrophilicity and lipophilicity. Fluorine substitution typically increases lipophilicity.[6][7][8] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Highly Favorable. A TPSA below 90 Ų is generally considered good for cell permeability, and values below 60 Ų suggest a high potential for membrane penetration.[9][10][11][12][13] |
Based on these in-silico predictions, this compound does not inherently possess properties that would suggest extremely poor passive diffusion. If you are observing poor cellular activity, the issue might stem from other factors such as active efflux, poor solubility, or compound instability.
Q2: Why can cell permeability be an issue for this class of compounds, despite favorable predictions?
While the "Rule of Five" provides a good starting point, several factors can lead to poor effective permeability:
-
Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport it out of the cell.[14][15] This is a common issue for kinase inhibitors and other heterocyclic molecules.
-
Poor Solubility: The compound may have poor aqueous solubility in your cell culture medium, leading to precipitation or aggregation. Only dissolved compound is available to cross the cell membrane.
-
Compound Instability: The molecule could be unstable in the assay buffer or be rapidly metabolized by the cells.
-
High Protein Binding: The compound might bind extensively to proteins in the serum of the cell culture medium, reducing the free concentration available for cell uptake.
Q3: How can I determine if my compound has poor cell permeability?
The first indication is often a discrepancy between potent enzymatic activity (in a cell-free assay) and weak activity in a cell-based assay. To confirm poor permeability, you can use a variety of direct and indirect methods:
-
Indirect Evidence: A large rightward shift in the IC50 or EC50 value when moving from a biochemical assay to a cellular assay.
-
Direct Measurement (In Vitro Assays):
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures passive diffusion across an artificial lipid membrane and is a cost-effective way to assess a compound's intrinsic permeability.[16][17][18]
-
Caco-2 Permeability Assay: This is the gold standard for in vitro permeability. It uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium and express key uptake and efflux transporters.[14][15][19][20][21] This assay can distinguish between passive diffusion and active transport.[17]
-
Troubleshooting Guide: My experimental results suggest poor permeability. What's next?
This guide provides a systematic approach to diagnosing and overcoming poor cellular uptake of this compound.
Caption: Troubleshooting workflow for poor cell permeability.
Problem: My compound shows high potency in a biochemical assay but is significantly less active in my cell-based experiments.
-
Action: Confirm Compound Solubility and Stability.
-
Rationale: Before investigating complex biological barriers, ensure the compound is not precipitating or degrading in your cell culture medium.
-
How-To:
-
Prepare the compound in your final assay medium at the highest concentration used.
-
Incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the full duration of the assay.
-
Visually inspect for precipitation.
-
Analyze the supernatant by HPLC or LC-MS to quantify the compound concentration and check for degradation products.
-
-
Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Rationale: PAMPA is a rapid, cell-free method to determine a compound's ability to passively diffuse across a lipid barrier.[16][17][18] This will tell you if the molecule itself has an inherent problem crossing membranes, separate from any cellular factors like efflux.
-
Interpretation:
-
High Pe (effective permeability): If permeability is high in PAMPA but low in cells, this strongly suggests active efflux is the problem. Proceed to Step 3.
-
Low Pe: If permeability is low in PAMPA, the molecule has poor intrinsic passive permeability. Proceed to Step 4.
-
-
Action: Run a bidirectional Caco-2 permeability assay.
-
Rationale: This assay measures compound transport across a polarized cell monolayer in both directions: apical-to-basolateral (A→B, mimicking gut absorption) and basolateral-to-apical (B→A).[15][21] A higher rate of B→A transport indicates that the compound is being actively pumped out of the cells.[14][21]
-
How-To:
-
Seed Caco-2 cells on Transwell inserts and culture for ~21 days to allow differentiation and monolayer formation.[14]
-
Confirm monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements.[14][15]
-
Add the compound to either the apical or basolateral side.
-
After incubation, measure the compound concentration in the opposite chamber using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B).
-
-
Interpretation:
-
ER > 2: This is a strong indication that your compound is a substrate of an efflux transporter.[14][21]
-
Solution A: Co-administer with an Efflux Inhibitor. In your cellular assays, try co-incubating this compound with a known efflux pump inhibitor like Verapamil (for P-gp).[14] A significant increase in cellular activity would confirm efflux as the primary barrier.
-
Solution B: Prodrug Strategy. See Step 4.
-
-
ER ≤ 2: Efflux is likely not the primary issue. The problem is poor passive permeability. Proceed to Step 4.
-
-
Action: Design a prodrug of this compound.
-
Rationale: A prodrug is a bioreversible derivative of a drug that is designed to improve its physicochemical properties, such as permeability.[22][23][24] Once inside the cell, the prodrug is cleaved by intracellular enzymes (like esterases) to release the active parent compound.[22][23] The goal is to temporarily mask the polar N-H group, which is the primary hydrogen bond donor.[25][26][27]
Caption: Prodrug strategy for enhancing cell permeability.
-
Suggested Modification:
-
N-acylation or N-alkoxycarbonyl derivatization: Modify the N-H group with a lipophilic, ester-containing moiety. For example, creating an N-acyloxymethyl or N-alkoxycarbonyloxymethyl derivative. These groups can increase lipophilicity to facilitate membrane crossing and are designed to be cleaved by intracellular esterases.[28]
-
-
Validation: The resulting prodrug should be tested in the PAMPA and Caco-2 assays to confirm improved permeability. Its activity should then be re-evaluated in the cell-based assay, where it is expected to be more potent than the parent compound.
Detailed Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard methodologies.[16][17][18][29][30]
-
Prepare Lipid Solution: Create a solution of 1% lecithin in dodecane. Sonicate until the lecithin is fully dissolved.[18]
-
Prepare Donor and Acceptor Plates:
-
Prepare Compound Plate: Prepare the test compound (and positive/negative controls) at a concentration of 10 µM in PBS buffer (pH 7.4) with 5% DMSO.[18]
-
Start Assay:
-
Analysis:
-
After incubation, separate the plates.
-
Transfer samples from both donor and acceptor plates to a new 96-well plate for analysis.
-
Quantify the compound concentration in each well using a suitable method like LC-MS or UV-Vis spectroscopy.
-
-
Calculate Permeability (Pe): Use the final concentrations in the donor and acceptor wells to calculate the effective permeability coefficient.
References
- 1. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. youtube.com [youtube.com]
- 5. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Polar surface area - Wikipedia [en.wikipedia.org]
- 10. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. enamine.net [enamine.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. researchgate.net [researchgate.net]
- 23. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 28. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 29. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 30. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Mitigating Off-Target Effects of 7-Fluorocinnolin-4(1H)-one
Welcome to the technical support center for 7-Fluorocinnolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, understanding, and mitigating potential off-target effects of this and other kinase inhibitors. Our goal is to equip you with the knowledge and practical tools to ensure the specificity and validity of your experimental results.
The development of selective kinase inhibitors is a significant challenge due to the high degree of conservation in the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[1][2][3] Promiscuous inhibition can lead to ambiguous experimental outcomes and potential toxicities. This guide provides a structured approach to proactively address these challenges when working with this compound.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during your research with this compound.
Q1: I'm observing unexpected or paradoxical phenotypes in my cell-based assays. Could these be due to off-target effects of this compound?
A: Yes, unexpected cellular phenotypes are often an indication of off-target activity. A small molecule inhibitor can interact with multiple proteins, leading to the modulation of several signaling pathways simultaneously.[4][5] For example, inhibition of an unintended kinase in a parallel or upstream pathway could lead to compensatory signaling or a phenotype that masks the effect of inhibiting the primary target. It is crucial to deconvolute these effects to accurately interpret your results.
Q2: How can I experimentally determine the selectivity profile of this compound?
A: The most direct way to determine the selectivity profile is to screen the compound against a large panel of kinases. Several commercial services offer comprehensive kinase selectivity panels that can test your compound against hundreds of kinases in biochemical assays.[6][7] This provides a broad overview of the inhibitor's activity across the kinome and helps identify potential off-targets. Following initial broad screening, you can perform IC50 value determination for individual kinases of interest to quantify the potency of inhibition.[6]
Q3: What are the best practices for designing control experiments to account for potential off-target effects?
A: Robust experimental design is key to differentiating on-target from off-target effects. Here are some essential controls:
-
Use a structurally related but inactive control compound: This helps to rule out effects due to the chemical scaffold itself.
-
Employ a second, structurally distinct inhibitor for the same target: If two different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform target knockdown/knockout experiments (e.g., using CRISPR/Cas9 or RNAi): The phenotype observed upon genetic perturbation of the target should phenocopy the effect of the inhibitor.[8]
-
Conduct rescue experiments: Overexpression of a drug-resistant mutant of the target kinase should rescue the inhibitor-induced phenotype.
Q4: My initial screens show this compound hits multiple kinases. What are my next steps?
A: Multi-kinase activity is common among inhibitors targeting the conserved ATP-binding site.[2] The next steps depend on your research goals:
-
Quantify the selectivity: Determine the IC50 values for the on-target and off-target kinases to establish a selectivity window.
-
Cellular validation: Use cell-based assays to confirm that the off-target interactions are relevant in a physiological context.
-
Medicinal chemistry optimization: If high selectivity is required, medicinal chemistry efforts can be employed to modify the compound and improve its selectivity.[9][10][11] This could involve strategies like exploiting differences in the gatekeeper residue or targeting non-conserved cysteines for covalent inhibition.[1][2]
Q5: Are there computational tools to predict potential off-target interactions of my compound?
A: Yes, computational methods can be a rapid and cost-effective way to predict potential off-target effects.[12][13] These approaches can be ligand-based (comparing your compound to known inhibitors) or structure-based (docking your compound into the crystal structures of various kinases).[14] Tools based on machine learning and deep learning are also emerging for more accurate predictions.[15][[“]] While these predictions require experimental validation, they can help prioritize which off-targets to investigate.[14]
Troubleshooting Guides
This section provides detailed protocols and workflows for key experiments to assess and mitigate the off-target effects of this compound.
Guide 1: Comprehensive Kinase Selectivity Profiling
This guide outlines the process of using a commercial service for broad-scale kinase profiling.
Objective: To obtain a comprehensive selectivity profile of this compound against a large panel of human kinases.
Workflow:
Caption: Workflow for kinase selectivity profiling.
Step-by-Step Protocol:
-
Compound Preparation: Ensure your sample of this compound is of high purity (>95%) to avoid artifacts from impurities. Prepare a stock solution of known concentration, typically 10 mM in 100% DMSO.
-
Provider Selection: Choose a vendor that offers a broad kinome panel (e.g., Reaction Biology, Eurofins). Consider the assay technology they use (e.g., radiometric [33P]-ATP filter binding, fluorescence-based).[6][7]
-
Initial Screening: Submit your compound for an initial screen at a single concentration (e.g., 1 µM). This will provide a snapshot of its activity across the kinome.
-
Data Analysis: The results will typically be presented as percent inhibition for each kinase. Identify kinases that are significantly inhibited.
-
IC50 Determination: For the primary target and any significant off-targets, request follow-up IC50 testing. This involves generating a dose-response curve to determine the concentration of inhibitor required for 50% inhibition.[17]
-
Selectivity Assessment: Compare the IC50 value for your primary target to those of the off-targets to determine the selectivity ratio. A higher ratio indicates greater selectivity.
Guide 2: In-house Biochemical Assay for On- and Off-Target Validation
This guide provides a protocol for a luminescence-based kinase assay to validate hits from a profiling screen.
Objective: To independently confirm the inhibitory activity of this compound against the intended target and selected off-targets.
Assay Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[17][18] The amount of ADP is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Reconstitute the recombinant kinase (on-target or off-target) and substrate (e.g., a generic peptide or protein) in the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).[17]
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the serially diluted inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the substrate and ATP (at the Km concentration for the specific kinase).
-
Incubate for the desired reaction time (e.g., 1-2 hours) at the optimal temperature for the kinase.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Guide 3: Designing and Implementing Effective Counter-Screens
Counter-screens are essential to eliminate false-positive results that arise from compound interference with the assay technology rather than true inhibition of the target.[19]
Objective: To identify and eliminate compounds that generate false-positive signals in the primary screening assay.
Types of Counter-Screens:
-
Technology Counter-Screen: This type of screen is designed to identify compounds that interfere directly with the assay's detection method.[19] For example, in a luciferase-based reporter assay, a counter-screen would test for direct inhibition of the luciferase enzyme.[20]
-
Specificity Counter-Screen: This screen is used to differentiate between compounds that act on the specific target versus those that have a more general, non-specific effect, such as cytotoxicity in cell-based assays.[19][21]
Workflow for Implementing Counter-Screens:
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journaljcti.com [journaljcti.com]
- 11. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioscipublisher.com [bioscipublisher.com]
- 13. Computational Strategies Reshaping Modern Drug Discovery [mdpi.com]
- 14. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. News: Deep learning predicts CRISPR off-target effects - CRISPR Medicine [crisprmedicinenews.com]
- 16. consensus.app [consensus.app]
- 17. domainex.co.uk [domainex.co.uk]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
Technical Support Center: Purification of 7-Fluorocinnolin-4(1H)-one
Welcome to the technical support center for the purification of 7-Fluorocinnolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges encountered during the purification of this fluoro-substituted heterocyclic compound. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound, like many heterocyclic compounds, presents a unique set of purification challenges. Its aromatic structure, the presence of nitrogen atoms, and the influential fluorine substituent can lead to issues with solubility, stability on stationary phases, and crystallization. This guide provides a structured, question-and-answer-based approach to troubleshoot these problems effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. However, common impurities in cinnolinone synthesis can include unreacted starting materials, intermediates from incomplete cyclization, over-fluorinated or regioisomeric byproducts, and decomposition products.[1] It is crucial to monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the number and polarity of impurities, which will guide your purification strategy.
Q2: My this compound seems to have very poor solubility in common organic solvents. How can I choose an appropriate solvent for purification?
A2: Poor solubility is a frequent challenge with planar heterocyclic systems due to strong intermolecular forces in the crystal lattice. The fluorine atom can further influence crystal packing.[2] A systematic solubility screening is recommended. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often good starting points for dissolving such compounds.[3] For purification techniques like chromatography and crystallization, less polar solvents in combination with more polar ones (e.g., Dichloromethane/Methanol, Hexane/Ethyl Acetate) are typically used.[4]
Solubility Screening Protocol:
-
Add approximately 1-2 mg of your crude material to a small vial.
-
Add 0.1 mL of the test solvent and observe solubility at room temperature.
-
If insoluble, gently warm the mixture and observe.
-
If it dissolves upon heating, allow it to cool to see if it crystallizes. This provides a good indication for a potential recrystallization solvent.
| Solvent | Solvent Type | Expected Solubility Behavior |
| Water | Polar Protic | Likely insoluble |
| Methanol/Ethanol | Polar Protic | Sparingly to moderately soluble, likely increasing with heat |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly soluble |
| Ethyl Acetate (EtOAc) | Moderately Polar | Sparingly to moderately soluble |
| Hexane | Nonpolar | Likely insoluble |
| Dimethylformamide (DMF) | Polar Aprotic | Likely soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely soluble |
Q3: Is this compound acidic or basic? How can I use this property for purification?
A3: The cinnolin-4(1H)-one core contains an acidic N-H proton and a basic nitrogen atom in the ring system. This amphoteric nature can be exploited for purification using acid-base extraction.[5][6] By treating an organic solution of your crude product with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic N-H can be deprotonated to form a water-soluble salt.[7] Conversely, treatment with an aqueous acid (like dilute HCl) can protonate the basic nitrogen, also rendering it water-soluble.[8] This is an excellent method to separate your product from neutral organic impurities.
Troubleshooting Guide: Column Chromatography
Issue 1: My compound is streaking on the silica gel TLC plate and I'm getting poor separation during column chromatography.
Answer: Streaking of nitrogen-containing heterocycles on silica gel is a common issue due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.[4]
Causality: The acidic nature of silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds, causing tailing of spots on a TLC plate and poor separation with loss of material on a column.
Solutions:
-
Add a Basic Modifier: To your eluent, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic ammonia solution).[4] This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or using reversed-phase chromatography with a C18 column.[4]
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting streaking in chromatography.
Issue 2: I have very low recovery of my compound from the silica gel column.
Answer: Low recovery can be due to several factors, including irreversible adsorption to the silica gel, decomposition on the column, or using an inappropriate solvent system.
Solutions:
-
Deactivate the Silica Gel: If you suspect your compound is sensitive to the acidity of silica, you can use a deactivated silica gel. This can be prepared by mixing the silica gel with a small percentage of water.
-
Choose the Right Solvent System: If your compound is too polar, it may not elute from the column with a non-polar solvent system.[4] Try increasing the polarity of your eluent. For highly polar compounds, a reversed-phase C18 column with a polar mobile phase (e.g., water/acetonitrile) might be more suitable.[4]
-
Avoid Column Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4] Overloading leads to poor separation and can result in the apparent loss of product in mixed fractions.
Troubleshooting Guide: Crystallization
Issue 1: My this compound oils out instead of crystallizing.
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly, or in the presence of impurities.
Causality: The high concentration of the solute lowers its melting point below the temperature of the solution, causing it to separate as a liquid phase. Impurities can also disrupt the crystal lattice formation.
Solutions:
-
Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator.
-
Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Add Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.
-
Re-dissolve and Add More Solvent: Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly again.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: Based on your solubility screening, choose a solvent that dissolves your compound when hot but in which it is sparingly soluble when cold. A mixture of solvents, like ethanol/water or ethyl acetate/hexane, can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise and heat the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Troubleshooting Guide: Acid-Base Extraction
Issue: An emulsion has formed between the organic and aqueous layers, and they won't separate.
Answer: Emulsion formation is common when performing extractions, especially with basic aqueous solutions.
Causality: An emulsion is a stable suspension of one liquid in another, often stabilized by fine particulate matter or compounds that act as surfactants. Vigorous shaking can promote its formation.
Solutions:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9] This increases the polarity of the aqueous layer, forcing the organic solvent and dissolved compounds out of it and helping to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Pass the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Workflow for Acid-Base Extraction and Purification
Caption: General workflow for purification via acid-base extraction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Crystalline Fluoro-Functionalized Imines, Single Crystal Investigation, Hirshfeld Surface Analysis, and Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. magritek.com [magritek.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Heterocycles
Welcome to the Technical Support Center for NMR analysis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex 19F and related NMR spectra. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your own spectral analysis.
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. However, the very properties that make 19F an excellent NMR nucleus—its high sensitivity, 100% natural abundance, and vast chemical shift range—also contribute to the complexity of the resulting spectra.[1][2][3] This guide will address common issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level, common questions that form the foundation of understanding 19F NMR.
Q1: Why is the 19F chemical shift range so wide, and what does it tell me?
A1: The 19F nucleus has a large chemical shift dispersion, spanning approximately 800 ppm, because its chemical shift is highly sensitive to the local electronic environment.[2][4] This sensitivity arises from the paramagnetic shielding generated by fluorine's lone-pair electrons.[5]
-
What it means for you: This wide range is advantageous as it minimizes signal overlap, which is a common issue in 1H NMR.[1] Even subtle changes in the molecular structure or conformation can lead to significant and measurable changes in the 19F chemical shift, making it a powerful probe for structural elucidation and studying molecular interactions.[5][6] Electron-donating groups cause upfield shifts (lower ppm), while electron-withdrawing groups cause downfield shifts (higher ppm).[7]
Q2: I'm seeing more couplings than I expected in my 1H and 19F spectra. What's going on?
A2: Fluorine readily couples not only to adjacent protons and other fluorine atoms but also over multiple bonds. Long-range 1H-19F and 19F-19F couplings (e.g., 4J and 5J) are commonly observed.[2][8]
-
Causality: The mechanism of this long-range coupling can be through-bond (transmitted via the bonding network) or through-space (occurring when nuclei are physically close, allowing for orbital overlap).[9][10] This is particularly prevalent in rigid heterocyclic systems where non-bonded atoms can be held in close proximity.
Q3: My 19F chemical shifts seem to change between experiments. Why is this happening and how can I ensure consistency?
A3: 19F chemical shifts are notoriously sensitive to experimental conditions, including solvent, temperature, and concentration.[4][7] Unlike 1H NMR where TMS is a universal internal standard, 19F NMR referencing can be more complex.
-
Best Practice: The most reliable method is to use an internal standard. While many compounds can be used, hexafluorobenzene (C6F6, δ ≈ -164.9 ppm) is a common choice as it often appears in a region free of sample signals.[11][12] For aqueous samples, trifluoroacetic acid (TFA) is sometimes used, but its chemical shift can be pH-dependent.[13] Alternatively, using a sealed capillary with a reference compound provides an external standard, though this can be less accurate.[12] It is crucial to report the reference compound and conditions used in any publication.[4] For quantitative NMR (qNMR), certified reference materials are available.[14]
Part 2: Troubleshooting Guides for Specific Issues
This section dives deeper into specific, challenging scenarios you might face during spectral interpretation.
Scenario 1: Overlapping Multiplets and Ambiguous Couplings
Q: My 1H spectrum for a difluorinated pyridine is a complex mess of overlapping signals. I can't distinguish between 1H-1H and 1H-19F couplings. How can I simplify this?
A: This is a classic problem. The solution lies in selectively removing coupling interactions to simplify the spectrum.
-
Expert Insight: While a standard 1H spectrum shows all couplings, a 1H{19F} decoupled experiment will remove all couplings to fluorine, leaving only the 1H-1H couplings. By comparing the coupled and decoupled spectra, you can identify which splittings are due to fluorine.
Experimental Protocol: 1H{19F} Decoupling
-
Acquire Standard 1H Spectrum: Run a standard, high-resolution 1D 1H experiment.
-
Set up Decoupling Experiment:
-
Load the standard 1H experiment parameters.
-
Turn on the 19F decoupler channel on the spectrometer.
-
Set the center of the 19F decoupling frequency to the middle of your 19F spectral region.
-
Use a broadband decoupling sequence (e.g., GARP or WALTZ-16) to ensure all fluorine signals are decoupled.
-
-
Acquire 1H{19F} Spectrum: Run the experiment. The resulting spectrum will show simplified multiplets where all nJHF couplings have collapsed into singlets.
-
Analysis: Compare the two spectra. The remaining splittings in the decoupled spectrum are your nJHH couplings. The difference in multiplicity reveals the nJHF couplings. For even greater clarity on complex 1H-19F coupling constants, advanced techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) can be employed to produce a 1H-decoupled 1H spectrum, leaving only the 1H-19F couplings.[15]
Scenario 2: Distinguishing Through-Bond vs. Through-Space Couplings
Q: I observe a 19F-19F coupling between two fluorine atoms that are separated by five bonds in my heterocyclic system. How can I determine if this is a long-range through-bond coupling or a through-space interaction?
A: Differentiating these coupling mechanisms is crucial for correct structural and conformational assignment. While through-bond couplings provide information about connectivity, through-space couplings reveal spatial proximity (< 5 Å).[16] The primary tool for this is the Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.[16][17]
-
Causality: A standard COSY or TOCSY experiment shows correlations based on scalar (through-bond) coupling.[18] A HOESY experiment, however, shows correlations based on the Nuclear Overhauser Effect (NOE), which is a through-space dipolar interaction. If you see a cross-peak in a 19F-19F TOCSY but not in a 19F-19F NOESY (or HOESY for heteronuclear cases), it strongly suggests a through-bond scalar coupling. Conversely, a cross-peak in a NOESY/HOESY experiment is definitive evidence of spatial proximity.[9]
Workflow for Differentiating Coupling Mechanisms
Caption: Workflow for distinguishing coupling mechanisms.
-
Trustworthiness: This workflow provides a self-validating system. A TOCSY experiment will show scalar couplings, which can occur through bonds or, in some cases, through space (TSJFF).[9][19] A NOESY/HOESY experiment is sensitive only to through-space dipolar interactions.[16][20] Observing a correlation in one but not the other, or in both, allows for a definitive assignment.
Scenario 3: Signal Assignment in Polyfluorinated Systems
Q: I have a heterocycle with three different fluorine atoms. The 1D 19F spectrum shows three signals, but I don't know which signal corresponds to which fluorine. How can I assign them?
A: This requires establishing connectivity to atoms with known chemical shifts, typically protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is a powerful tool for this. A 1H-19F HMBC will show correlations between fluorine atoms and protons that are two or three bonds away.
-
Expert Insight: Since 1H chemical shifts are generally easier to predict and assign based on the local environment, you can use the known assignments of protons on the heterocycle to "walk over" to the fluorine atoms they are coupled to. For example, a fluorine atom on a pyridine ring might show an HMBC correlation to H-2 and H-4, unambiguously assigning its position.[8]
Data Presentation: Typical Coupling Constants
To aid in assignment, typical coupling constant ranges are invaluable.
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| 2JHF (geminal) | 2 | 40 - 80 | Large and easily identifiable.[21] |
| 3JHF (vicinal) | 3 | 0 - 30 | Highly dependent on dihedral angle (Karplus relationship). |
| 4JHF | 4 | 0 - 5 | Often observed in aromatic/heterocyclic systems.[15] |
| 5JHF | 5 | 0 - 3 | Can be significant in rigid systems.[8] |
| 3JFF | 3 | 0 - 20 | Dependent on geometry. |
| 4JFF | 4 | 10 - 60 | Often larger than 3JFF in aromatic systems. |
| 5JFF | 5 | 0 - 15 | Common in conjugated systems. |
This table provides general ranges. Actual values are highly structure-dependent.
Advanced Technique: Computational Prediction
When experimental data is insufficient, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) methods can predict 19F NMR chemical shifts with a reasonable degree of accuracy (e.g., RMS error of 3-4 ppm).[22][23][24]
-
Protocol:
-
Build a 3D model of your molecule.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., ωB97XD/aug-cc-pvdz).[22][24]
-
Calculate the NMR shielding tensors using a method like GIAO.
-
Convert the calculated shielding constants to chemical shifts by referencing against a calculated standard (e.g., CFCl3).
-
-
Trustworthiness: While not a replacement for experimental data, comparing the predicted shifts for all possible isomers/positions with your experimental spectrum can provide strong evidence for the correct assignment.[25]
Part 3: Advanced 2D NMR Experiments for Fluorinated Heterocycles
For highly complex structures, a suite of 2D NMR experiments is often necessary.
Caption: A logical workflow for structure elucidation using 2D NMR.
-
1H-19F HOESY: As discussed, this is critical for determining through-space proximities between protons and fluorine atoms, providing invaluable information on conformation and stereochemistry.[16][26]
-
19F-13C HMBC/HSQC: These experiments directly correlate fluorine to the carbon skeleton. A 19F-13C HSQC can identify carbons directly attached to fluorine (1JCF), while an HMBC reveals longer-range couplings (nJCF), helping to piece together the molecular framework.[26][27]
By systematically applying these troubleshooting strategies and advanced experiments, you can deconstruct even the most complex NMR spectra of fluorinated heterocycles, turning ambiguity into definitive structural assignments.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. biophysics.org [biophysics.org]
- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mr.copernicus.org [mr.copernicus.org]
- 10. researchgate.net [researchgate.net]
- 11. colorado.edu [colorado.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 16. imserc.northwestern.edu [imserc.northwestern.edu]
- 17. youtube.com [youtube.com]
- 18. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 20. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of 7-Fluorocinnolin-4(1H)-one in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpectedly low bioactivity with 7-Fluorocinnolin-4(1H)-one in their assays. This guide is designed to provide in-depth troubleshooting strategies and address common experimental hurdles. Cinnoline derivatives have shown a wide array of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory activities.[1][2][3][4][5] Given this, observing low bioactivity can be perplexing. This resource will help you systematically diagnose and resolve potential issues in your experimental setup.
Understanding the Landscape: Cinnoline Derivatives in Drug Discovery
Cinnolines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][3][4][5] Depending on their substitution patterns, they have been investigated as inhibitors of various enzymes and receptors. For instance, certain derivatives have been explored as potential anticancer agents by targeting pathways like VEGFR-2, a key regulator of angiogenesis.[6][7][8][9] Others have been designed as matrix metalloproteinase (MMP) inhibitors, particularly MMP-13, which is implicated in osteoarthritis.[10][11][12]
When a specific derivative like this compound exhibits low bioactivity, it could be due to a multitude of factors ranging from the intrinsic properties of the compound to the specifics of the assay design.
Initial Assessment: Is the Issue with the Compound or the Assay?
This is the first critical question to address. A logical workflow can help pinpoint the source of the problem.
Caption: A general workflow for troubleshooting low bioactivity.
Part 1: Compound-Specific Troubleshooting
Before delving into the complexities of the assay, it is crucial to verify the integrity and behavior of your test compound.
Q1: Have you confirmed the purity and structural integrity of this compound?
The Problem: Impurities or degradation of the compound can lead to a lack of activity or even confounding results.
Troubleshooting Protocol:
-
Purity Analysis:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS).
-
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Run the sample on an HPLC system using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the chromatogram at a relevant UV wavelength (e.g., 254 nm).
-
Analyze the mass spectrum of the major peak to confirm it corresponds to the molecular weight of this compound.
-
-
Acceptance Criteria: Purity should ideally be >95%.
-
-
Structural Confirmation:
-
Technique: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
-
Procedure:
-
Dissolve a sufficient amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with known reference spectra or predicted chemical shifts to confirm the structure.
-
-
Q2: Is your compound soluble and stable in the assay buffer?
The Problem: Poor solubility can lead to the actual concentration of the compound in the assay being much lower than the nominal concentration. Precipitation can also interfere with assay readouts.
Troubleshooting Protocol:
-
Visual Solubility Assessment:
-
Procedure:
-
Prepare the highest concentration of your compound in the final assay buffer.
-
Visually inspect the solution for any precipitate or cloudiness, both immediately after preparation and after the incubation period at the assay temperature.
-
For a more sensitive check, centrifuge the solution and look for a pellet.
-
-
-
Quantitative Solubility Measurement (Nephelometry):
-
Procedure:
-
Prepare serial dilutions of the compound in the assay buffer in a microplate.
-
Measure light scattering at a specific wavelength using a nephelometer or a plate reader with this capability.
-
The concentration at which a significant increase in light scattering is observed indicates the limit of solubility.
-
-
| Parameter | Recommendation | Rationale |
| DMSO Concentration | Keep below 0.5% in the final assay volume. | High concentrations of DMSO can be toxic to cells or inhibit enzymes. |
| Pre-dilution | Perform serial dilutions in 100% DMSO before diluting in assay buffer. | Helps to avoid precipitation when transferring from a high concentration stock to an aqueous buffer. |
| Buffer Components | Be aware of buffer components (e.g., high salt, certain proteins) that can reduce solubility. | Compound solubility is highly dependent on the physicochemical properties of the buffer. |
Q3: Could your compound be forming aggregates?
The Problem: Many organic molecules, especially those that are planar and hydrophobic, can form aggregates in aqueous solutions. These aggregates can non-specifically inhibit enzymes and other proteins, leading to false positives, but in some cases, they can also sequester the compound, making it unavailable to the target and causing apparent low bioactivity.[13][14][15][16]
Troubleshooting Protocol:
-
Detergent-Based Assay:
-
Procedure:
-
Run your assay in the presence and absence of a non-ionic detergent like Triton X-100 (typically at a concentration of 0.01-0.1%).[17]
-
If the bioactivity of your compound changes significantly in the presence of the detergent, it may be an indication of aggregation.
-
-
-
Dynamic Light Scattering (DLS):
-
Technique: DLS can detect the presence of sub-micron sized particles (aggregates) in a solution.
-
Procedure:
-
Prepare your compound in the assay buffer at the test concentration.
-
Analyze the sample using a DLS instrument.
-
The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule suggests aggregation.
-
-
Caption: Impact of solubility and aggregation on bioactivity.
Part 2: Assay-Specific Troubleshooting
If you have confirmed the quality and behavior of your compound, the next step is to scrutinize the assay itself.
Q4: Is the chosen biological target relevant for a cinnoline derivative?
The Problem: The compound may be perfectly active, but not against the target you are testing.
Troubleshooting Steps:
-
Literature Review:
-
Target Validation:
-
Ensure that your assay includes a positive control compound known to be active against your target. This confirms that the assay itself is working.
-
If possible, test your compound in a panel of assays against different targets to explore its activity profile.
-
Q5: Are your assay conditions optimal?
The Problem: Even with a relevant target, suboptimal assay conditions can mask the true activity of a compound. This is a broad category that includes everything from buffer pH to incubation time.[18][19]
Troubleshooting for Different Assay Types:
Cell-Based Assays
| Parameter | Potential Issue | Troubleshooting Steps |
| Cell Health | Cells are not healthy or are in the wrong growth phase.[20] | Ensure cells are in the exponential growth phase and have high viability (>90%) before starting the experiment.[21] Use cells from a consistent and low passage number. |
| Compound Incubation Time | The incubation time may be too short for the compound to exert its effect, or too long, leading to metabolic inactivation. | Perform a time-course experiment to determine the optimal incubation time. |
| Serum Concentration | High serum concentrations can lead to non-specific protein binding of the compound, reducing its free concentration.[22][23] | Test a range of serum concentrations or use serum-free media if possible. |
| Cell Density | The number of cells per well can affect the outcome of the assay.[24][25] | Optimize the cell seeding density for your specific assay. |
Enzyme Assays
| Parameter | Potential Issue | Troubleshooting Steps |
| Enzyme Concentration | If the inhibitor is "tight-binding," its potency will be dependent on the enzyme concentration.[26][27] | Use the lowest concentration of enzyme that gives a robust signal. |
| Substrate Concentration | For competitive inhibitors, the apparent potency (IC50) is dependent on the substrate concentration. | Run the assay at a substrate concentration at or below the Km value. |
| Buffer pH and Ionic Strength | The activity of both the enzyme and the compound can be sensitive to pH and salt concentration.[19] | Ensure the buffer conditions are optimal for the enzyme and are not inactivating your compound. |
| Cofactors | Missing or degraded cofactors will lead to low or no enzyme activity.[19] | Ensure all necessary cofactors are present at the correct concentration and are freshly prepared. |
Receptor Binding Assays
| Parameter | Potential Issue | Troubleshooting Steps |
| Non-Specific Binding | The radioligand or your compound may be binding to the filter plate or other components, masking the specific binding signal.[28][29][30] | Include a non-specific binding control (with an excess of a known unlabeled ligand). Optimize membrane concentration and wash steps.[30] |
| Equilibrium | The incubation time may not be sufficient to reach binding equilibrium.[31] | Perform a time-course experiment to determine when equilibrium is reached. |
| Ligand Depletion | If the receptor concentration is too high, it can deplete the free concentration of the ligand, affecting the results.[31] | Ensure that less than 10% of the added ligand is bound at equilibrium.[31] |
Q6: Could your compound be interfering with the assay technology?
The Problem: The compound itself might be interfering with the detection method, giving a false negative result. This is particularly common in fluorescence- or absorbance-based assays.[32][33][34]
Troubleshooting Protocol:
-
Fluorescence Interference:
-
Issue: The compound may be fluorescent at the excitation/emission wavelengths of the assay, or it may quench the fluorescence of the reporter molecule.[32][33]
-
Test:
-
In a cell-free or enzyme-free version of your assay, add your compound at various concentrations.
-
Measure the fluorescence at the same settings used for the main experiment.
-
A significant signal from the compound alone indicates fluorescence interference. A decrease in the signal of a fluorescent probe in the absence of the biological target suggests quenching.
-
-
Solution: If interference is detected, consider using a different fluorescent probe with shifted wavelengths or switching to an alternative detection method (e.g., luminescence or absorbance).[35]
-
-
Absorbance Interference:
-
Issue: Colored compounds can absorb light at the wavelength used for an absorbance-based assay (e.g., MTT or LDH assays).[24]
-
Test:
-
Measure the absorbance of your compound in the assay buffer at the relevant wavelength.
-
Subtract this background absorbance from your experimental wells.
-
-
-
Luciferase Inhibition (for Luminescence Assays):
-
Issue: Some compounds can directly inhibit the luciferase enzyme used in many reporter and cell viability assays.[32]
-
Test:
-
Run a reaction with purified luciferase enzyme and its substrate in the presence of your compound.
-
A decrease in the luminescent signal indicates direct inhibition.
-
-
Frequently Asked Questions (FAQs)
Q: My compound shows activity in a biochemical assay but not in a cell-based assay. Why?
A: This is a common observation and can be due to several factors. The compound may have poor cell permeability and cannot reach its intracellular target. It could also be rapidly metabolized by the cells into an inactive form, or it might be actively pumped out of the cell by efflux transporters.[36][37][38]
Q: Could the 7-fluoro substitution be the reason for the low activity?
A: It's possible. A fluorine atom can alter the electronic properties, conformation, and binding interactions of a molecule. While often used to improve metabolic stability or binding affinity, in some cases, it can be detrimental to activity. Comparing the activity of this compound with its non-fluorinated analog could provide valuable structure-activity relationship (SAR) insights.
Q: What is the difference between potency and efficacy, and how does it relate to my problem?
A: Potency (e.g., IC50 or EC50) is the concentration of a drug that produces 50% of its maximal effect. Efficacy is the maximal effect a drug can produce. Your compound might be potent but have low efficacy, or it might be a weak binder (low potency). It's important to analyze the full dose-response curve to understand both aspects of its activity.
Q: I'm still not seeing any activity after trying these troubleshooting steps. What's next?
A: If you have rigorously validated your compound and your assay, it is possible that this compound is genuinely inactive against your chosen target under the tested conditions. At this point, you might consider computational approaches like molecular docking to predict potential binding modes (or lack thereof), or you could explore alternative biological targets for this compound.
References
- 1. ijper.org [ijper.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. zenodo.org [zenodo.org]
- 4. ijariit.com [ijariit.com]
- 5. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? | MDPI [mdpi.com]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective MMP-13 Inhibitors: Promising Agents for the Therapy of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are MMP13 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. [PDF] Assay Interference by Aggregation | Semantic Scholar [semanticscholar.org]
- 15. nmxresearch.com [nmxresearch.com]
- 16. Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. labcorp.com [labcorp.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 36. promegaconnections.com [promegaconnections.com]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: 7-Fluorocinnolin-4(1H)-one versus Cinoxacin
A Senior Application Scientist's Guide to Quinolone Antibacterial Agents
This guide provides a detailed comparative analysis of cinoxacin, a first-generation quinolone antibiotic, and 7-Fluorocinnolin-4(1H)-one, a representative of a subsequent investigational class. We will delve into their mechanisms of action, antibacterial spectra, and pharmacokinetic profiles, supported by experimental data and protocols for researchers in drug development.
Introduction: The Evolution from Cinnolines to Fluorocinnolines
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades. The journey began with first-generation agents like nalidixic acid and the structurally related cinoxacin, which belongs to the cinnoline carboxylic acid subclass.[1] These early compounds were primarily effective against Gram-negative bacteria and were largely restricted to treating urinary tract infections (UTIs).[2][3]
The major breakthrough in this field was the introduction of a fluorine atom into the core structure, leading to the development of the highly successful fluoroquinolones.[4][5] This single chemical modification dramatically enhanced the antibacterial spectrum to include Gram-positive organisms and improved pharmacokinetic properties, such as tissue penetration.[6][7] this compound represents a similar effort to improve upon the original cinnoline scaffold of cinoxacin through fluorination. Research into fluorinated cinnoline derivatives aimed to broaden the antibacterial activity and potency beyond that of cinoxacin.[8] This guide compares the established profile of cinoxacin with the investigational potential demonstrated by the fluorinated cinnoline class.
Chemical Structures
The fundamental structural difference between the two molecules is the presence of a fluorine atom on the core ring system of this compound.
-
Cinoxacin: 1-Ethyl-1,4-dihydro-4-oxo[2][9]dioxolo[4,5-g]cinnoline-3-carboxylic acid[9]
-
This compound: Represents a core scaffold where a fluorine atom is substituted at the 7th position of the cinnoline ring.
Mechanism of Action: Targeting Bacterial DNA Replication
Both cinoxacin and fluorinated cinnolines belong to the quinolone class and share a common mechanism of action: the disruption of bacterial DNA synthesis.[10][11] They achieve this by inhibiting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][12]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication.[13] Its inhibition is the primary mechanism of action against Gram-negative bacteria.[1]
-
Topoisomerase IV: This enzyme is responsible for separating interlinked daughter DNA molecules following replication. Its inhibition is a key mechanism of action against Gram-positive bacteria.[12]
First-generation quinolones like cinoxacin are more effective at inhibiting DNA gyrase, which accounts for their predominantly Gram-negative spectrum.[6] The addition of a fluorine atom, as seen in fluoroquinolones and by extension, this compound, typically enhances the inhibitory activity against both DNA gyrase and topoisomerase IV.[6][12] This dual-targeting capability is a primary reason for the broader spectrum of activity seen in fluorinated quinolones.[6] The antibiotic binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands, which leads to double-strand breaks and ultimately, bacterial cell death.[14]
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Cinoxacin. A review of its pharmacological properties and therapeutic efficacy in the treatment of urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinoxacin - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. List of Common Quinolones + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 8. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinoxacin - Wikipedia [en.wikipedia.org]
- 10. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of action of quinolones against Escherichia coli DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Preclinical Validation of 7-Fluorocinnolin-4(1H)-one in Animal Models
This guide provides a comprehensive framework for the preclinical validation of 7-Fluorocinnolin-4(1H)-one, a novel heterocyclic compound with therapeutic potential. Given the limited public data on this specific molecule, this document serves as a strategic comparison of established methodologies for evaluating its efficacy in vivo. We will explore the selection of appropriate animal models, the design of robust experimental protocols, and the interpretation of comparative data, drawing parallels with well-characterized compounds in the fields of oncology and inflammation.
Introduction: The Therapeutic Potential of Cinnolinones
The cinnoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antitumor properties.[1][2] The subject of this guide, this compound, represents a novel entity within this class. The introduction of a fluorine atom at the 7-position is a common strategy in drug design to enhance metabolic stability and binding affinity. While the precise mechanism of action for this compound is yet to be elucidated, its structural similarity to other kinase inhibitors and anti-inflammatory agents suggests two primary avenues for investigation: oncology and inflammation.
Hypothesized Mechanisms of Action:
-
Oncology: Many quinazoline and cinnoline derivatives function as ATP-competitive kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]
-
Inflammation: The core scaffold may also interact with key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, which are validated targets for anti-inflammatory drugs.[4][5][6]
This guide will therefore compare the validation pathways for this compound in both potential therapeutic areas.
Strategic Selection of Animal Models: A Comparative Approach
The choice of an animal model is the most critical step in preclinical validation, as it dictates the clinical relevance of the findings.[4][6] The selection must be guided by the specific research question and the hypothesized mechanism of action.
For Anticancer Activity Evaluation
The goal is to assess the compound's ability to inhibit tumor growth and progression in a living system. The two most common approaches are xenograft models and genetically engineered mouse models (GEMMs).[7]
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Subcutaneous Xenograft | Human tumor cells are injected subcutaneously into immunodeficient mice (e.g., Nude, SCID).[7] | Rapid tumor growth, easy to measure tumor volume, cost-effective. | Lacks a native tumor microenvironment, requires immunodeficient host. | Initial efficacy screening of a large number of compounds. |
| Orthotopic Xenograft | Human tumor cells are implanted into the corresponding organ in immunodeficient mice (e.g., breast cancer cells into the mammary fat pad). | More clinically relevant tumor microenvironment, allows for assessment of metastasis. | Technically more challenging, tumor monitoring can be difficult. | Evaluating efficacy in a more physiologically relevant context. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that more closely mimic human cancer progression.[7] | Intact immune system, accurately models tumor initiation and progression. | Longer study duration, higher cost, model availability can be limited. | Validating targets and understanding mechanisms of action in an immunocompetent setting. |
For Anti-inflammatory Activity Evaluation
Inflammation can be acute or chronic, and different models are required to assess efficacy against each type.[8][9]
| Model Type | Description | Advantages | Disadvantages | Best Suited For |
| Carrageenan-Induced Paw Edema | An irritant (carrageenan) is injected into the paw of a rat or mouse, inducing acute inflammation.[8] | Simple, rapid, highly reproducible. | Only models acute inflammation, not representative of chronic diseases. | Screening for compounds with acute anti-inflammatory and anti-edema effects. |
| Collagen-Induced Arthritis (CIA) | Immunization with collagen type II induces an autoimmune response in mice, mimicking rheumatoid arthritis. | Models a chronic, autoimmune inflammatory disease with a well-characterized immunopathology. | Technically complex, significant animal-to-animal variability. | Evaluating compounds for chronic autoimmune conditions like rheumatoid arthritis. |
| Croton Oil-Induced Ear Edema | A topical irritant is applied to the mouse ear, causing localized inflammation.[9] | Useful for evaluating topically applied anti-inflammatory agents. | Limited to topical administration and localized inflammation. | Assessing the efficacy of topical formulations of this compound. |
Experimental Design and Comparative Data
A robust experimental design is essential for generating reproducible and translatable data. Below are sample study designs for evaluating this compound.
Anticancer Efficacy Study: Subcutaneous Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: A549 (human non-small cell lung cancer).
-
Procedure:
-
Inject 5 x 10^6 A549 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until average volume reaches ~100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 5% DMSO in saline, oral gavage, daily).
-
Group 2: this compound (25 mg/kg, oral gavage, daily).
-
Group 3: this compound (50 mg/kg, oral gavage, daily).
-
Group 4: Standard of Care (e.g., Erlotinib, 50 mg/kg, oral gavage, daily).
-
-
Endpoints:
-
Tumor volume (measured 2-3 times per week).
-
Body weight (as an indicator of toxicity).
-
Tumor weight at the end of the study.
-
Immunohistochemical analysis of tumors for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Hypothetical Comparative Data:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1250 ± 150 | - | +5 |
| This compound (25 mg/kg) | 875 ± 120 | 30 | +3 |
| This compound (50 mg/kg) | 500 ± 90 | 60 | -2 |
| Erlotinib (50 mg/kg) | 450 ± 85 | 64 | -4 |
Anti-inflammatory Efficacy Study: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g).
-
Procedure:
-
Administer treatments orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 1% Tween 80 in saline, p.o.).
-
Group 2: this compound (10 mg/kg, p.o.).
-
Group 3: this compound (30 mg/kg, p.o.).
-
Group 4: Standard of Care (e.g., Indomethacin, 10 mg/kg, p.o.).
-
-
Endpoints:
-
Paw volume (mL).
-
Percent inhibition of edema.
-
Hypothetical Comparative Data:
| Treatment Group | Paw Edema Volume at 3h (mL) | Percent Inhibition of Edema at 3h (%) |
| Vehicle Control | 1.25 ± 0.15 | - |
| This compound (10 mg/kg) | 0.90 ± 0.10 | 28 |
| This compound (30 mg/kg) | 0.65 ± 0.08 | 48 |
| Indomethacin (10 mg/kg) | 0.55 ± 0.07 | 56 |
Visualizing Workflows and Pathways
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Xenograft Study Workflow
Caption: Standard workflow for an in vivo anticancer efficacy study using a xenograft model.
Detailed Experimental Protocols
Protocol: Subcutaneous Xenograft Model
-
Materials: Athymic nude mice, desired human tumor cell line, cell culture medium, Matrigel, sterile PBS, syringes, calipers.
-
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mouse. Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank.
-
Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
Treatment: Prepare dosing solutions daily. Administer treatments as specified in the study design (e.g., oral gavage).
-
Euthanasia and Necropsy: At the end of the study, euthanize mice. Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemistry.
-
Protocol: Carrageenan-Induced Paw Edema
-
Materials: Wistar rats, 1% carrageenan solution, plethysmometer, oral gavage needles.
-
Procedure:
-
Fasting: Fast animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Dosing: Administer the vehicle, this compound, or a standard drug (e.g., Indomethacin) by oral gavage.
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume. Calculate the percentage inhibition of edema compared to the vehicle control group.
-
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the preclinical validation of this compound. By leveraging established animal models for oncology and inflammation, researchers can efficiently determine the primary therapeutic potential of this novel compound. Positive results in these initial screening models would justify progression to more complex, clinically relevant models, such as orthotopic or genetically engineered mouse models for cancer, and chronic disease models for inflammation. Subsequent studies should also focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling and toxicology assessments to build a comprehensive preclinical data package.
References
- 1. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development … [ouci.dntb.gov.ua]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. ijpsr.com [ijpsr.com]
The 7-Fluorocinnolin-4(1H)-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Bioactive Analogs
Introduction: The Significance of the Cinnoline Nucleus in Drug Discovery
The cinnoline (1,2-benzodiazine) ring system is a privileged scaffold in medicinal chemistry, recognized for its ability to form the structural core of compounds with a vast array of pharmacological activities.[1] As a bioisostere of quinoline and isoquinoline, the cinnoline nucleus has been successfully incorporated into agents demonstrating anticancer, antibacterial, antifungal, anti-inflammatory, and anxiolytic properties.[1][2] The introduction of a fluorine atom, particularly at the 7-position, is a common strategy in modern drug design to enhance metabolic stability, improve target binding affinity through unique electronic interactions, and modulate physicochemical properties like lipophilicity, thereby optimizing pharmacokinetic profiles.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs based on the 7-Fluorocinnolin-4(1H)-one core. Due to the nascent stage of dedicated SAR studies on this specific scaffold, we will draw comparative insights from its close structural bioisosteres, the 7-fluoro-4-anilinoquinolines and -quinazolines, for which more extensive biological data is available. These related scaffolds serve as a robust proxy, allowing for the elucidation of key structural determinants for biological activity, primarily focusing on anticancer and kinase inhibitory effects.
The 7-Fluoro Substituent: An Anchor for Potency
The placement of a fluorine atom at the C-7 position of the core heterocyclic ring is a critical design choice. Fluorine, being the most electronegative element, imparts a significant electronic effect on the aromatic system. This can influence the pKa of the heterocyclic nitrogens, potentially affecting the molecule's interaction with target proteins and its accumulation in specific cellular compartments.[1] In the analogous 4-aminoquinoline series, electron-withdrawing groups at the 7-position have been shown to be crucial for potent activity.[1] While 7-chloro, -bromo, and -iodo analogs often show high potency, 7-fluoro analogs consistently demonstrate significant biological activity, offering a metabolically more stable alternative to other halogens.[2][3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs can be systematically modulated by introducing various substituents at several key positions. The following sections dissect the SAR at these positions, primarily referencing data from analogous 7-fluoro-4-anilinoquinoline scaffolds evaluated for anticancer activity.
Position 4: The Gateway to Target Engagement
The C-4 position is paramount for activity, typically featuring a substituted aniline ring that projects into the active site of target enzymes, such as protein kinases. The nature of this aniline moiety dramatically influences potency and selectivity.
-
Substitution on the Anilino Ring:
-
Small, Lipophilic Groups: The introduction of small alkyl groups, such as methyl or isopropyl, on the aniline ring is generally favorable. For instance, a 3-isopropyl group on the aniline ring of a 7-fluoro-4-anilinoquinoline analog resulted in potent cytotoxic activity against BGC-823 gastric cancer cells (IC₅₀ = 4.65 µM).[2] This suggests the presence of a hydrophobic pocket in the target protein that accommodates these groups.
-
Electron-Donating Groups: Methoxy (-OCH₃) groups are well-tolerated and can enhance activity. A 7-fluoro-4-anilinoquinoline bearing a 3,4,5-trimethoxyaniline moiety showed excellent cytotoxicity against BGC-823 cells (IC₅₀ = 3.63 µM).[2]
-
Halogens: Halogen substitution on the aniline ring yields variable results. While a 3-chloro-4-fluoroaniline substituent confers potent activity, the precise placement is critical for optimizing interactions within the kinase hinge region.[2]
-
Table 1: SAR at the C-4 Anilino Position of 7-Fluoroquinoline Analogs against Cancer Cell Lines
| Compound ID (Reference) | C-4 Substituent (Anilino Moiety) | IC₅₀ vs. BGC-823 (µM)[2] | IC₅₀ vs. HeLa (µM)[2] |
|---|---|---|---|
| 1a | 3-Chloro-4-fluoroaniline | 6.25 | 13.21 |
| 1c | 3-Ethynylaniline | 5.12 | 11.03 |
| 1f | 3,4,5-Trimethoxyaniline | 3.63 | 10.18 |
| 2i (Analog) | 3-Isopropylaniline | 4.65 | 7.15 |
| Gefitinib (Control) | - | 19.27 | 17.12 |
Note: Compound 2i is an 8-methoxy analog but is included to show the potent effect of the isopropyl group.
Position 1 (N-1): Modulating Solubility and Cell Penetration
The N-1 position of the cinnolinone ring offers a prime vector for modification to tune physicochemical properties without directly interfering with the key pharmacophore interactions at C-4.
-
Alkyl Substituents: Small, unbranched alkyl chains can enhance lipophilicity and cell membrane permeability.
-
Polar Groups: Introduction of polar substituents, such as hydroxyethyl or aminoalkyl groups, can improve aqueous solubility, which is often a challenge for planar heterocyclic compounds. In related quinolone antibacterials, the nature of the N-1 substituent was found to be strongly dependent on STERIMOL length and width parameters for optimal activity.[4]
Position 3: Fine-Tuning Potency
The C-3 position is adjacent to the critical C-4 pharmacophore and substitutions here can influence the orientation of the C-4 side chain.
-
Small Groups: Introduction of small groups like acetyl has been a key step in the synthesis of related quinolinone intermediates.[5] For example, 3-acetyl-6-fluoro-1H-cinnoline-4-one is a known synthetic intermediate, suggesting this position is amenable to modification.[6] Larger groups may cause steric hindrance, disrupting the optimal binding conformation.
The logical relationship for SAR can be visualized as follows:
Caption: Key positions on the this compound core for SAR modification.
Experimental Methodologies
The development and evaluation of novel analogs require robust and reproducible experimental protocols. The following sections detail the general synthesis and biological evaluation workflows.
General Synthetic Pathway
The synthesis of this compound analogs typically starts from a readily available fluorinated aniline precursor. A common and effective route is the Richter cyclization.
Caption: General workflow for the synthesis of this compound analogs.
Step-by-Step Protocol (Richter Cyclization Example):
-
Diazotization: 4-Fluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise to form the corresponding diazonium salt.
-
Coupling: The cold diazonium salt solution is slowly added to a basic solution of a coupling partner, such as ethyl acetoacetate, to form an arylhydrazone intermediate.
-
Cyclization: The isolated arylhydrazone is heated in a dehydrating/acidic medium, such as polyphosphoric acid (PPA) or using a Lewis acid like aluminum chloride in a high-boiling solvent.[6] This promotes intramolecular electrophilic cyclization to form the this compound ring system.
-
Further Modification: The core scaffold can then be subjected to further reactions. For example, the N-1 position can be alkylated using an appropriate alkyl halide in the presence of a base like potassium carbonate. The C-4 position, if it's a hydroxyl group from the cyclization, can be converted to a chloro group using phosphoryl chloride, followed by nucleophilic substitution with a desired aniline.[7]
Biological Evaluation: In Vitro Assays
1. Kinase Inhibition Assay (Generic Protocol)
-
Rationale: To determine the direct inhibitory effect of the analogs on a specific protein kinase (e.g., EGFR, VEGFR-2), which are common targets for this class of compounds.[8] This assay quantifies the IC₅₀ value, a measure of inhibitor potency.
-
Protocol:
-
A reaction buffer containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP is prepared.
-
The test compound is serially diluted in DMSO and added to the reaction wells.
-
The kinase reaction is initiated by adding a mixture of ATP and MgCl₂.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay) where the amount of ADP produced is correlated with kinase activity.
-
Data is plotted as percent inhibition versus compound concentration, and the IC₅₀ value is calculated using a non-linear regression model.
-
2. Cell Viability (MTT) Assay
-
Rationale: To assess the cytotoxic or cytostatic effect of the compounds on cancer cell lines. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Protocol:
-
Cancer cells (e.g., BGC-823, HeLa) are seeded into 96-well plates and allowed to adhere overnight.[2]
-
The cells are treated with serial dilutions of the test compounds and incubated for a period of 48-72 hours.
-
After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or acidic isopropanol).
-
The absorbance of the solution is measured using a plate reader at a wavelength of ~570 nm.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by comparing the absorbance of treated wells to untreated control wells.
-
Caption: Workflow for the biological evaluation of this compound analogs.
Conclusion and Future Perspectives
The structure-activity relationship for this compound analogs, inferred from closely related heterocyclic systems, underscores the critical importance of the C-4 substituent for target engagement. Specifically, an anilino moiety decorated with small hydrophobic or electron-donating groups is highly favorable for potent anticancer activity. The C-7 fluoro group serves as a valuable bioisosteric replacement for other halogens, likely enhancing metabolic stability while maintaining the necessary electronic profile for high potency.
Future work should focus on building a dedicated library of this compound analogs to confirm these extrapolated SAR trends. Systematic exploration of substituents at the N-1 position is warranted to optimize solubility and pharmacokinetic parameters. Furthermore, screening these novel compounds against a broad panel of kinases will be essential to understand their selectivity profile and identify lead candidates for further preclinical development. The inherent versatility of the cinnoline scaffold, combined with the favorable properties of fluorine, ensures that this class of compounds will remain an exciting area for drug discovery research.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Multi-Pronged Approach to Deconvoluting Target Engagement of Novel Bioactive Molecules: A Guide Featuring 7-Fluorocinnolin-4(1H)-one
In the landscape of contemporary drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the unambiguous confirmation of target engagement—demonstrating that a molecule directly interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive framework for cross-validating the target engagement of a novel bioactive compound, using the hypothetical molecule 7-Fluorocinnolin-4(1H)-one as an illustrative case study.
The Crucial First Step: From Phenotypic Hit to Target Deconvolution
Imagine this compound has emerged as a potent inhibitor of cancer cell proliferation in a phenotypic screen. While this is a promising start, the fundamental question remains: what is the direct molecular target of this compound? Answering this is paramount for several reasons: it informs lead optimization, predicts potential on- and off-target toxicities, and is a prerequisite for developing a deeper mechanistic understanding of the compound's therapeutic effect.[1][2]
Our investigative journey will be guided by the principle of methodological orthogonality. We will employ a combination of biophysical and cell-based assays to not only identify the target but also to characterize the binding kinetics and cellular context of the interaction.
A Triad of Technologies for Robust Target Validation
We will focus on three powerful and widely adopted techniques for target deconvolution and validation:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method that assesses target engagement in intact cells or cell lysates by measuring changes in protein thermal stability upon ligand binding.[3][4][5]
-
NanoBRET™ Target Engagement Assay: A live-cell assay based on bioluminescence resonance energy transfer (BRET) that allows for the quantitative measurement of compound binding to a specific target protein in real-time.[6][7][8][9][10]
-
Chemoproteomics: An unbiased approach that utilizes chemical probes or relies on intrinsic protein stability changes to identify the targets of a small molecule on a proteome-wide scale.[1][11][12]
The following sections will delve into the principles of each technique, provide detailed experimental protocols, and discuss how the data from each can be integrated to build a cohesive target engagement profile for this compound.
Cellular Thermal Shift Assay (CETSA®): Probing Target Stabilization
Principle: The fundamental concept behind CETSA is that the binding of a ligand, such as our this compound, to its target protein often increases the protein's resistance to thermal denaturation.[3][13] By heating cells or cell lysates to a range of temperatures, we can generate a "melting curve" for a protein of interest. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[3][5][14]
Why it's a cornerstone of target validation: CETSA is label-free, can be performed in a physiologically relevant environment (intact cells), and does not require modification of the compound, thus preserving its native bioactivity.[4][5][13]
Experimental Workflow & Protocol
Caption: CETSA experimental workflow for target engagement validation.
Step-by-Step Protocol:
-
Cell Culture: Grow the cancer cell line from the initial phenotypic screen in appropriate culture conditions to 80-90% confluency.
-
Compound Treatment: Harvest the cells and resuspend them in a suitable buffer. Treat the cell suspension with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Aliquoting: Distribute the treated and vehicle control cell suspensions into PCR tubes for each temperature point to be tested.
-
Heating: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.[15]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is then quantified. Western blotting is a common method, though techniques like mass spectrometry can be used for proteome-wide analysis.[14][15]
-
Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and, therefore, target engagement.
Comparative Data Interpretation
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Interpretation |
| Apparent Melting Temp (Tagg) | 52°C | 58°C | A significant thermal shift (ΔTagg = +6°C) indicates strong target engagement and stabilization by the compound. |
| Protein Abundance at 56°C | ~20% Soluble | ~85% Soluble | At this temperature, the compound is clearly protecting the target protein from denaturation and aggregation. |
NanoBRET™ Target Engagement Assay: Real-Time Monitoring in Live Cells
Principle: The NanoBRET™ assay is a proximity-based method that measures the binding of a small molecule to a target protein in live cells.[8] The target protein is fused to a bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer molecule that reversibly binds to the target protein serves as the energy acceptor. When the tracer is bound, its proximity to the NanoLuc® enzyme allows for Bioluminescence Resonance Energy Transfer (BRET). A test compound, like this compound, that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal. This displacement is measured in real-time and can be used to determine compound affinity and residence time.[6][7][9][10]
Why it provides a new dimension of insight: Unlike CETSA, which measures a downstream consequence of binding (stabilization), NanoBRET™ directly measures the binding event itself in living cells, providing quantitative data on affinity and kinetics under physiological conditions.[8][9][10]
Experimental Workflow & Protocol
Caption: NanoBRET™ target engagement experimental workflow.
Step-by-Step Protocol:
-
Vector Construction & Transfection: Clone the gene of the putative target protein into a vector that creates an N- or C-terminal fusion with NanoLuc® luciferase. Transfect this construct into a suitable cell line (e.g., HEK293 cells).
-
Cell Plating: Seed the transfected cells into a multi-well assay plate (e.g., 96- or 384-well).
-
Compound Addition: Prepare serial dilutions of this compound and add them to the wells.
-
Tracer Addition: Add the specific, cell-permeable fluorescent tracer for the target protein to the wells.
-
Substrate Addition: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.
-
BRET Measurement: Immediately measure the luminescence signal at two wavelengths (one for the donor, one for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to generate a dose-response curve and determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Comparative Data Interpretation
| Compound | Cellular Target Affinity (IC50) | In Vitro Biochemical Assay (Ki) | Interpretation |
| This compound | 50 nM | 25 nM | The close correlation between the cellular affinity (NanoBRET™) and the in vitro potency against the purified target protein strongly suggests that the compound effectively engages the target in a live-cell context. |
| Alternative Compound X | >10 µM | 30 nM | A significant discrepancy indicates poor cell permeability or active efflux of Compound X, making it a less viable candidate despite its high in vitro potency. |
Chemoproteomics: An Unbiased, Proteome-Wide Perspective
Principle: Chemoproteomics encompasses a range of techniques designed to identify the interaction partners of a small molecule across the entire proteome. This is particularly valuable when the target of a phenotypic hit is unknown. Two main strategies are commonly employed:
-
Affinity-Based Chemoproteomics: This method involves synthesizing an analog of this compound that incorporates a reactive group (for covalent labeling) or an affinity tag (for pull-down experiments). This "chemical probe" is used to capture its binding partners from a cell lysate, which are then identified by mass spectrometry.[11][12]
-
Stability-Based Chemoproteomics (e.g., Thermal Proteome Profiling - TPP): This is essentially a proteome-wide extension of CETSA. It measures the changes in thermal stability for thousands of proteins in response to compound treatment, allowing for the identification of on- and off-targets without modifying the compound.[1]
Why it is essential for comprehensive validation: This unbiased approach can confirm the intended target, reveal unexpected off-targets that might explain side effects or polypharmacology, and deconvolve the targets of compounds discovered through phenotypic screening.[1][2]
Experimental Workflow & Protocol (Stability-Based TPP)
Caption: Thermal Proteome Profiling (TPP) workflow for unbiased target identification.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Thermal Profiling: Aliquot the treated cells and heat them across a wide temperature range, similar to CETSA.
-
Protein Extraction: Lyse the cells and separate the soluble protein fractions from the aggregated pellets for each temperature point.
-
Sample Preparation for MS: Prepare the soluble protein samples for mass spectrometry. This typically involves protein digestion into peptides.
-
Isobaric Labeling: Label the peptides from each temperature point with isobaric mass tags (e.g., TMT10). This allows multiple samples to be combined and analyzed in a single mass spectrometry run, improving throughput and quantification accuracy.[11]
-
LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins across all temperature points and treatment conditions. Generate melting curves for each identified protein and apply statistical analysis to identify those proteins that exhibit a significant thermal shift in the presence of this compound. These are your high-confidence target candidates.
Comparative Data Interpretation
| Protein Identified by TPP | Thermal Shift (ΔTagg) | Biological Function | Interpretation |
| Kinase A | +7.2°C | Cell cycle progression | A very strong and significant shift identifies Kinase A as the primary target of this compound, consistent with the compound's anti-proliferative phenotype. |
| Metabolic Enzyme B | +2.1°C | Glucose metabolism | A minor but reproducible shift suggests a potential secondary or off-target interaction that may warrant further investigation. |
| All other ~8000 proteins | No significant shift | Various | The lack of shifts across the proteome indicates high selectivity of the compound for its primary target. |
Synthesizing the Evidence: A Holistic View of Target Engagement
By integrating the results from CETSA, NanoBRET™, and Chemoproteomics, we can construct a powerful and self-validating case for the target engagement of this compound.
-
Chemoproteomics provides the initial, unbiased discovery of "Kinase A" as the top candidate target.
-
CETSA , performed using a specific antibody for Kinase A, confirms that this compound induces a significant thermal shift, validating the hit from the proteome-wide screen in a targeted manner.
-
The NanoBRET™ assay, developed for Kinase A, provides the final piece of the puzzle: quantitative, real-time confirmation of binding in live cells, yielding a cellular affinity value that can be directly correlated with the compound's functional potency.
This layered, cross-validating approach provides the highest level of confidence in target identification, moving this compound from a phenotypic "hit" to a mechanistically understood "lead." This robust understanding is the bedrock upon which successful, rational drug development programs are built.
References
- 1. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. news-medical.net [news-medical.net]
- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [promega.jp]
- 8. news-medical.net [news-medical.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 11. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Fluoroquinolones
A Note on 7-Fluorocinnolin-4(1H)-one: Initial searches for specific in vitro and in vivo efficacy data on this compound did not yield sufficient publicly available experimental results to construct a comprehensive comparative guide. Cinnoline derivatives are a promising class of heterocyclic compounds with a wide range of reported biological activities, including antimicrobial and anti-inflammatory effects.[1][2][3] However, for the purpose of this in-depth technical guide, we will pivot to a structurally related and extensively studied class of compounds: the fluoroquinolones. This allows for a robust comparison based on a wealth of available experimental data, fulfilling the core requirements for a detailed scientific guide.
Introduction to Fluoroquinolones: A Tale of Two Targets
Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and excellent bioavailability.[4][5] Their efficacy stems from a unique mechanism of action: the direct inhibition of bacterial DNA synthesis.[2][4] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][6]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA.[1][2] This action blocks the movement of the replication fork and leads to the generation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[2][6]
The relative affinity of a specific fluoroquinolone for DNA gyrase versus topoisomerase IV often dictates its spectrum of activity. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme.[1] Newer generation fluoroquinolones have been optimized to exhibit potent dual-targeting activity, which can help to overcome resistance.[7]
Visualizing the Fluoroquinolone Mechanism of Action
The following diagram illustrates the dual-targeting mechanism of fluoroquinolones in bacterial cells.
Caption: Fluoroquinolone Inhibition of Bacterial DNA Replication.
In Vitro Efficacy: A Quantitative Comparison
The primary metric for the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[3][8][9] A lower MIC value indicates greater potency.[8]
The following table summarizes the MIC values (in µg/mL) for two representative fluoroquinolones, Ciprofloxacin (a second-generation agent) and Levofloxacin (a third-generation agent), against common Gram-positive and Gram-negative pathogens.
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Primary Target |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 2.0 | Topoisomerase IV |
| Streptococcus pneumoniae | 1.0 | 2.0 | Topoisomerase IV | |
| Escherichia coli | ≤0.03 | 0.06 | DNA Gyrase | |
| Pseudomonas aeruginosa | 0.25 | 1.0 | DNA Gyrase | |
| Levofloxacin | Staphylococcus aureus | 0.5 | 1.0 | Topoisomerase IV |
| Streptococcus pneumoniae | 1.0 | 1.0 | Topoisomerase IV | |
| Escherichia coli | ≤0.03 | 0.06 | DNA Gyrase | |
| Pseudomonas aeruginosa | 0.5 | 2.0 | DNA Gyrase |
Data compiled from multiple sources.[5][10][11] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Analysis of In Vitro Data:
-
Gram-Negative Activity: Ciprofloxacin generally exhibits greater potency against Pseudomonas aeruginosa compared to levofloxacin, as indicated by its lower MIC values.[5][10] Both agents are highly active against Enterobacteriaceae like E. coli.
-
Gram-Positive Activity: Levofloxacin and newer-generation fluoroquinolones show enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, compared to older agents like ciprofloxacin.[5][10][12]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration of an antibiotic.[3][9][13]
Caption: Standardized Broth Microdilution Workflow for MIC Testing.
Step-by-Step Methodology:
-
Prepare Antibiotic Dilutions: A two-fold serial dilution of the fluoroquinolone is prepared in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[9] This creates a gradient of antibiotic concentrations.
-
Standardize Bacterial Inoculum: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[9]
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 35-37°C for 16 to 20 hours under ambient air conditions.[9]
-
Result Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[3][8]
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro data is crucial for determining a compound's intrinsic activity, in vivo studies are essential to understand its efficacy in a complex biological system.[14][15][16] Animal models of infection allow for the evaluation of a drug's pharmacokinetics (PK) and pharmacodynamics (PD) and its ability to resolve an infection.[14][17]
Commonly used models include murine models of pneumonia, sepsis (systemic infection), and urinary tract infections.[17][18][19][20]
Comparative In Vivo Efficacy Data
The following table summarizes representative efficacy data for ciprofloxacin and levofloxacin in murine infection models. The 50% protective dose (PD₅₀) or effective dose (ED₅₀) is a common metric, representing the dose required to protect 50% of the infected animals from death.
| Antibiotic | Animal Model | Pathogen | Efficacy Metric (PD₅₀/ED₅₀ mg/kg) | Reference |
| Ciprofloxacin | Murine Pneumonia | Streptococcus pneumoniae | 25.52 | [18][21][22] |
| Murine Sepsis | Pseudomonas aeruginosa | 2.34 - 11.22 | [23][24] | |
| Levofloxacin | Murine Pneumonia | Streptococcus pneumoniae | Dose-dependent eradication at 120 mg/kg/day | [25] |
| Murine Sepsis | Pseudomonas aeruginosa | 2.09 - 13.80 | [23][24] |
Analysis of In Vivo Data:
-
Pharmacokinetics Matter: The superior efficacy of levofloxacin in the murine pneumonia model, despite similar MICs to ciprofloxacin for the tested strain, was attributed to its better oral absorption and higher lung tissue penetration in mice.[25] This highlights the critical interplay between a drug's intrinsic potency (MIC) and its pharmacokinetic properties.
-
PK/PD Parameters: For fluoroquinolones, the ratio of the 24-hour Area Under the Curve (AUC) to the MIC (AUC/MIC) is often the key pharmacodynamic parameter that correlates with efficacy.[26][27] This means that not just the peak concentration, but the total drug exposure over time relative to the pathogen's susceptibility, is crucial for a successful outcome.
Experimental Protocol: Murine Pneumonia Model
This protocol outlines a general workflow for establishing and evaluating antibiotic efficacy in a mouse model of bacterial pneumonia.[19][25]
Caption: Workflow for a Murine Bacterial Pneumonia Efficacy Model.
Step-by-Step Methodology:
-
Animal Acclimatization: Mice (e.g., BALB/c or CBA/J strains) are acclimatized to the laboratory environment.[26][28]
-
Infection Induction: Animals are anesthetized, and a defined inoculum of the bacterial pathogen (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa) is administered directly into the lungs, typically via the intranasal or intratracheal route.[19][25]
-
Treatment Administration: At a specified time post-infection (e.g., 4 hours), treatment is initiated. The fluoroquinolone is administered via a relevant route (e.g., oral gavage or subcutaneous injection) at various dose levels. A control group receives a vehicle (e.g., saline).[25][26]
-
Monitoring: Animals are monitored regularly for clinical signs of illness and survival over a set period (e.g., 7 days).
-
Endpoint Analysis: The primary endpoint is often survival. Secondary endpoints can include determining the bacterial load (CFU) in the lungs and spleen at specific time points and histopathological analysis of lung tissue to assess inflammation and damage.[19][25]
Bridging In Vitro and In Vivo: The Path to Clinical Relevance
The ultimate goal of preclinical assessment is to predict clinical success. The data gathered from in vitro susceptibility testing and in vivo animal models are complementary and essential. In vitro MICs define the potency of a compound against a specific pathogen, while in vivo models reveal how pharmacokinetics and host factors modulate that activity. A successful antibacterial candidate must demonstrate not only potent intrinsic activity but also a favorable pharmacokinetic profile that allows it to reach and maintain effective concentrations at the site of infection.[14] The comparative analysis of fluoroquinolones clearly demonstrates that while ciprofloxacin may be more potent in vitro against certain Gram-negative bacteria, the superior pharmacokinetics of levofloxacin can lead to better outcomes in specific in vivo models, such as pneumonia.[25] This underscores the necessity of an integrated approach in drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of fluoroquinolones against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methods | MI [microbiology.mlsascp.com]
- 14. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How animal research is helping fight antibiotic resistance | Imperial News | Imperial College London [imperial.ac.uk]
- 16. ibtbioservices.com [ibtbioservices.com]
- 17. Evaluation of quinolones in experimental animal models of infections | Semantic Scholar [semanticscholar.org]
- 18. journals.asm.org [journals.asm.org]
- 19. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of the efficacy of ciprofloxacin against Streptococcus pneumoniae by using a mouse protection model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo oral efficacy of levofloxacin for treatment of systemic Pseudomonas aeruginosa infections in a murine model of septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Therapeutic effect of oral levofloxacin, ciprofloxacin, and ampicillin on experimental murine pneumonia caused by penicillin intermediate Streptococcus pneumoniae for which the minimum inhibitory concentrations of the quinolones are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetics/Pharmacodynamics (PK/PD) of Ciprofloxacin in the Complicated Urinary Tract Infection (cUTI) Model in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pharmacodynamic activities of ciprofloxacin and sparfloxacin in a murine pneumococcal pneumonia model: relevance for drug efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnolinones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnolinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] A key strategy in the optimization of such scaffolds is the introduction of fluorine atoms, a modification known to profoundly influence a molecule's physicochemical and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated cinnolinones, offering experimental insights and data-driven comparisons to inform rational drug design and development.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The strategic incorporation of fluorine into a drug candidate is a well-established approach to enhance its therapeutic potential.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[2]
-
Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity (logP), which is a critical factor for membrane permeability and target engagement. The effect is position-dependent, with single fluorine substitutions often increasing lipophilicity, while polyfluorination can decrease it.[2]
-
Target Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, potentially leading to enhanced binding interactions with the target protein through favorable electrostatic or hydrogen bonding interactions.
-
Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH. This can impact solubility, permeability, and off-target interactions.[2]
This guide will explore these effects within the context of the cinnolinone scaffold, providing a comparative framework for researchers.
Synthesis of Fluorinated and Non-Fluorinated Cinnolinones
The synthesis of the cinnolinone core can be achieved through various methods, with the Richter cinnoline synthesis being a classical approach.[3] This involves the cyclization of an alkyne precursor. Modern approaches often utilize transition-metal-catalyzed reactions to construct the heterocyclic system.
General Synthesis of 4-Cinnolinones
A common route to 4-cinnolinone involves the cyclization of appropriately substituted anilines. For instance, the reaction of an aniline with a β-ketoester can lead to the formation of the cinnolinone ring system.
Experimental Protocol: Synthesis of 4-Cinnolinone (General)
A general, non-optimized protocol for the synthesis of a 4-cinnolinone derivative is as follows:
-
Step 1: Diazotization of an o-aminophenyl derivative. The starting aniline is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
Step 2: Intramolecular cyclization. The diazonium salt solution is then treated with a suitable cyclizing agent, often with heating, to facilitate the formation of the cinnolinone ring.
-
Step 3: Purification. The crude product is purified by recrystallization or column chromatography to yield the desired 4-cinnolinone.
Synthesis of 6-Fluoro-4-Cinnolinone
The synthesis of a fluorinated cinnolinone, such as 6-fluoro-4-cinnolinone, follows a similar strategy, starting with a fluorinated aniline precursor. For example, 3-chloro-4-fluoroaniline can be used as a starting material to introduce the fluorine at the 6-position of the cinnoline ring.
Experimental Protocol: Synthesis of 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one [4]
-
Step 1: Coupling and diazotization. 3-chloro-4-fluoro aniline undergoes a coupling and diazotization reaction.
-
Step 2: Cyclic condensation. The resulting intermediate undergoes a cyclic condensation reaction to yield 3-acetyl-7-chloro-6-fluoro cinnoline-4(1H)-one.
Comparative Physicochemical Properties
| Property | Non-Fluorinated Cinnolinone (Predicted) | Fluorinated Cinnolinone (Predicted) | Rationale for Change |
| Molecular Weight | Lower | Higher | Addition of fluorine atom(s). |
| pKa | Higher | Lower | The electron-withdrawing nature of fluorine reduces the basicity of the nitrogen atoms.[2] |
| Lipophilicity (clogP) | Varies | Generally higher (for monofluorination) | The lipophilic nature of the fluorine atom typically increases the overall lipophilicity.[2] |
| Aqueous Solubility | Varies | Generally lower | Increased lipophilicity often correlates with decreased aqueous solubility. |
Table 1: Predicted Comparative Physicochemical Properties of Non-Fluorinated vs. Fluorinated Cinnolinones.
Experimental Protocol: Determination of Lipophilicity (logP) by RP-HPLC
The lipophilicity of a compound can be experimentally determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Preparation of Standards: A series of compounds with known logP values are prepared as standards.
-
HPLC Analysis: The test compounds (fluorinated and non-fluorinated cinnolinones) and standards are injected onto a C18 reverse-phase column. An isocratic mobile phase (e.g., a mixture of acetonitrile and water) is used for elution.
-
Data Analysis: The retention time (t_R) for each compound is recorded. A calibration curve is generated by plotting the known logP values of the standards against their log k' values (k' = (t_R - t_0) / t_0, where t_0 is the dead time). The logP of the test compounds can then be determined from their retention times using the calibration curve.
Comparative Biological Activity
The ultimate goal of fluorination in drug design is often to enhance biological activity and improve the therapeutic index.
Antibacterial Activity
A study on fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids demonstrated that some of these compounds exhibited a broader spectrum and more potent antibacterial activity than the non-fluorinated analog, cinoxacin.[4] However, their activity was still inferior to that of the highly potent fluoroquinolone, norfloxacin.[4] This suggests that while fluorination can be beneficial, the overall substitution pattern is crucial for achieving high potency.
| Compound | Organism | MIC (µg/mL) |
| Cinoxacin (Non-fluorinated) | E. coli | 0.78 |
| S. aureus | >100 | |
| Fluorinated Cinnolinone Derivative (Example) | E. coli | 0.39 |
| S. aureus | 12.5 | |
| Norfloxacin (Fluoroquinolone) | E. coli | 0.05 |
| S. aureus | 0.39 |
Table 2: Comparative Antibacterial Activity (MIC) of a Non-Fluorinated Cinnolinone (Cinoxacin) and a Representative Fluorinated Derivative. (Data adapted from[4])
Anticancer Activity
In a study on fluorinated analogues of lepidilines, which share a heterocyclic core, the introduction of fluorine, fluoroalkyl, or fluoroalkoxy substituents was found to amplify cytotoxic properties against cancer cell lines.[5] For instance, fluorinated lepidiline analogues showed significantly higher cytotoxicity against HeLa cells compared to the natural, non-fluorinated lepidiline A.[5] This suggests that fluorinated cinnolinones may also exhibit enhanced anticancer activity.
Metabolic Stability: A Key Advantage of Fluorination
One of the most significant benefits of fluorination is the enhancement of metabolic stability. The strong C-F bond is less prone to cleavage by metabolic enzymes, leading to a longer half-life in the body.
A study on fluorinated and non-fluorinated isoquinoline-based PARP inhibitors provides a relevant comparison. While specific data for the cinnolinone core is limited, the principles are transferable.
| Compound | Substitution | Metabolic Stability (HLM t1/2, min) |
| Isoquinoline Analog 1a | H | Not Reported |
| Isoquinoline Analog 1b | 7-F | Not Reported |
Table 3: Comparative Metabolic Stability of a Non-Fluorinated and a Fluorinated Isoquinoline. (Data adapted from[6]) While the half-life was not reported in this specific study, it is a general principle that fluorination at a metabolically labile position increases the half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM) [7]
This assay measures the rate of metabolism of a compound by liver enzymes.
-
Incubation: The test compound (fluorinated or non-fluorinated cinnolinone) is incubated with human liver microsomes and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t_1/2) and intrinsic clearance (CL_int) are calculated from the rate of disappearance of the parent compound.
In Vivo Efficacy and Toxicity: The Ultimate Test
While in vitro data provides valuable insights, the true test of a drug candidate's potential lies in its in vivo performance. Direct head-to-head in vivo comparisons of fluorinated and non-fluorinated cinnolinones are scarce in publicly available literature. However, studies on other fluorinated compounds have shown that improved metabolic stability and potency can translate to enhanced in vivo efficacy.[8]
It is also crucial to assess the toxicity profile. While fluorination can improve a drug's safety by blocking the formation of toxic metabolites, the potential for the release of fluoride ions or the formation of other toxic fluorinated metabolites must be considered.[9] Toxicity studies in animal models are essential to evaluate the overall risk-benefit profile of a fluorinated drug candidate.[10]
Conclusion: A Strategic Tool for Cinnolinone Optimization
The comparative analysis of fluorinated and non-fluorinated cinnolinones reveals that the strategic incorporation of fluorine is a powerful tool for medicinal chemists. Fluorination can favorably modulate key physicochemical properties, leading to enhanced biological activity and improved metabolic stability.
However, the effects of fluorination are highly context-dependent, relying on the position and number of fluorine atoms, as well as the overall molecular architecture. Therefore, a systematic approach involving the synthesis and evaluation of a focused library of fluorinated analogs is essential for successful drug optimization. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to rationally design and develop the next generation of cinnolinone-based therapeutics with superior efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cinnoline - Wikipedia [en.wikipedia.org]
- 4. Fluorocinnoline derivatives. II. Synthesis and antibacterial activity of fluorinated 1-alkyl-1,4-dihydro-4-oxocinnoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 7-Fluorocinnolin-4(1H)-one with Known Kinase Inhibitors in Oncology
A Technical Guide for Researchers in Drug Development
In the landscape of oncological drug discovery, the relentless pursuit of novel small molecules with improved efficacy and selectivity is paramount. The cinnoline scaffold has emerged as a promising heterocyclic core, with various derivatives demonstrating significant potential as anticancer agents.[][2] This guide introduces 7-Fluorocinnolin-4(1H)-one , a novel synthetic compound, and provides a direct head-to-head comparison with two clinically established kinase inhibitors: Gefitinib , an Epidermal Growth Factor Receptor (EGFR) inhibitor, and Trametinib , a MEK1/2 inhibitor.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in established experimental protocols. We will explore the compound's performance through the lens of in-vitro kinase inhibition and cell-based anti-proliferative assays, providing a framework for evaluating its potential as a targeted cancer therapeutic.
The Rationale for Kinase-Targeted Comparison
The RAS/RAF/MEK/ERK signaling pathway is one of the most critical cascades in intracellular signaling, regulating cell proliferation, differentiation, and survival.[][3] Its aberrant activation, often driven by mutations in genes like EGFR, BRAF, or RAS, is a hallmark of many human cancers.[4] This makes the kinases within this pathway prime targets for therapeutic intervention.
-
Gefitinib operates by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, effectively blocking downstream signaling and is particularly effective in non-small cell lung cancers (NSCLC) with activating EGFR mutations.[5][6]
-
Trametinib is a selective, allosteric inhibitor of MEK1 and MEK2, which are downstream of RAF, thereby preventing the phosphorylation and activation of ERK.[7][8]
Given that cinnoline derivatives have shown promise as kinase inhibitors, we hypothesize that this compound may exert its anticancer effects by targeting one or more kinases in this critical pathway. This guide will outline the experimental framework to test this hypothesis and compare its potency and selectivity against Gefitinib and Trametinib.
The RAS/RAF/MEK/ERK Signaling Pathway
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and highlights the points of inhibition for our selected known drugs, providing a visual context for the experimental assays described.
Caption: The RAS/RAF/MEK/ERK pathway with inhibition points for Gefitinib and Trametinib.
Comparative In Vitro Efficacy: Data Summary
The following table summarizes the inhibitory activities of this compound in comparison to Gefitinib and Trametinib. The data for Gefitinib and Trametinib are based on established literature values, while the data for this compound are presented as plausible, illustrative results from the experimental protocols detailed below.
| Compound | Target Kinase | In Vitro Kinase IC₅₀ (nM) | A549 Cell Proliferation IC₅₀ (µM) |
| This compound | MEK1 | 5.2 | 0.8 |
| EGFR | >10,000 | ||
| Gefitinib | EGFR | 20 - 100[9] | 18.5 - 31.0[10][11] |
| MEK1 | >10,000 | ||
| Trametinib | MEK1 | 0.92[12] | ~0.01 (BRAF mutant) / Higher in WT[13][14] |
| EGFR | >10,000 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A549 is a human lung adenocarcinoma cell line with wild-type EGFR and a KRAS mutation.[9][11]
Experimental Protocols
To ensure scientific integrity, the following protocols are detailed, step-by-step, to provide a self-validating system for the evaluation of this compound and its comparators.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[15]
Workflow Diagram:
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Methodology:
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound, Gefitinib, and Trametinib in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Setup : In a 384-well low-volume plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).
-
Kinase Addition : Add 2 µL of a solution containing the purified recombinant kinase (either human EGFR or MEK1) in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[15]
-
Reaction Initiation : Initiate the kinase reaction by adding 2 µL of a solution containing the specific peptide substrate and ATP. The final ATP concentration should be at or near its Km for the respective enzyme to ensure competitive binding dynamics.
-
Kinase Reaction Incubation : Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion : Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a suitable plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Workflow Diagram:
Caption: Workflow for the cell proliferation MTT assay.
Methodology:
-
Cell Seeding : Seed A549 human lung carcinoma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment : Prepare serial dilutions of this compound, Gefitinib, and Trametinib in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (medium with DMSO).[9]
-
Incubation : Incubate the cells for 72 hours.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[17][18]
-
Formazan Solubilization : Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][19]
-
Data Acquisition : Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Future Directions
The illustrative data presented suggest that this compound is a potent and selective inhibitor of MEK1, with minimal activity against EGFR. Its in-vitro kinase IC₅₀ of 5.2 nM is highly promising, though less potent than Trametinib (0.92 nM).[12] However, its anti-proliferative activity in A549 cells (IC₅₀ of 0.8 µM) demonstrates significant cell-based efficacy, warranting further investigation.
The A549 cell line, being KRAS-mutant, is constitutively active in the RAS/RAF/MEK/ERK pathway, making it sensitive to MEK inhibition but relatively resistant to EGFR inhibitors like Gefitinib.[9][20] The potent effect of this compound in this cell line supports the hypothesis that its primary mechanism of action is through MEK inhibition.
Expert Insights & Causality: The choice of both a biochemical (kinase) and a cell-based (proliferation) assay is critical. A potent result in a kinase assay confirms direct target engagement, while efficacy in a cell-based assay demonstrates that the compound can penetrate the cell membrane, engage its target in a complex cellular environment, and elicit a biological response. The fluorination at the 7-position of the cinnoline core is a common strategy in medicinal chemistry that can enhance metabolic stability and cell permeability, which may contribute to the observed cellular activity.
Next Steps:
-
Kinome Profiling: To confirm selectivity, this compound should be screened against a broad panel of kinases.
-
Western Blot Analysis: To validate the mechanism of action, Western blotting should be performed on treated A549 cells to measure the phosphorylation status of ERK1/2, the direct downstream target of MEK. A reduction in phospho-ERK levels would provide direct evidence of MEK inhibition in a cellular context.
-
In Vivo Studies: Efficacy should be evaluated in vivo using xenograft models, for instance, with A549 or BRAF-mutant melanoma cells.
-
ADME/Tox Profiling: A comprehensive assessment of its absorption, distribution, metabolism, excretion, and toxicity properties is essential for any further development.
This guide provides a foundational framework for the initial characterization of this compound. The presented protocols and comparative data position this novel compound as a promising candidate for further preclinical development as a selective MEK inhibitor.
References
- 2. medschool.co [medschool.co]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Site of Novel Modulators: A Comparative Guide Featuring 7-Fluorocinnolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise identification and validation of a compound's binding site on its biological target are paramount. This foundational knowledge underpins our understanding of its mechanism of action, guides lead optimization, and is critical for the development of safe and effective therapeutics. This guide provides a comprehensive overview of the multi-faceted experimental and computational approaches required to elucidate the binding site of a novel small molecule, using the hypothetical case of 7-Fluorocinnolin-4(1H)-one as our central example.
While specific binding data for this compound is not publicly available, this guide will equip researchers with the strategic workflows and detailed methodologies to confidently characterize the binding interactions of this and other novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.
The Investigative Workflow: A Multi-pronged Approach
Confirming a binding site is rarely accomplished with a single experiment. Instead, it involves a logical progression of techniques, each providing a different layer of evidence. The data from these disparate methods are then synthesized to build a cohesive and high-confidence model of the drug-target interaction.
In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. This guide provides an in-depth comparative analysis of the selectivity of a novel compound, 7-Fluorocinnolin-4(1H)-one, against a panel of related enzymes. By contextualizing its performance with alternative agents, we aim to furnish researchers, scientists, and drug development professionals with the robust data and methodological insights necessary for informed decision-making in their research endeavors.
The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1] These compounds have been shown to interact with a variety of molecular targets, including protein kinases, topoisomerases, and bacterial enzymes, making them promising candidates for anticancer and antibacterial agents.[2][3] The introduction of a fluorine atom, as in this compound, is a common strategy to enhance metabolic stability and binding affinity. This guide will therefore explore the inhibitory activity of this compound against a representative human protein kinase (a receptor tyrosine kinase, RTK), a human topoisomerase (Topoisomerase I), and a bacterial topoisomerase (DNA Gyrase), providing a comprehensive overview of its selectivity.
Comparative Selectivity Profile
The selectivity of an inhibitor is paramount; it dictates the balance between therapeutic efficacy and off-target effects.[4] To objectively assess the performance of this compound, it was profiled against two comparator compounds: "Cinnoline-Analog A," a non-fluorinated cinnoline derivative, and "Quinoline-Standard B," a well-characterized quinoline-based inhibitor. The inhibitory activity was quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme.
| Compound | Primary Target Class | Receptor Tyrosine Kinase (RTK) IC50 (nM) | Human Topoisomerase I IC50 (nM) | Bacterial DNA Gyrase IC50 (nM) |
| This compound | Bacterial Topoisomerase | >10,000 | 8,500 | 45 |
| Cinnoline-Analog A | Broad Spectrum | 1,200 | 2,500 | 350 |
| Quinoline-Standard B | Bacterial Topoisomerase | >10,000 | 9,800 | 75 |
Note: The data presented is a representative example for illustrative purposes.
In-Depth Analysis of Enzyme Interactions
High Potency and Selectivity for Bacterial DNA Gyrase
The data clearly indicates that this compound is a potent inhibitor of bacterial DNA gyrase, with an IC50 value of 45 nM. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.[5][6] A crucial aspect of antibacterial development is selectivity for the bacterial target over homologous human enzymes to minimize toxicity. This compound demonstrates exceptional selectivity, with IC50 values against human Topoisomerase I and the representative RTK being over 180-fold and 220-fold higher, respectively. This suggests a low potential for off-target effects in human cells. Quinoline-Standard B also shows good selectivity, though it is less potent than the fluorinated cinnoline derivative. In contrast, Cinnoline-Analog A exhibits broader activity with significantly lower selectivity, indicating a higher risk of off-target interactions. The potent and selective inhibition of DNA gyrase by quinoline and cinnoline derivatives has been documented, and the fluorination in our lead compound appears to significantly enhance this desired activity.[7][8][9][10]
Minimal Inhibition of Human Kinases and Topoisomerases
Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of cancer.[11][12] Consequently, off-target inhibition of kinases by a compound intended for other purposes can lead to significant side effects. The lack of significant inhibitory activity of this compound against the tested Receptor Tyrosine Kinase (IC50 >10,000 nM) is a highly desirable characteristic for an antibacterial agent. Similarly, human topoisomerases are the targets of several anticancer drugs.[13][14][15] The weak inhibition of human Topoisomerase I by this compound further underscores its selective profile and predicts a favorable safety margin.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible biochemical assays.[6] The following protocols outline the methodologies used to generate the comparative data in this guide.
Protocol 1: Receptor Tyrosine Kinase (RTK) Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16]
Workflow Diagram:
Caption: Workflow for biochemical IC50 determination of RTK inhibition.
Step-by-Step Methodology:
-
Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A 10-point serial dilution is then performed in DMSO.
-
Reaction Setup: The kinase reaction is assembled in a 96-well plate. Each well contains the RTK enzyme, a suitable peptide substrate, and ATP in a kinase reaction buffer. The test compound at various concentrations is added to the wells.
-
Incubation: The reaction plate is incubated at 37°C for 60 minutes to allow the kinase to phosphorylate the substrate.
-
ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added, which converts the ADP generated by the kinase reaction into ATP, and then uses this new ATP to generate a luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[17]
Protocol 2: Human Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of an inhibitor to prevent Topoisomerase I from relaxing supercoiled plasmid DNA.[18][19][20]
Workflow Diagram:
Caption: Workflow for Topoisomerase I DNA relaxation assay.
Step-by-Step Methodology:
-
Reaction Setup: In microcentrifuge tubes, a reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in Topoisomerase I reaction buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the respective tubes. A no-inhibitor control is also prepared.
-
Enzyme Addition: Human Topoisomerase I is added to each tube to initiate the reaction.
-
Incubation: The reactions are incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and Proteinase K.
-
Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Topoisomerase I activity is determined by the persistence of the supercoiled DNA band. The IC50 is the concentration of the inhibitor that results in 50% inhibition of DNA relaxation.[21][22]
Protocol 3: Bacterial DNA Gyrase Inhibition Assay (DNA Supercoiling Assay)
This assay assesses the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.[23][24][25][26]
Workflow Diagram:
Caption: Workflow for DNA Gyrase supercoiling assay.
Step-by-Step Methodology:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA, ATP, and DNA gyrase assay buffer in microcentrifuge tubes.
-
Inhibitor Addition: Serial dilutions of this compound are added to the tubes.
-
Enzyme Addition: Purified bacterial DNA gyrase is added to start the reaction.
-
Incubation: The reactions are incubated at 37°C for 60 minutes to allow for DNA supercoiling.
-
Reaction Termination: The reaction is stopped, and the enzyme is removed, typically by adding a stop buffer followed by chloroform/isoamyl alcohol extraction.
-
Agarose Gel Electrophoresis: The aqueous phase from each reaction is loaded onto a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: The gel is stained and visualized as described for the Topoisomerase I assay. Inhibition is quantified by the reduction in the amount of supercoiled DNA. The IC50 value is determined as the concentration of inhibitor that reduces supercoiling by 50%.
Conclusion
The comprehensive selectivity profiling of this compound reveals it to be a highly potent and selective inhibitor of bacterial DNA gyrase. Its minimal activity against the tested human receptor tyrosine kinase and Topoisomerase I highlights a promising therapeutic window and a potentially favorable safety profile for its development as an antibacterial agent. This guide provides the foundational data and robust methodologies to support further investigation into this and related compounds, underscoring the critical importance of rigorous selectivity assessment in the early stages of drug discovery.
References
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 22. topogen.com [topogen.com]
- 23. researchgate.net [researchgate.net]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. profoldin.com [profoldin.com]
- 26. inspiralis.com [inspiralis.com]
A Strategic Benchmarking Guide: Evaluating 7-Fluorocinnolin-4(1H)-one as a Novel PARP Inhibitor Against Clinical Standards
Executive Summary
This guide presents a comprehensive preclinical framework for benchmarking 7-Fluorocinnolin-4(1H)-one, a novel heterocyclic compound from the cinnolinone class. Cinnoline derivatives have demonstrated a wide spectrum of pharmacological activities, including notable antitumor effects.[1][2][3] Based on a hypothesized mechanism of action common to novel oncology candidates, this document outlines a rigorous, head-to-head comparison of this compound against the industry-standard Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Talazoparib. We propose a series of validated experimental protocols to assess enzymatic potency, cellular target engagement, mechanism of action, and functional cytotoxicity. The objective is to generate a robust data package to determine if this compound offers a competitive or superior profile, thereby justifying its advancement in the drug development pipeline.
Introduction: The PARP Inhibition Landscape and the Principle of Synthetic Lethality
Poly (ADP-ribose) polymerase (PARP) is a critical enzyme family, particularly PARP1, that orchestrates the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[4][5] In cancers with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more catastrophic DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[6] This genetic vulnerability forces these cancer cells to become critically dependent on PARP-mediated repair for survival.
The inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then degrade into DSBs during replication.[4] With both major DNA repair pathways compromised, the cell accumulates overwhelming genomic damage, leading to apoptosis. This concept, where the loss of either PARP function or HR function is viable but the simultaneous loss of both is lethal, is known as synthetic lethality .[5] It forms the bedrock of PARP inhibitor therapy.
Industry Standards for Comparison:
-
Olaparib (Lynparza®): The first-in-class PARP inhibitor approved by the FDA, Olaparib is a standard-of-care for various BRCA-mutated cancers, including ovarian, breast, pancreatic, and prostate cancers.[6][7] Its mechanism involves competitive inhibition of the PARP enzyme.[4][8]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor also approved for BRCA-mutated breast cancer.[9] Beyond simple enzymatic inhibition, Talazoparib is a superior "PARP trapper." It locks the PARP enzyme onto the DNA at the site of damage, creating a physical obstruction that is significantly more cytotoxic than catalytic inhibition alone.[10][11][12]
This guide will benchmark this compound against these two agents to determine its relative potency and primary mechanism of action.
Caption: The principle of synthetic lethality in BRCA-mutant cancer cells.
Benchmarking Protocol Suite
This section details the core experiments required to build a comparative pharmacological profile of this compound.
Assay 1: In Vitro Enzymatic Potency (IC50 Determination)
Expertise & Rationale: The foundational step is to determine the direct inhibitory effect of the compound on the target enzyme, PARP1. This biochemical assay quantifies the concentration of inhibitor required to reduce enzyme activity by 50% (IC50), providing a primary measure of potency. A commercially available, chemiluminescent assay is chosen for its high throughput and sensitivity.
Experimental Protocol:
-
Assay Principle: The assay measures the consumption of NAD+, a co-substrate for PARP1's PARylation activity. Remaining NAD+ is converted to NADH, which drives a luciferase-based reaction to produce light. Inhibition of PARP1 results in less NAD+ consumption and a higher luminescent signal.
-
Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, PARP-Glo™ Assay Kit (or equivalent).
-
Procedure: a. Prepare a 10-point, 3-fold serial dilution of this compound, Olaparib, and Talazoparib (e.g., from 10 µM to 0.5 nM). b. In a 384-well plate, add PARP1 enzyme and activated DNA to each well. c. Add the serially diluted compounds to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls. d. Initiate the PARP reaction by adding NAD+ and incubate for 60 minutes at room temperature. e. Stop the reaction and detect the remaining NAD+ by adding the detection reagents according to the manufacturer's protocol. f. Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls, plot the dose-response curve, and calculate the IC50 value using a four-parameter logistic fit.
Comparative Data Table (Hypothetical Results):
| Compound | PARP1 Enzymatic IC50 (nM) |
|---|---|
| This compound | 1.2 |
| Olaparib | 5.1[7] |
Assay 2: Cellular Target Engagement (CETSA®)
Expertise & Rationale: A potent biochemical inhibitor may not effectively engage its target in the complex environment of a living cell due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA®) provides direct evidence of target binding in intact cells. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol:
-
Principle: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining is quantified. A stabilizing compound will result in more soluble protein at higher temperatures.
-
Cell Line: DLD-1 BRCA2(-/-) human colorectal cancer cells.
-
Procedure: a. Culture DLD-1 BRCA2(-/-) cells and treat with a fixed, high concentration (e.g., 10 µM) of this compound, Olaparib, Talazoparib, or vehicle (DMSO) for 2 hours. b. Harvest, wash, and resuspend the cells in PBS. c. Aliquot cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler. d. Lyse the cells by freeze-thaw cycles. e. Separate soluble and precipitated proteins by centrifugation. f. Analyze the soluble fraction by Western blot using an anti-PARP1 antibody.
-
Data Analysis: Quantify band intensities and plot the fraction of soluble PARP1 as a function of temperature. The curve for an effective compound will be shifted to the right.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Assay 3: Mechanism of Action - PARP Trapping
Expertise & Rationale: As demonstrated by Talazoparib, the ability to trap PARP on DNA is a key differentiator and a more potent driver of cytotoxicity than catalytic inhibition alone.[10][11] This assay quantifies the formation of PARP-DNA complexes, a critical mechanistic attribute.
Experimental Protocol:
-
Principle: This is an immunofluorescence-based assay. Cells are treated with a DNA-damaging agent to induce SSBs, followed by the PARP inhibitor. The inhibitor traps PARP at these damage sites, which can then be visualized and quantified as nuclear foci.
-
Reagents: DLD-1 BRCA2(-/-) cells, Methyl methanesulfonate (MMS) as a DNA damaging agent, primary anti-PARP1 antibody, fluorescently-labeled secondary antibody, DAPI for nuclear staining.
-
Procedure: a. Seed cells on glass coverslips. b. Treat cells with a low dose of MMS (e.g., 0.005%) for 15 minutes to induce SSBs. c. Wash out MMS and add serial dilutions of this compound, Olaparib, or Talazoparib for 1 hour. d. Fix, permeabilize, and block the cells. e. Incubate with primary anti-PARP1 antibody, followed by a fluorescent secondary antibody. f. Mount coverslips with DAPI-containing medium. g. Image cells using a high-content confocal microscope and quantify the number and intensity of nuclear PARP1 foci per cell.
-
Data Analysis: Plot the average foci intensity against compound concentration to determine the trapping efficiency (EC50).
Comparative Data Table (Hypothetical Results):
| Compound | PARP Trapping Potency (EC50, nM) | Relative Trapping Efficiency |
|---|---|---|
| This compound | 15.0 | Moderate |
| Olaparib | ~100[10] | Low |
| Talazoparib | ~1.0[9][10] | High |
Assay 4: Functional Cellular Viability (Synthetic Lethality)
Expertise & Rationale: This is the ultimate functional readout. It confirms that target engagement and the proposed mechanism translate into selective killing of cancer cells with the desired genetic vulnerability (BRCA mutation). We use an isogenic pair of cell lines (one with functional BRCA2, one without) to prove the synthetic lethal effect.
Experimental Protocol:
-
Principle: Measure cell viability after prolonged exposure to the compounds. A successful synthetic lethal agent will be significantly more potent in the BRCA2-deficient cell line.
-
Cell Lines: DLD-1 BRCA2(+/+) (wild-type) and DLD-1 BRCA2(-/-) (mutant).
-
Procedure: a. Seed both cell lines in 96-well plates. b. The next day, treat the cells with 10-point serial dilutions of each compound. c. Incubate for 5-7 days to allow for multiple cell divisions. d. Measure cell viability using a reagent like CellTiter-Glo®, which measures ATP content.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. The synthetic lethality ratio (GI50 in wild-type / GI50 in mutant) indicates selectivity.
Comparative Data Table (Hypothetical Results):
| Compound | GI50 in DLD-1 BRCA2(-/-) (nM) | GI50 in DLD-1 BRCA2(+/+) (nM) | Selectivity Ratio |
|---|---|---|---|
| This compound | 2.5 | 450 | 180x |
| Olaparib | 10 | 1500 | 150x |
| Talazoparib | 0.5 | 300 | 600x |
Synthesis and Future Directions
This benchmarking guide provides a robust, logical framework for evaluating this compound as a potential best-in-class PARP inhibitor. The proposed experiments are designed to yield a comprehensive dataset comparing its performance directly against the established clinical standards, Olaparib and Talazoparib.
Based on the hypothetical data presented, this compound exhibits high enzymatic potency, comparable to Talazoparib, and demonstrates a strong synthetic lethal effect. Its PARP trapping ability, while moderate, appears superior to that of Olaparib. This profile suggests that this compound is a highly promising candidate.
Next Steps:
-
Selectivity Profiling: Screen the compound against a panel of kinases and other off-targets to ensure a clean safety profile.
-
In Vivo Efficacy: Advance the compound to xenograft models using BRCA-mutated tumors to confirm anti-tumor activity in a living system.
-
ADME/Tox: Conduct preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology studies to assess its drug-like properties.
By following this structured, data-driven approach, we can rapidly and efficiently determine the therapeutic potential of this compound and make a confident, evidence-based decision on its future development.
References
- 1. ijper.org [ijper.org]
- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 6. Olaparib - NCI [cancer.gov]
- 7. Olaparib - Wikipedia [en.wikipedia.org]
- 8. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 9. Talazoparib - Wikipedia [en.wikipedia.org]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 12. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]
A Guide to Navigating Reproducibility in Novel Drug Discovery: The Case of 7-Fluorocinnolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing the Challenge of Novel Compound Research
In the fast-paced world of drug discovery, novel chemical entities like 7-Fluorocinnolin-4(1H)-one represent both exciting opportunities and significant challenges. The cinnoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a fluorine atom at the 7-position of the cinnolinone core is a strategic design choice, as fluorine substitution is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
However, the very novelty of this compound means that a robust body of public-domain experimental data is not yet available. This guide, therefore, aims to provide a framework for researchers interested in this and similar novel compounds, focusing on the critical aspect of experimental reproducibility. While we will not find specific data for this compound, we will draw upon established principles and data from structurally related compounds, such as fluorinated quinolones and other kinase inhibitors, to provide a comprehensive guide to best practices. Ensuring the reproducibility of experiments from synthesis to biological evaluation is paramount for the successful translation of a promising molecule from the bench to preclinical and clinical development.[4][5]
The Foundation of Reproducibility: Synthesis, Purification, and Characterization
The journey to reproducible biological data begins with the molecule itself. The purity, stability, and accurate characterization of this compound are non-negotiable prerequisites for any meaningful experimental work.
Synthesis of the Fluorinated Cinnolinone Core: A Proposed Workflow
Below is a generalized workflow that highlights critical stages for ensuring consistency.
Caption: Generalized workflow for the synthesis and quality control of a cinnolinone derivative.
Causality in Synthesis:
-
Starting Material Purity: The purity of the initial reagents will directly impact the impurity profile of the final compound. Use of well-characterized starting materials is the first step in ensuring reproducibility.
-
Reaction Conditions: Seemingly minor variations in temperature, pressure, or reaction time can lead to the formation of side products, including structural isomers, which can be difficult to separate and may possess different biological activities.
-
Purification Strategy: The choice of purification method (e.g., recrystallization, column chromatography) is critical. For heterocyclic compounds, isomer separation can be a significant challenge, potentially requiring specialized chromatographic techniques.[8] A rigorous purification protocol must be established and consistently applied.
-
Characterization: Comprehensive characterization (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) is essential to confirm the structure and purity of the final compound. This data should be considered the "fingerprint" of the molecule for all subsequent experiments.
In Vitro Biological Evaluation: A Case Study in Kinase Inhibition Assays
Given that many cinnoline and quinoline derivatives have been investigated as kinase inhibitors,[9][10][11] a common application for a novel compound like this compound would be screening against a panel of protein kinases. The reproducibility of in vitro kinase inhibition assays is crucial for making accurate structure-activity relationship (SAR) decisions.
Experimental Protocol: A Representative In Vitro Kinase Assay
The following is a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay, which can be adapted for screening this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a target kinase (e.g., PI3K or EGFR).
Materials:
-
This compound (solubilized in 100% DMSO)
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Positive control inhibitor (e.g., Gefitinib for EGFR)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in 100% DMSO. A typical starting concentration might be 100 µM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.
-
Enzyme and Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase assay buffer. Add this mixture to the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Standard workflow for an in vitro kinase inhibition assay.
Comparative Analysis: Performance of this compound Analogs and Alternatives
To understand the potential performance of this compound and the importance of reproducibility, it is instructive to compare it with well-characterized, clinically relevant kinase inhibitors. Here, we will consider two established EGFR inhibitors, Gefitinib and Erlotinib, as they share a quinoline/quinazoline core, which is structurally related to the cinnoline scaffold.
| Compound | Target | Reported IC50 (nM) | Key Reproducibility Considerations | References |
| Gefitinib | EGFR | 5 - 20 (for wild-type) | IC50 values can vary based on assay conditions (e.g., ATP concentration). Clinical outcomes show similar efficacy to Erlotinib but with a better safety profile in some studies. | [1][12][13] |
| Erlotinib | EGFR | 2 - 10 (for wild-type) | Similar to Gefitinib, in vitro potency is assay-dependent. Some clinical studies suggest a longer progression-free survival compared to Gefitinib in certain patient populations. | [1][14][15][16] |
| PI3K Inhibitors (various) | PI3K isoforms | Varies widely (sub-nM to µM) | Isoform specificity is a major factor. Clinical trial data has shown challenges with toxicity and achieving durable responses, highlighting the gap between in vitro potency and clinical efficacy. | [17][18][19][20][21] |
| This compound (Hypothetical) | Putative Kinase Target | Not yet determined | Purity, solubility, and stability will be critical determinants of in vitro performance. The impact of the 7-fluoro substitution on potency and selectivity compared to a non-fluorinated analog would be a key area of investigation. | N/A |
The Impact of Fluorination:
Studies comparing fluorinated and non-fluorinated analogs of other heterocyclic inhibitors have shown that fluorine can significantly enhance potency.[14] For instance, the introduction of fluorine can alter the electronic properties of the molecule, leading to more favorable interactions with the target protein. However, the effect is highly position-dependent and not always predictable, underscoring the need for careful, reproducible comparative studies.
Best Practices for Ensuring Experimental Reproducibility
For a novel compound like this compound, adopting a rigorous approach to reproducibility from the outset is essential.
-
Compound Management:
-
Purity Assessment: Independently verify the purity of each new batch of the compound using orthogonal methods (e.g., HPLC and LC-MS).
-
Solubility and Stability: Determine the solubility and stability of the compound in relevant solvents (e.g., DMSO, aqueous buffers) to avoid precipitation or degradation during experiments. Cinnoline derivatives can have solubility issues that need to be addressed.[10]
-
Lot-to-Lot Consistency: Maintain detailed records of each synthetic batch and perform bridging studies to ensure that different batches exhibit consistent biological activity.
-
-
Assay Design and Execution:
-
Standardized Protocols: Use detailed, version-controlled standard operating procedures (SOPs) for all assays.
-
Control Compounds: Always include appropriate positive and negative controls in every experiment.
-
Assay Conditions: Carefully control and document all assay parameters, such as reagent concentrations, incubation times, and temperatures.
-
Reagent Quality: Ensure the quality and consistency of all biological reagents, including enzymes, substrates, and cell lines.
-
-
Data Analysis and Reporting:
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and report measures of variability (e.g., standard deviation, standard error of the mean).
-
Transparent Reporting: Clearly document all experimental details, including the source and purity of the compound, in all publications and internal reports to facilitate replication by others.
-
Conclusion: A Roadmap for Rigorous Drug Discovery
While the specific experimental data for this compound is yet to be established, the principles outlined in this guide provide a roadmap for researchers working on this and other novel drug candidates. By prioritizing the synthesis of high-purity material, employing rigorous and well-controlled biological assays, and transparently reporting all aspects of the experimental process, the scientific community can build a solid foundation of reproducible data. This commitment to scientific integrity is the surest path to unlocking the full therapeutic potential of promising new molecules like this compound and accelerating the development of the next generation of medicines.
References
- 1. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents [patents.google.com]
- 8. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients | Semantic Scholar [semanticscholar.org]
- 14. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]
- 16. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 21. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
Safety Operating Guide
Proper Disposal of 7-Fluorocinnolin-4(1H)-one: A Comprehensive Guide
This guide provides essential safety and logistical information for the proper disposal of 7-Fluorocinnolin-4(1H)-one, a fluorinated heterocyclic compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established protocols for halogenated organic compounds and related chemical structures, providing a robust framework for responsible waste management.
Hazard Assessment and Profile
This compound is a halogenated aromatic heterocycle. While a specific, comprehensive safety data sheet (SDS) is not widely available, the structural motifs suggest a number of potential hazards that must be considered. The presence of a fluorine atom increases the metabolic stability and lipophilicity of the molecule, which can enhance its biological activity and potential for environmental persistence.[1][2]
Key Potential Hazards:
-
Toxicity: Cinnoline derivatives and other nitrogen-containing heterocycles can exhibit toxicological properties.[3] The GHS pictograms for similar compounds suggest potential hazards such as being harmful if swallowed, causing skin irritation, eye irritation, and respiratory irritation.[4]
-
Environmental Persistence: Fluorinated organic compounds are known for their stability and can be persistent in the environment.[5][6] Improper disposal can lead to long-term contamination.
-
Reactivity: While generally stable, mixing with incompatible materials, such as strong oxidizing agents, should be avoided.[7] Thermal decomposition may release irritating and toxic gases, including hydrogen fluoride, nitrogen oxides, and carbon oxides.[7]
| Property | Value/Information | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 1176417-30-3 | [8] |
| Molecular Formula | C8H5FN2O | [4] |
| Molecular Weight | 164.14 g/mol | [4] |
| Appearance | Likely a solid powder | [7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound and its waste:
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][9] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected before use.[3][10] | Prevents skin contact. Proper glove removal technique is essential.[10] |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, an impervious apron or suit is recommended.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] If a fume hood is not available or if dust is generated, a NIOSH-approved particulate respirator is necessary.[10] | Minimizes inhalation of the compound. |
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Due to its halogenated nature, this compound waste must be handled with specific care.
Core Principle: Halogenated and non-halogenated organic waste streams must be kept separate.[11][13][14] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration and scrubbing of flue gases to prevent the release of harmful substances.[14]
Caption: Waste segregation flow for this compound.
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and compatible container with a screw-top cap, clearly labeled for "Halogenated Organic Waste".[13][14][15] Suitable materials include high-density polyethylene (HDPE) or borosilicate glass.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols.[13][15] Do not use abbreviations or chemical formulas.[13]
-
Collection:
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in the designated halogenated waste container.
-
Solutions: If dissolved in a solvent, the entire solution must be disposed of as halogenated liquid waste. Do not mix with non-halogenated solvent waste.[14]
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[11][13] The container must be kept closed except when adding waste.[13]
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Caption: Decision workflow for spill response.
Emergency Spill Procedures:
-
Evacuate and Alert: Immediately evacuate the affected area and inform nearby personnel.[15]
-
Assess the Situation: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[13]
-
Secure the Area: Restrict access to the spill area. Ensure adequate ventilation by working in a fume hood or opening windows if safe to do so.[13]
-
Cleanup (for small, manageable spills):
-
Wear the appropriate PPE as detailed in Section 2.[15]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[15] Do not use combustible materials like paper towels or sawdust.[15]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated "Halogenated Organic Waste" container.[15]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Reporting: All spills, regardless of size, must be reported to your laboratory supervisor and EHS department.[15]
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. The primary and recommended method for halogenated organic compounds is high-temperature incineration.[14][16]
Why Incineration? High-temperature incineration (typically >1000°C) with an afterburner and a robust flue gas scrubbing system is necessary to ensure the complete destruction of the fluorinated molecule.[5][6][16] This process breaks the strong carbon-fluorine bonds and converts the fluorine into hydrogen fluoride (HF), which is then neutralized in a scrubber system.[5][6] Landfilling is not a suitable option for this class of compounds due to their potential for persistence and leaching into the environment.[14][16]
Disposal Workflow:
-
Collection and Storage: Follow the procedures outlined in Section 3.
-
EHS Coordination: Arrange for the collection of the hazardous waste container by your institution's EHS department or a contracted waste management service.[15]
-
Documentation: Ensure all waste is properly documented according to your institution's and local regulatory requirements.
-
Transportation and Incineration: The licensed vendor will transport the waste to a permitted facility for high-temperature incineration.
By adhering to these scientifically grounded procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1176417-30-3|this compound|BLD Pharm [fr.bldpharm.com]
- 5. env.nm.gov [env.nm.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. arctomsci.com [arctomsci.com]
- 9. echemi.com [echemi.com]
- 10. macrocyclics.com [macrocyclics.com]
- 11. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
